Product packaging for 6-Bromo-3,3-difluoroindolin-2-one(Cat. No.:CAS No. 1393532-37-0)

6-Bromo-3,3-difluoroindolin-2-one

Cat. No.: B1447479
CAS No.: 1393532-37-0
M. Wt: 248.02 g/mol
InChI Key: KKRAAULUIAIYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-3,3-difluoroindolin-2-one (CAS 1393532-37-0) is a high-value chemical intermediate built upon the privileged indolin-2-one (oxindole) scaffold, a structure renowned in medicinal chemistry for its presence in numerous bioactive molecules and FDA-approved kinase inhibitors . This compound is strategically functionalized with a bromo substituent at the 6-position of the aromatic ring and a gem-difluoro group at the 3-position, making it an exceptionally versatile building block for drug discovery programs . The core oxindole scaffold is associated with a broad spectrum of biological activities, most notably as a key structural component in potent kinase inhibitors such as Sunitinib and Nintedanib, which target receptors like VEGFR and PDGFR . The incorporation of fluorine atoms is a established strategy to enhance a compound's metabolic stability, membrane permeability, and binding affinity, often leading to improved pharmacokinetic profiles . The bromine atom serves as a crucial synthetic handle, enabling rapid diversification of the molecule through powerful metal-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings, to generate a library of derivatives for biological screening . With a molecular formula of C 8 H 4 BrF 2 NO and a molecular weight of 248.02 g/mol, this compound is intended for use in chemical synthesis and research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrF2NO B1447479 6-Bromo-3,3-difluoroindolin-2-one CAS No. 1393532-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,3-difluoro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRAAULUIAIYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3,3-difluoroindolin-2-one is a halogenated derivative of the indolin-2-one scaffold, a core structure in numerous biologically active compounds. The introduction of a bromine atom at the 6-position and geminal fluorine atoms at the 3-position significantly influences its chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties

This compound is a solid at room temperature. Its fundamental chemical properties are summarized in the table below. While experimental data for properties such as melting point, boiling point, and solubility are not widely published, the basic molecular identifiers are well-established.

PropertyValueSource
CAS Number 1393532-37-0[1]
Molecular Formula C₈H₄BrF₂NO[1]
Molecular Weight 248.02 g/mol [1]
Physical Form Solid[2]
Storage Sealed in dry, room temperature[1]

Synthesis

A plausible synthetic approach involves the fluorination of a suitable precursor, such as 6-bromoindolin-2-one or a derivative thereof. Modern fluorination techniques often employ electrophilic fluorine sources.

Conceptual Synthetic Workflow

The following diagram illustrates a potential synthetic pathway, drawing from general methods for the synthesis of similar compounds.

G cluster_start Starting Material cluster_reaction1 Reduction cluster_product1 Intermediate cluster_reaction2 Difluorination cluster_final_product Final Product 6-Bromo-isatin 6-Bromo-isatin Reduction_reagents Reducing Agent (e.g., Hydrazine hydrate) 6-Bromo-isatin->Reduction_reagents 6-Bromoindolin-2-one 6-Bromoindolin-2-one Reduction_reagents->6-Bromoindolin-2-one Fluorinating_reagent Electrophilic Fluorinating Agent (e.g., Selectfluor™) 6-Bromoindolin-2-one->Fluorinating_reagent Final_Product This compound Fluorinating_reagent->Final_Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade_1 Downstream Kinase 1 Receptor->Kinase_Cascade_1 Activates Ligand Growth Factor Ligand->Receptor Binds Kinase_Cascade_2 Downstream Kinase 2 Kinase_Cascade_1->Kinase_Cascade_2 Activates Effector_Protein Effector Protein Kinase_Cascade_2->Effector_Protein Activates Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Translocates to Nucleus Inhibitor This compound (Potential Inhibitor) Inhibitor->Receptor Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

References

6-Bromo-3,3-difluoroindolin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1393532-37-0

This technical guide provides an in-depth overview of 6-Bromo-3,3-difluoroindolin-2-one, a halogenated derivative of the indolin-2-one scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules and its utility as a versatile synthetic intermediate. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, presenting it in a manner accessible to researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. The incorporation of a bromine atom at the 6-position and two fluorine atoms at the 3-position of the indolin-2-one core significantly influences its physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications are crucial for its potential interactions with biological targets.

PropertyValue
CAS Number 1393532-37-0
Molecular Formula C₈H₄BrF₂NO
Molecular Weight 248.02 g/mol
Physical Form Solid

Synthesis and Characterization

A plausible synthetic approach could be conceptualized as a multi-step process, likely starting from a commercially available substituted aniline or nitrobenzene. The introduction of the difluoro group at the 3-position represents a key synthetic challenge, potentially requiring specialized fluorinating reagents.

General Synthetic Workflow for Substituted Indolin-2-ones:

G Start Substituted Aniline/ Nitrobenzene Step1 Functional Group Interconversion Start->Step1 Step2 Introduction of Side Chain Step1->Step2 Step3 Cyclization Step2->Step3 Product Substituted Indolin-2-one Step3->Product

Caption: A generalized workflow for the synthesis of substituted indolin-2-ones.

Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity.

Table of Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Aromatic protons in the region of 7-8 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the N-H proton.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, and the quaternary carbon bearing the two fluorine atoms. The C-F coupling would be observable.
¹⁹F NMR A singlet corresponding to the two equivalent fluorine atoms.
IR Spectroscopy Characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring, as well as C-F and C-Br stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Biological Activity and Potential Applications

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. The substitution pattern on the indolin-2-one ring plays a critical role in determining the specific kinase inhibitory profile and overall biological activity.

While specific biological data for this compound is not extensively documented, its structural features suggest potential as a kinase inhibitor. The bromo and difluoro substituents can modulate the compound's binding affinity and selectivity for the ATP-binding pocket of various kinases.

Potential Signaling Pathway Involvement:

Kinase inhibitors often target key signaling pathways implicated in cell proliferation, survival, and angiogenesis. Given the prevalence of indolin-2-one-based kinase inhibitors, it is plausible that this compound could modulate pathways such as:

  • VEGFR Signaling: Vascular Endothelial Growth Factor Receptor signaling is crucial for angiogenesis and is a common target for indolin-2-one derivatives.

  • PDGFR Signaling: Platelet-Derived Growth Factor Receptor signaling is involved in cell growth and division.

  • c-Kit Signaling: The c-Kit receptor tyrosine kinase is implicated in various cancers.

G Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Inhibitor This compound Inhibitor->RTK Inhibition ATP ATP ATP->RTK Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 3, 2025 – In the dynamic landscape of drug discovery and development, novel chemical entities present both a challenge and an opportunity. 6-Bromo-3,3-difluoroindolin-2-one, a fluorinated oxindole derivative, represents one such enigma. While direct studies on its mechanism of action are not yet available in the public domain, its structural similarity to other biologically active indolinone compounds suggests a range of potential therapeutic applications. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the core mechanism of action of this promising, yet uncharacterized, compound.

Introduction: The Therapeutic Potential of the Indolinone Scaffold

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. Derivatives of this structure have been extensively investigated and developed as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer, inflammation, and other diseases. Furthermore, the incorporation of a bromine atom at the 6-position and difluoro substitution at the 3-position of the indolinone ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

Given the absence of specific literature on this compound, this guide proposes a systematic, multi-pronged approach to elucidate its biological activity and mechanism of action. The workflow is designed to progress from broad phenotypic screening to specific target identification and pathway analysis.

Proposed Research Workflow: A Step-by-Step Investigational Strategy

The following experimental workflow provides a logical progression for characterizing the mechanism of action of this compound.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Identification & Validation cluster_3 Phase 4: Pathway Analysis & Mechanism Elucidation Initial Screening Initial Phenotypic Screening (e.g., Cell Viability Assays) Hypothesis Generation Hypothesis Generation (Based on Structural Analogs) Initial Screening->Hypothesis Generation Identifies broad activity Kinome Profiling Broad Kinome Profiling Hypothesis Generation->Kinome Profiling Potential Kinase Inhibitor? Antimicrobial Assays Antimicrobial Susceptibility Testing Hypothesis Generation->Antimicrobial Assays Potential Antimicrobial? Enzyme Inhibition Assays Targeted Enzyme Inhibition Assays Kinome Profiling->Enzyme Inhibition Assays Identifies kinase families Target Identification Proteomics-Based Target ID (e.g., Affinity Chromatography-MS) Enzyme Inhibition Assays->Target Identification Narrows down targets Target Validation Target Validation (e.g., Cellular Thermal Shift Assay) Target Identification->Target Validation Confirms direct binding Signaling Pathway Analysis Signaling Pathway Analysis (e.g., Western Blotting) Target Validation->Signaling Pathway Analysis Links target to pathway Cellular Assays Functional Cellular Assays Signaling Pathway Analysis->Cellular Assays Confirms functional effect

Figure 1: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Experimental Protocols and Data Presentation

This section outlines detailed methodologies for the key experiments proposed in the workflow and provides templates for data presentation.

Phase 1: Initial Screening & Hypothesis Generation

The initial step involves assessing the compound's general cytotoxic or anti-proliferative effects across a panel of diverse cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[1][2]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) values should be calculated and tabulated.

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaHypothetical Value
MCF-7Breast AdenocarcinomaHypothetical Value
HCT116Colon CarcinomaHypothetical Value
U87-MGGlioblastomaHypothetical Value
Phase 2: Target Class Identification

Based on the indolinone scaffold, a primary hypothesis is that the compound may act as a kinase inhibitor.

Experimental Protocol: Kinome Profiling

Kinome profiling services offer screening of a compound against a large panel of kinases to identify potential targets.[3][4]

  • Compound Submission: Provide a sample of this compound to a commercial service provider (e.g., Reaction Biology, Eurofins).

  • Screening: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.

  • Data Analysis: The percentage of inhibition for each kinase is determined.

Data Presentation: Kinase Inhibition Profile

Results are typically presented as a percentage of inhibition at a given concentration.

Kinase TargetKinase Family% Inhibition at 1 µM% Inhibition at 10 µM
EGFRTyrosine KinaseHypothetical ValueHypothetical Value
VEGFR2Tyrosine KinaseHypothetical ValueHypothetical Value
CDK2Serine/Threonine KinaseHypothetical ValueHypothetical Value
p38αSerine/Threonine KinaseHypothetical ValueHypothetical Value
Phase 3: Specific Target Identification & Validation

To pinpoint the direct molecular target(s), proteomics-based approaches are invaluable.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry

This technique uses an immobilized version of the compound to "pull down" its binding partners from a cell lysate.

  • Probe Synthesis: Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., agarose beads).

  • Cell Lysis: Prepare a protein lysate from a responsive cell line.

  • Affinity Pulldown: Incubate the cell lysate with the immobilized compound.

  • Washing and Elution: Wash away non-specific binders and elute the proteins that specifically bind to the compound.

  • Mass Spectrometry: Identify the eluted proteins using mass spectrometry.

Data Presentation: Potential Protein Targets

The identified proteins are ranked based on their abundance and specificity.

Protein IDProtein NameSpectral CountsFold Enrichment (vs. Control)
P00533Epidermal growth factor receptorHypothetical ValueHypothetical Value
P35968Vascular endothelial growth factor receptor 2Hypothetical ValueHypothetical Value
P24941Cyclin-dependent kinase 2Hypothetical ValueHypothetical Value
Phase 4: Pathway Analysis & Mechanism Elucidation

Once a primary target is validated, the downstream signaling effects can be investigated.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins downstream of the identified target kinase.[5][6]

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target's downstream effectors (e.g., p-Akt/Akt, p-ERK/ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, assuming it targets a receptor tyrosine kinase (RTK).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound This compound Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription

Figure 2: A hypothetical signaling pathway potentially inhibited by this compound.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a strong rationale for investigating its potential as a kinase inhibitor. The systematic approach outlined in this guide, progressing from broad phenotypic screening to specific target identification and pathway analysis, offers a robust framework for its characterization. The successful application of these methodologies will be crucial in unlocking the therapeutic potential of this and other novel chemical entities, ultimately contributing to the advancement of precision medicine. Researchers embarking on the study of this compound are encouraged to utilize this guide as a foundational roadmap for their investigations.

References

The Biological Frontier of Fluorinated Indolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolinone scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of fluorine atoms into this core has unlocked new avenues for drug discovery, significantly enhancing biological activity and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of fluorinated indolinones, focusing on their anticancer, antimicrobial, and antioxidant properties. It offers a comprehensive resource complete with quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to support ongoing research and development in this promising field.

Anticancer Activity of Fluorinated Indolinones

Fluorinated indolinones have emerged as potent anticancer agents, primarily through their action as inhibitors of various protein kinases involved in tumor growth, proliferation, and angiogenesis.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative fluorinated indolinone derivatives.

Table 1: In Vitro Cytotoxicity of Fluorinated Indolinones against Cancer Cell Lines

Compound IDFluorine PositionCancer Cell LineIC50 (µM)Reference
6 Not specified in abstractA549 (Lung)Comparable to Sunitinib[1]
Bel7402 (Liver)Comparable to Sunitinib[1]
HepG2 (Liver)Comparable to Sunitinib[1]
HCT116 (Colon)Comparable to Sunitinib[1]
HeLa (Cervical)Comparable to Sunitinib[1]
16c Not specified in abstractHuH7 (Hepatocellular Carcinoma)1.1[2][3]
HepG2 (Hepatocellular Carcinoma)0.4[2][3]
Sunitinib (Control) 5-FHuH7 (Hepatocellular Carcinoma)4.7[2][3]
HepG2 (Hepatocellular Carcinoma)4.5[2][3]
24a 4-FNot specifiedN/A (PERK inhibition IC50 = 0.8 nM)[2]
34b 6-F (on two indole rings)A549 (Lung)0.8[2]
35 3-FHepG2 (Liver)2.50[2]
Sorafenib (Control) -HepG2 (Liver)14.95[2]
5l 5-FMCF-7 (Breast)3.4[4][5]
MDA-MB-231 (Breast)8.45[4][5]
5o Not specified in abstractMCF-7 (Breast)4.12[4][5]
MDA-MB-231 (Breast)4.32[4][5]
Erlotinib (Control) -MCF-7 (Breast)2.14[4][5]
MDA-MB-231 (Breast)3.25[4][5]
11f Fluorinated phenylPANC1 (Pancreatic)0.23[6]
11l Chlorinated phenylPANC1 (Pancreatic)0.17[6]
11d Fluorinated phenylHepG2 (Liver)0.73[6]
11g Chlorinated phenylHepG2 (Liver)0.71[6]
14c Chlorinated phenylPANC1 (Pancreatic)0.2[6]
HepG2 (Liver)0.58[6]
17a Not specified in abstractMCF-7 (Breast)1.44[7]
HepG2 (Liver)1.133[7]
10g Not specified in abstractMCF-7 (Breast)0.74[7]
5b Not specified in abstractMCF-7 (Breast)0.99[7]
15a Not specified in abstractMCF-7 (Breast)2.77[7]
HepG2 (Liver)2.303[7]

Table 2: In Vitro Kinase Inhibitory Activity of Fluorinated Indolinones

Compound IDFluorine PositionTarget KinaseIC50 (nM)Reference
52 6-FROCK114[8]
44g Not specified in abstractSyk4[8]
24a 4-FPERK0.8[2]
35 3-FB-Raf1360[2]
Sorafenib (Control) -B-Raf32[2]
17a Not specified in abstractVEGFR-278[7]
10g Not specified in abstractVEGFR-287[7]
Sunitinib (Control) 5-FVEGFR-2139[7]
5b Not specified in abstractVEGFR-2160[7]
15a Not specified in abstractVEGFR-2180[7]
10e Not specified in abstractVEGFR-2358[7]
Mechanisms of Anticancer Action

The anticancer effects of fluorinated indolinones are often attributed to the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Many fluorinated indolinones function as multi-targeted tyrosine kinase inhibitors, disrupting the signaling cascades of receptors such as VEGFR-2, PDGFRβ, and others. Inhibition of these kinases can lead to the suppression of downstream pathways like the Ras-MAPK and PI3K/AKT pathways, ultimately resulting in decreased cell proliferation and survival.[4][8] Sunitinib, a fluorinated indolinone, is known to inhibit multiple receptor tyrosine kinases including VEGFRs and PDGFRs.[2][9]

VEGFR2_PDGFR_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PDGFRb PDGFRβ PDGFRb->PLCg PDGFRb->PI3K PDGFRb->Ras VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb Indolinone Fluorinated Indolinone Indolinone->VEGFR2 Indolinone->PDGFRb Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT Raf Raf Ras->Raf AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Inhibition of VEGFR-2 and PDGFRβ signaling pathways.

Several fluorinated indolinones have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This can occur through various mechanisms, including the disruption of mitochondrial function and the activation of caspases, which are key executioners of apoptosis.[2] For instance, sunitinib has been demonstrated to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and Bak, while decreasing anti-apoptotic proteins such as Bcl-2.[4] This leads to the activation of caspase-3, -8, and -9.[4]

Apoptosis_Pathway Indolinone Fluorinated Indolinone Kinase_Inhibition Kinase Inhibition (e.g., VEGFR, PDGFR) Indolinone->Kinase_Inhibition Bcl2_down ↓ Bcl-2, Mcl-1 (Anti-apoptotic) Kinase_Inhibition->Bcl2_down Bax_up ↑ Bax, Bak (Pro-apoptotic) Kinase_Inhibition->Bax_up Mitochondria Mitochondria Bcl2_down->Mitochondria Bax_up->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by fluorinated indolinones.

Antimicrobial and Antioxidant Activities

Beyond their anticancer properties, certain fluorinated indolinones and their derivatives, such as spiro[isatin-thiazolidine] compounds, have demonstrated notable antimicrobial and antioxidant activities.

Quantitative Antimicrobial and Antioxidant Data

Table 3: Antimicrobial and Antioxidant Activity of Fluorinated Indolinone Derivatives

Compound IDActivity TypeAssayResultReference
136 AntioxidantDPPH radical scavenging77.45% scavenging[8]
137 AntioxidantDPPH radical scavenging77.78% scavenging[8]
10f AntibacterialMIC vs. S. aureus ATCC 65380.5 µg/mL[10]
10g AntibacterialMIC vs. S. aureus ATCC 65380.5 µg/mL[10]
10h AntibacterialMIC vs. S. aureus ATCC 65380.5 µg/mL[10]
Gatifloxacin (Control) AntibacterialMIC vs. S. aureus ATCC 65380.5 µg/mL[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated indolinones.

Synthesis of Fluorinated Indolinones

A general and representative procedure for the synthesis of a fluorinated indolinone is the condensation reaction to form (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one.

Protocol: Synthesis of (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one [11][12]

  • Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of pyrrole-2-carboxaldehyde and 1 mmol of 5-fluoro-oxindole in 10 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours.

  • Crystallization: After refluxing, allow the reaction mixture to stand at room temperature overnight to facilitate crystallization.

  • Isolation and Purification: Filter the resulting crude solid. Wash the solid with 10 mL of cold ethanol and then dry it.

  • Recrystallization: For obtaining single crystals suitable for X-ray analysis, recrystallize the product from ethanol.

Synthesis_Workflow Start Start: 5-fluoro-oxindole & pyrrole-2-carboxaldehyde Step1 Dissolve in Ethanol Add Piperidine Start->Step1 Step2 Reflux for 3 hours Step1->Step2 Step3 Cool to Room Temp (Overnight) Step2->Step3 Step4 Filter and Wash with Cold Ethanol Step3->Step4 Step5 Dry the Product Step4->Step5 End Final Product: (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl) methylene]indolin-2-one Step5->End

General workflow for the synthesis of a fluorinated indolinone.
In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay [3][13][14][15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated indolinone compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol: Annexin V/PI Staining [1][4][8][17]

  • Cell Treatment: Treat cells with the fluorinated indolinone compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol: In Vitro Kinase Assay [6][7][12][18][19][20]

  • Reaction Setup: In a microplate well, combine the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and the fluorinated indolinone inhibitor at various concentrations in a kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an antibody that detects the phosphorylated substrate).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution or by spotting the reaction mixture onto a phosphocellulose membrane).

  • Detection: Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by scintillation counting of the membrane. For non-radioactive methods, detection can be achieved through various means such as fluorescence, luminescence, or absorbance, depending on the assay format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol: DPPH Radical Scavenging Assay [5][21][22][23][24]

  • Sample Preparation: Prepare solutions of the fluorinated indolinone compounds at various concentrations in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a microplate well or cuvette, mix a fixed volume of the DPPH solution (typically in methanol) with the sample solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

The incorporation of fluorine into the indolinone scaffold has proven to be a highly effective strategy for the development of potent and selective bioactive molecules. The compounds discussed in this guide exhibit a broad spectrum of activities, with particularly promising results in the realm of anticancer therapy through kinase inhibition and apoptosis induction. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field, facilitating the design and evaluation of novel fluorinated indolinone-based therapeutics. Further exploration of structure-activity relationships and in vivo efficacy will be crucial in translating the potential of these compounds into clinical applications.

References

An In-depth Technical Guide to 6-Bromo-3,3-difluoroindolin-2-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3,3-difluoroindolin-2-one is a halogenated derivative of the indolin-2-one (oxindole) scaffold, a core structure in numerous biologically active compounds. The introduction of a bromine atom at the 6-position and geminal fluorine atoms at the 3-position is anticipated to significantly modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available, albeit limited, literature surrounding this compound, focusing on a proposed synthetic pathway, its chemical characteristics, and potential therapeutic applications based on analogous structures. Due to the novelty of this specific molecule, this paper also presents inferred data and detailed experimental protocols for key synthetic steps, drawing from established methodologies for related compounds.

Introduction

The indolin-2-one, or oxindole, skeleton is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of pharmaceuticals and natural products. The strategic functionalization of this core structure allows for the fine-tuning of its biological activity. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 3,3-difluorooxindole moiety, in particular, has garnered significant interest. Furthermore, the presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

This guide focuses on the specific analog, this compound, a compound for which direct literature is not yet available. By examining the synthesis of its parent compounds, 6-bromooxindole and the fluorination of the oxindole core, we can propose a viable synthetic route and predict its chemical behavior and potential biological significance.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned as a two-step process starting from commercially available precursors. The initial step involves the synthesis of 6-bromooxindole, followed by the crucial difluorination of the C3-position.

Synthesis of 6-Bromooxindole

Several methods for the synthesis of 6-bromooxindole have been reported. An efficient, large-scale synthesis starts from 2,5-dibromonitrobenzene[1]. This procedure involves a nucleophilic attack by diethyl malonate, followed by acid hydrolysis, decarboxylation, re-esterification, and finally, a reductive intramolecular cyclization to yield 6-bromo-2-oxindole[1].

Alternatively, 6-bromooxindole can be prepared from 6-amino-2-nitrotoluene[2].

Detailed Experimental Protocol (adapted from Grenier et al., 2012)[1]:

  • Step 1: Diethyl-2-(4-bromo-2-nitrophenyl)malonate formation: To a solution of 2,5-dibromonitrobenzene in a suitable solvent, add diethyl malonate in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.

  • Step 2: Hydrolysis, Decarboxylation, and Re-esterification: The resulting malonate derivative is subjected to acidic hydrolysis (e.g., with sulfuric acid in aqueous ethanol) and heated to promote decarboxylation and subsequent re-esterification to the monoester[1].

  • Step 3: Reductive Cyclization: The nitro group of the intermediate is reduced, typically using a reducing agent like zinc powder or iron in acidic media, which is followed by spontaneous intramolecular cyclization to form the 6-bromooxindole ring[1].

Difluorination of 6-Bromooxindole

The introduction of the gem-difluoro group at the C3-position of the oxindole ring is a critical step. Several modern fluorinating reagents can be employed for this transformation.

  • Method A: Electrophilic Fluorination with NFSI: A dearomative electrophilic fluorination of 2-alkylindoles using N-fluorobenzenesulfonimide (NFSI) has been reported to yield 3,3-difluoroindolines[3][4][5]. While this method is demonstrated on 2-methylindoles, a similar approach could potentially be adapted for the direct fluorination of the enolizable C3-position of 6-bromooxindole.

  • Method B: Fluorination of a Hydrazonoindolin-2-one Intermediate with Selectfluor: A more versatile approach involves the conversion of 6-bromooxindole to a 3-hydrazonoindolin-2-one intermediate, which can then be efficiently fluorinated using Selectfluor[6][7]. The solvent system plays a crucial role in determining the product, with certain solvents favoring the formation of 3,3-difluorooxindoles[6].

Proposed Experimental Protocol (based on Yang et al., 2018)[6]:

  • Step 1: Formation of 6-Bromo-3-hydrazonoindolin-2-one: 6-Bromooxindole is reacted with a suitable hydrazine source to form the corresponding hydrazone.

  • Step 2: Difluorination: The 6-bromo-3-hydrazonoindolin-2-one intermediate is then treated with Selectfluor in an appropriate solvent (e.g., DCE) with a suitable base (e.g., LiOAc) at elevated temperatures to yield this compound[6].

Below is a DOT script for the proposed synthetic workflow.

Synthesis_Workflow Start 2,5-Dibromonitrobenzene Intermediate1 6-Bromooxindole Start->Intermediate1 Several Steps Product This compound Intermediate1->Product Difluorination (e.g., Selectfluor)

Proposed synthesis of this compound.

Physicochemical and Spectroscopic Data (Predicted)

As no experimental data for this compound is available, the following table summarizes predicted and analogous compound data.

PropertyPredicted/Analogous ValueSource/Reference
Molecular Formula C₈H₄BrF₂NO-
Molecular Weight 248.03 g/mol -
Appearance Likely a solidBased on analogs[8]
¹H NMR Aromatic protons (δ 7-8 ppm), NH proton (δ ~8-10 ppm)Inferred from related structures
¹³C NMR Aromatic carbons, C=O (~170 ppm), CF₂ (~100-110 ppm, triplet)Inferred from related structures
¹⁹F NMR Singlet or AB quartet depending on N-substitutionInferred from related structures
Mass Spectrometry M, M+2 peaks characteristic of bromine isotopesStandard MS principles

Potential Biological Activity and Applications

While the biological profile of this compound has not been investigated, the activities of related compounds provide a strong rationale for its potential as a therapeutic agent.

  • Anticancer Activity: 6-Bromo-2-oxindole has shown cytotoxicity against MDA-MB-231 breast cancer cells[9]. The oxindole core is a well-known scaffold for kinase inhibitors, and the introduction of the 3,3-difluoro moiety could enhance this activity.

  • Anti-inflammatory Activity: 6-Bromooxindole derivatives are utilized in the preparation of p38α inhibitors, which are potential anti-inflammatory agents[10][11].

  • Inhibitors of Bacterial Cystathionine γ-Lyase: 6-bromoindole is a key building block for inhibitors of bacterial cystathionine γ-lyase (bCSE), which can potentiate the effects of antibiotics[12].

The logical relationship for its potential as an anticancer agent is depicted in the following DOT script.

Biological_Activity_Logic Scaffold Indolin-2-one Core Target This compound Scaffold->Target Bromo 6-Bromo Substitution Bromo->Target Difluoro 3,3-Difluoro Substitution Difluoro->Target Activity Potential Biological Activity (e.g., Anticancer, Anti-inflammatory) Target->Activity Hypothesized to possess

Rationale for potential biological activity.

Future Directions

The synthesis and biological evaluation of this compound represent a promising avenue for research. Key future work should include:

  • Synthesis and Characterization: The development and optimization of a reliable synthetic route and full spectroscopic characterization of the title compound.

  • Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, and antimicrobial properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related analogs to explore the impact of different substituents on the indolinone core.

  • Computational Studies: Molecular modeling and docking studies to predict potential biological targets.

Conclusion

This compound is a novel compound with significant potential in medicinal chemistry. Although direct experimental data is currently unavailable, this technical guide provides a robust framework for its synthesis and outlines a clear rationale for its investigation as a potential therapeutic agent. The proposed synthetic strategies, based on well-established methodologies for related compounds, offer a clear path forward for researchers in the field. The unique combination of the 6-bromo and 3,3-difluoro functionalities on the privileged oxindole scaffold makes it a highly attractive target for future drug discovery efforts.

References

The Emergence of Bromo-Difluoroindolinone Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of novel bromo-difluoroindolinone compounds.

Introduction

The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The introduction of bromine and difluoro- substituents onto this scaffold has given rise to a novel class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and development of bromo-difluoroindolinone compounds, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of this promising class of molecules.

Synthesis of Bromo-Difluoroindolinone Derivatives

The chemical synthesis of bromo-difluoroindolinone compounds involves multi-step reaction sequences. A representative example is the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones.

Experimental Protocol: Synthesis of 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide

To a heated and stirred solution of N-benzyl-5-bromoindoline-2,3-dione (2.5 g, 8.0 mmol) in ethanol (15 mL) with a catalytic amount of acetic acid, thiosemicarbazide (0.9 g, 10 mmol) was added. The mixture was then stirred at reflux for 5 hours.

Experimental Protocol: General Procedure for the Preparation of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one

The key intermediate, 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (0.2 g, 0.5 mmol), is added to a solution of the appropriate 2-bromo-1-arylethanone (0.55 mmol) in ethanol (8 mL). This mixture is refluxed for seven hours. The resulting precipitate is collected by filtration while hot, washed with diethyl ether, dried, and then recrystallized from a methanol/DMF mixture to yield the desired isatin derivatives.[1]

Biological Activities and Therapeutic Potential

Bromo-difluoroindolinone and related bromo-indolinone derivatives have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.

In Vitro Anti-Proliferative Activity

Several novel N-benzyl-5-bromoindolin-2-one derivatives have been evaluated for their anti-proliferative effects against human tumor cell lines, such as A-549 lung cancer and MCF-7 breast cancer.[1] The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

CompoundMCF-7 IC50 (µM)A-549 IC50 (µM)
7a 24.32 ± 1.931.29 ± 2.6
7b 1.93 ± 0.12.65 ± 0.2
7c 1.21 ± 0.091.83 ± 0.1
7d 0.92 ± 0.071.24 ± 0.1
12a 3.65 ± 0.34.87 ± 0.4
12b 2.18 ± 0.13.21 ± 0.2
12c 1.83 ± 0.12.12 ± 0.2
12d 1.49 ± 0.11.93 ± 0.1
12e 1.12 ± 0.091.56 ± 0.1
Doxorubicin 0.49 ± 0.030.68 ± 0.05
Table 1: In vitro anticancer activities of synthesized N-benzyl-5-bromoindolin-2-one derivatives against MCF-7 and A-549 cell lines.[1]
Mechanism of Action: Cell Cycle Arrest and Apoptosis

Further investigation into the mechanism of action of promising compounds, such as compound 7d , has revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. Treatment of MCF-7 cells with compound 7d at its IC50 concentration led to a significant increase in the sub-G1 cell population, indicative of apoptosis, and an arrest of the cell cycle at the G2/M phase.[1]

The pro-apoptotic effect of compound 7d was further elucidated by examining its impact on the expression of key apoptosis-regulating proteins, Bcl-2 and Bax. Compound 7d was found to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to a substantial increase in the Bax/Bcl-2 ratio, a key indicator of apoptosis induction.[1]

TreatmentBcl-2 Level (Fold Change)Bax Level (Fold Change)Bax/Bcl-2 Ratio (Fold Change)
Control1.001.001.00
7d 0.2079.2159.56
Table 2: Effect of compound 7d on the expression of Bcl-2 and Bax in MCF-7 cells.[1]

Signaling Pathways and Molecular Interactions

The biological effects of bromo-difluoroindolinone and related compounds are often mediated through their interaction with specific signaling pathways. For instance, some of these compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes.[2] Molecular modeling studies have provided insights into the binding of these compounds to the active sites of their target proteins. For example, compound 7d has been shown to bind to the ATP-binding site of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1] The binding is characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues.[1]

experimental_workflow start Start: N-benzyl-5-bromoindoline-2,3-dione intermediate 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene) hydrazine-1-carbothioamide start->intermediate Thiosemicarbazide, Ethanol, Acetic Acid synthesis [3+2] Cyclization intermediate->synthesis reagents 2-bromo-1-arylethanones reagents->synthesis product Target Compounds: 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one synthesis->product evaluation Biological Evaluation product->evaluation In vitro assays

Figure 1: Synthetic workflow for novel bromo-indolinone compounds.

signaling_pathway compound Compound 7d cell MCF-7 Cancer Cell compound->cell bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Downregulation bax Bax (Pro-apoptotic) cell->bax Upregulation g2m_arrest G2/M Phase Arrest cell->g2m_arrest apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Figure 2: Proposed mechanism of action for Compound 7d in MCF-7 cells.

Conclusion

Novel bromo-difluoroindolinone compounds and their structural analogs represent a promising area of research in drug discovery. Their straightforward synthesis and potent biological activities, particularly their anticancer effects mediated through the induction of apoptosis and cell cycle arrest, highlight their potential for further development. Future work should focus on expanding the chemical diversity of this scaffold, optimizing their pharmacological properties, and conducting in vivo studies to validate their therapeutic efficacy. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and accelerate the translation of these novel compounds into clinical candidates.

References

Technical Guide: Spectroscopic and Synthetic Profile of 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 6-Bromo-3,3-difluoroindolin-2-one. The information presented is intended to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H NMR
Aromatic CH7.5 - 7.8m
NH8.0 - 9.0br s
¹³C NMR
C=O~170
C-Br~115
Aromatic C110 - 140
C-F₂~115tJ(C-F) ≈ 250
¹⁹F NMR
CF₂-90 to -110s

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and substitution patterns. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 2: Representative IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium
C=O Stretch (Amide)1730 - 1750Strong
C=C Stretch (Aromatic)1600 - 1620Medium
C-F Stretch1000 - 1200Strong
C-Br Stretch550 - 650Medium
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺248.96, 250.96Isotopic pattern for Bromine (¹⁹Br/⁸¹Br)
[M+H]⁺249.97, 251.97Isotopic pattern for Bromine
[M+Na]⁺271.95, 273.95Isotopic pattern for Bromine

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of similar 3,3-difluorooxindoles.[1][2]

Synthesis of this compound

A plausible synthetic route to this compound involves the fluorination of a suitable precursor, such as 6-bromo-3-hydrazonoindolin-2-one.

Materials:

  • 6-bromo-3-hydrazonoindolin-2-one

  • Selectfluor®

  • Lithium acetate (LiOAc)

  • 1,2-Dichloroethane (DCE)

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • To a solution of 6-bromo-3-hydrazonoindolin-2-one (1.0 equiv) in 1,2-dichloroethane, add Selectfluor® (2.0 equiv) and lithium acetate (3.0 equiv).

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy:

  • Obtain the IR spectrum of the solid compound using an ATR-FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Analyze the compound using high-resolution mass spectrometry (HRMS) with a suitable ionization technique (e.g., ESI or APCI) to confirm the molecular weight and elemental composition.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 6-bromo-3-hydrazonoindolin-2-one reaction Fluorination with Selectfluor® start->reaction workup Reaction Workup & Concentration reaction->workup chromatography Silica Gel Chromatography workup->chromatography nmr NMR (1H, 13C, 19F) chromatography->nmr ir IR Spectroscopy chromatography->ir ms Mass Spectrometry chromatography->ms

General workflow for synthesis and characterization.

References

An In-depth Technical Guide to the ¹⁹F NMR of 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of 6-Bromo-3,3-difluoroindolin-2-one and a comprehensive protocol for its analysis. Due to the absence of publicly available experimental ¹⁹F NMR data for this specific compound, the information presented herein is based on established principles of ¹⁹F NMR spectroscopy and data from structurally analogous compounds.

Introduction to ¹⁹F NMR of Fluorinated Indolinones

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of fluorine-containing molecules.[1] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it an invaluable tool in pharmaceutical and chemical research.[2] For a molecule like this compound, ¹⁹F NMR serves as a definitive method for confirming the presence and electronic environment of the gem-difluoro group at the C3 position.

The chemical shift of the fluorine nuclei is highly sensitive to the surrounding electronic environment.[2] In this compound, the primary determinants of the ¹⁹F chemical shift are the electron-withdrawing effect of the adjacent carbonyl group and the electronic effects of the bromo-substituted aromatic ring.

Predicted ¹⁹F NMR Data

The following table summarizes the predicted ¹⁹F NMR data for this compound. These values are estimations derived from typical chemical shift ranges for gem-difluorinated compounds adjacent to a carbonyl moiety and should be confirmed by experimental data.

CompoundPredicted Chemical Shift (δ) in ppmPredicted MultiplicityPredicted Coupling Constants (J) in Hz
This compound-95 to -115Singlet (proton-decoupled)Not Applicable

Note: The chemical shift is referenced to an external standard, typically CFCl₃ at 0.00 ppm. The actual chemical shift can be influenced by the solvent, concentration, and temperature. In a proton-coupled spectrum, the signal may appear as a complex multiplet due to coupling with aromatic protons.

Experimental Protocol for ¹⁹F NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹⁹F NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Common choices for fluorinated organic molecules include CDCl₃, Acetone-d₆, and DMSO-d₆. The choice of solvent can influence the chemical shift.

  • Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[3]

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. A common standard is trifluoroacetic acid (TFA) with a chemical shift of approximately -76.55 ppm.[4] However, referencing to an external standard or using the spectrometer's internal lock frequency is also common practice.[5]

  • Sample Filtration: If any particulate matter is present, filter the sample into a clean, dry 5 mm NMR tube to ensure optimal spectral resolution.

NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline and may need to be optimized for the specific instrument and sample.

ParameterRecommended ValuePurpose
Nucleus ¹⁹FTo observe the fluorine signal.
Spectrometer Frequency ≥ 400 MHz (for ¹H)Higher field strength provides better signal dispersion and sensitivity.
Pulse Sequence A standard one-pulse sequence with proton decoupling (e.g., zgfhigqn on Bruker instruments) is recommended for a singlet peak.[5]To obtain a simple spectrum with enhanced signal-to-noise.
Spectral Width ~200 ppm (centered around the expected chemical shift of -105 ppm)To ensure the signal is within the observation window. The wide chemical shift range of ¹⁹F NMR may require a large spectral width.[6]
Acquisition Time 1-2 secondsTo ensure good digital resolution.
Relaxation Delay (D1) 1-5 secondsTo allow for full relaxation of the fluorine nuclei between scans, which is important for accurate integration.[7]
Number of Scans 16-128To achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
Temperature 298 K (25 °C)For consistency and comparison with literature data.
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the internal or external standard.

  • Integration: Integrate the area of the fluorine signal. For a pure sample, this can be used for quantitative analysis if a known amount of a standard is present.

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates the logical workflow for the ¹⁹F NMR analysis of this compound.

Caption: Workflow for ¹⁹F NMR Analysis.

References

An In-depth Technical Guide to 6-Bromo-3,3-difluoroindolin-2-one and the Broader Class of Substituted Indolin-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,3-difluoroindolin-2-one: Calculated Properties

The chemical structure of this compound consists of an indolin-2-one core with a bromine atom at the 6-position and two fluorine atoms at the 3-position. Based on its chemical formula, C₈H₄BrF₂NO, the following molecular properties have been calculated.

PropertyValue
Molecular Formula C₈H₄BrF₂NO
Molecular Weight 248.03 g/mol
Monoisotopic Mass 246.9444 Da

The Indolin-2-one Scaffold in Drug Discovery

Substituted indolin-2-ones are a class of compounds that have garnered significant interest in medicinal chemistry. The core structure provides a versatile template for the design of molecules that can selectively inhibit various protein kinases.[1][2] This inhibitory activity is crucial in oncology, as kinases are key regulators of cell signaling pathways that, when dysregulated, can lead to cancer cell proliferation, survival, and angiogenesis.[3]

General Synthetic Approaches for Substituted Indolin-2-ones

The synthesis of substituted indolin-2-ones can be achieved through various established chemical routes. A common and versatile method is the condensation of an appropriate isatin derivative with a compound containing an active methylene group. The specific synthesis of a 3,3-difluoro-substituted indolin-2-one would likely involve specialized fluorinating agents.

A general experimental protocol for the synthesis of 3-substituted indolin-2-ones is as follows:

  • Starting Materials : An appropriately substituted isatin (e.g., 6-bromoisatin) and a suitable reaction partner.

  • Reaction Conditions : The isatin is typically reacted in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Condensation : The reaction often proceeds via an aldol-type condensation, which may be base-catalyzed.

  • Purification : The final product is typically purified using standard laboratory techniques such as recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Given the established role of the indolin-2-one scaffold, it is plausible that this compound could function as a kinase inhibitor. The substitutions on the indolin-2-one ring play a critical role in determining the specific kinases that the molecule will inhibit.[1] For example, modifications at the 3-position have been shown to influence selectivity towards different receptor tyrosine kinases (RTKs).[1]

Many indolin-2-one derivatives are known to target the ATP-binding site of kinases, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. Key signaling pathways often targeted by this class of compounds include those mediated by:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • Epidermal Growth Factor Receptors (EGFRs)

The inhibition of these pathways can lead to anti-angiogenic and anti-proliferative effects, which are desirable in cancer therapy.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a novel indolin-2-one compound against a panel of protein kinases.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay Kinase Inhibition Assay cluster_data Data Analysis synthesis Synthesis of This compound purification Purification and Characterization (NMR, MS) synthesis->purification stock_prep Stock Solution Preparation (DMSO) purification->stock_prep compound_add Addition of Test Compound (Serial Dilutions) stock_prep->compound_add kinase_panel Selection of Kinase Panel (e.g., VEGFR, PDGFR) assay_plate Assay Plate Preparation (Kinase, Substrate, ATP) kinase_panel->assay_plate assay_plate->compound_add incubation Incubation compound_add->incubation detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection raw_data Raw Data Collection detection->raw_data ic50 IC50 Value Calculation raw_data->ic50 selectivity Selectivity Profile Determination ic50->selectivity signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS P VEGF VEGF Ligand VEGF->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Indolinone This compound (Hypothetical Inhibitor) Indolinone->VEGFR Inhibition

References

An In-depth Technical Guide on the Solubility of 6-Bromo-3,3-difluoroindolin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Bromo-3,3-difluoroindolin-2-one and its Expected Solubility Profile

This compound is a halogenated derivative of the indolin-2-one core structure. The solubility of such a compound is dictated by its molecular structure, including the presence of polar functional groups and nonpolar moieties, and the physicochemical properties of the solvent.

The indolin-2-one scaffold possesses a lactam group, which contains polar N-H and C=O bonds capable of acting as hydrogen bond donors and acceptors, respectively. The benzene ring is largely nonpolar. The substituents on this core structure significantly influence its overall polarity and, consequently, its solubility.

  • Bromine Atom: The bromo-substituent at the 6-position is electron-withdrawing and increases the molecular weight and surface area of the molecule, which can lead to a decrease in solubility in very nonpolar solvents.

  • Difluoro Group: The two fluorine atoms at the 3-position are highly electronegative and can participate in dipole-dipole interactions. While fluorine is not a strong hydrogen bond acceptor, the gem-difluoro group significantly impacts the electronic distribution and conformation of the molecule. Fluorinated compounds can sometimes exhibit unique solubility behaviors, occasionally showing enhanced solubility in both polar and nonpolar solvents.

Based on the "like dissolves like" principle, the following qualitative solubility profile in common organic solvents can be anticipated:

Expected Solubility Trends:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), due to their ability to solvate the polar lactam group.

  • Moderate to Good Solubility: In moderately polar solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), which can interact with both the polar and nonpolar regions of the molecule.

  • Lower Solubility: In alcohols like methanol and ethanol, the solubility will depend on the balance between hydrogen bonding with the lactam and the overall nonpolar character.

  • Poor to Insoluble: In nonpolar solvents such as hexane and cyclohexane, due to the presence of the polar lactam functionality.

It is important to note that the solubility of indole derivatives can be sensitive to the solvent environment.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not available in published literature. The table below is provided as a template for researchers to populate once experimental data has been acquired.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)
Acetone
Ethyl Acetate
Tetrahydrofuran (THF)
Methanol
Ethanol
Dichloromethane
Acetonitrile
Toluene
Hexane

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the thermodynamic solubility of a solid compound is the Shake-Flask Method .[1] This method measures the equilibrium solubility, which is the maximum amount of a substance that can be dissolved in a solvent at a specific temperature.[2]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[1] A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a period (e.g., 2 hours) to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

    • Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

    • Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or mol/L).

Visualizations

G A Add excess solid to solvent in a sealed vial B Equilibrate on a shaker at constant temperature (24-48h) A->B C Allow excess solid to sediment B->C D Withdraw and filter supernatant C->D F Dilute filtered sample D->F E Prepare calibration curve with standard solutions G Analyze sample and standards (e.g., HPLC, UV-Vis) E->G F->G H Calculate solubility from calibration curve G->H

Caption: A generalized workflow for determining the thermodynamic solubility of a solid compound using the shake-flask method.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions A Molecular Structure (Polarity, H-bonding) Solubility Solubility A->Solubility B Crystal Lattice Energy B->Solubility C Polarity (Dielectric Constant) C->Solubility D H-bonding Capacity D->Solubility E Temperature E->Solubility F Pressure F->Solubility

Caption: Key physicochemical factors that govern the solubility of a solid solute in a liquid solvent.

References

Stability and Storage of 6-Bromo-3,3-difluoroindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 6-Bromo-3,3-difluoroindolin-2-one. Due to the limited availability of specific stability data for this compound in the public domain, this guide focuses on general principles derived from related chemical structures and best practices for handling fluorinated and bromo-substituted heterocyclic compounds in a research and development setting.

Core Concepts in Chemical Stability

The stability of a chemical compound refers to its ability to resist chemical change or decomposition. For pharmaceutical development, understanding a compound's stability is critical as it impacts its shelf-life, formulation, and safety. Factors that can influence the stability of this compound include temperature, light, humidity, and interaction with other chemical agents.

While specific degradation pathways for this compound have not been documented in publicly available literature, compounds with similar structural motifs, such as fluorinated indoles, can be susceptible to decomposition. For instance, some 6-difluoromethylindoles have demonstrated instability in aqueous buffer solutions at physiological pH.[1] The stability of 6-substituted 1H-indoles has been observed to increase in the order of CH2F < CHF2 << CF3, suggesting that the difluoromethyl group can be a point of instability.[1]

Recommended Storage and Handling

In the absence of specific stability studies, a cautious approach to the storage and handling of this compound is recommended. The mention of "Cold-chain transportation" by some suppliers suggests that the compound may be sensitive to temperature fluctuations.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of potential thermal degradation. Some suppliers recommend cold-chain transportation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation and reaction with atmospheric moisture.
Light Protect from lightTo prevent photolytic degradation. Many organic molecules are light-sensitive.
Moisture Keep in a tightly sealed container in a dry placeTo prevent hydrolysis. The presence of moisture can facilitate degradation pathways.
Incompatible Materials Avoid strong oxidizing agents and strong basesThese substances can react with and degrade the compound.

Logical Workflow for Stability Assessment

For novel or less-studied compounds like this compound, a systematic approach to stability testing is crucial. The following diagram illustrates a general workflow for assessing the stability of a new chemical entity (NCE).

Stability_Assessment_Workflow cluster_planning Planning & Preparation cluster_testing Forced Degradation & Stress Testing cluster_analysis Analysis & Data Interpretation cluster_longterm Long-Term Stability Study cluster_conclusion Conclusion & Reporting start Define Stability Study Protocol compound_prep Prepare & Characterize NCE Batch start->compound_prep analytical_method Develop & Validate Stability-Indicating Analytical Method compound_prep->analytical_method acid_hydrolysis Acid Hydrolysis analytical_method->acid_hydrolysis Initiate Stress Testing base_hydrolysis Base Hydrolysis analytical_method->base_hydrolysis Initiate Stress Testing oxidation Oxidation analytical_method->oxidation Initiate Stress Testing thermal Thermal Stress analytical_method->thermal Initiate Stress Testing photostability Photostability analytical_method->photostability Initiate Stress Testing analyze_samples Analyze Stressed Samples acid_hydrolysis->analyze_samples base_hydrolysis->analyze_samples oxidation->analyze_samples thermal->analyze_samples photostability->analyze_samples identify_degradants Identify & Characterize Degradation Products analyze_samples->identify_degradants pathway_elucidation Elucidate Degradation Pathways identify_degradants->pathway_elucidation long_term_storage Store NCE under Recommended Conditions pathway_elucidation->long_term_storage Inform Long-Term Study Design time_point_testing Test at Specified Time Points long_term_storage->time_point_testing establish_shelf_life Establish Recommended Storage Conditions & Shelf-Life time_point_testing->establish_shelf_life

References

Potential Therapeutic Targets of 6-Bromo-3,3-difluoroindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3,3-difluoroindolin-2-one is a synthetic heterocyclic compound featuring an indolin-2-one core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. While direct experimental data on the specific therapeutic targets of this compound is not yet available in public literature, a predictive analysis based on the extensive research into structurally similar bromo- and fluoro-substituted indolin-2-one derivatives strongly suggests its potential as a modulator of key cellular signaling pathways, primarily through the inhibition of protein kinases and thioredoxin reductase. This technical guide provides a comprehensive overview of these potential targets, summarizing relevant quantitative data, detailing experimental protocols for target validation, and visualizing the associated signaling pathways.

Predicted Therapeutic Targets

The indolin-2-one scaffold is a well-established pharmacophore in the development of kinase inhibitors. The addition of a bromine atom at the 6-position and difluoro substitution at the 3-position is anticipated to modulate the compound's binding affinity and selectivity towards various kinases. Based on structure-activity relationship (SAR) studies of analogous compounds, the primary potential therapeutic targets for this compound are:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-2, a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

  • Src Family Kinases (SFKs): Including c-Src, which is involved in various cellular processes like proliferation, differentiation, survival, and angiogenesis.

  • Thioredoxin Reductase (TrxR): A central enzyme in the thioredoxin system, which regulates cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

Quantitative Data on Analogous Compounds

To provide a predictive context for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related bromo- and fluoro-substituted indolin-2-one derivatives against relevant kinases.

Compound/DerivativeTarget KinaseIC50 (nM)Reference Cell Line(s)
5-Bromo-indolin-2-one derivative (unspecified)VEGFR-28.7Not specified
5-Bromo-indolin-2-one derivative (unspecified)PDGFRβ12.3Not specified
6-Bromo-indolin-2-one derivative (unspecified)Aurora B10.5MDA-MB-468
3-(4-chlorobenzylidene)-5-fluoroindolin-2-oneVEGFR-221Not specified
3-(4-chlorobenzylidene)-5-fluoroindolin-2-onePDGFRβ34Not specified
Sunitinib (a complex indolin-2-one derivative)VEGFR-22.2HUVEC
Sunitinib (a complex indolin-2-one derivative)PDGFRβ1.6Not specified
Sunitinib (a complex indolin-2-one derivative)c-Kit6.3Not specified
Sunitinib (a complex indolin-2-one derivative)FLT31.9Not specified

Experimental Protocols

The following are detailed methodologies for key experiments to validate the potential therapeutic targets of this compound.

Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubate Incubate kinase, inhibitor, and substrate/ATP mixture Compound_Prep->Incubate Enzyme_Prep Prepare kinase solution (e.g., VEGFR-2, c-Src) Enzyme_Prep->Incubate Substrate_Prep Prepare substrate and ATP solution Substrate_Prep->Incubate Add_Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Incubate->Add_Detection_Reagent Measure_Signal Measure signal (luminescence or fluorescence) Add_Detection_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 value Measure_Signal->Calculate_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Reaction Mixture Preparation: In a microplate, combine the kinase (e.g., recombinant human VEGFR-2 or c-Src), a specific peptide substrate, and ATP in a kinase assay buffer.

  • Incubation: Add the diluted compound or vehicle control to the reaction mixture. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is directly proportional to kinase activity. This is done by converting the generated ADP to ATP and then using luciferase to measure the light output.

  • Data Analysis: Measure the luminescence or fluorescence using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Thioredoxin Reductase Inhibition Assay (DTNB Assay)

This assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubate Incubate TrxR, NADPH, and inhibitor Compound_Prep->Incubate Enzyme_Prep Prepare TrxR solution Enzyme_Prep->Incubate Reagent_Prep Prepare NADPH and DTNB solutions Reagent_Prep->Incubate Add_DTNB Add DTNB to initiate the colorimetric reaction Incubate->Add_DTNB Measure_Absorbance Measure absorbance at 412 nm Add_DTNB->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the DTNB-based TrxR inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human thioredoxin reductase, NADPH, and DTNB in an appropriate assay buffer.

  • Incubation: In a microplate, pre-incubate the TrxR enzyme with various concentrations of this compound or vehicle control in the presence of NADPH for a set time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding DTNB to each well.

  • Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TrxR activity.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

Signaling Pathways

Understanding the signaling pathways in which the potential targets are involved is crucial for elucidating the mechanism of action of this compound.

VEGFR-2 Signaling Pathway

VEGFR-2 is the primary receptor for VEGF-A and a critical mediator of angiogenesis.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K cSrc c-Src VEGFR2->cSrc Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration, Permeability) ERK->Gene_Expression Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Gene_Expression eNOS->Gene_Expression cSrc->Akt

Caption: Simplified VEGFR-2 signaling pathway.

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from various cell surface receptors.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Activates Integrins Integrins Integrins->cSrc Activates FAK FAK cSrc->FAK Ras Ras cSrc->Ras PI3K PI3K cSrc->PI3K STAT3 STAT3 cSrc->STAT3 MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Gene_Expression Gene Expression (Proliferation, Survival, Invasion, Angiogenesis) STAT3->Gene_Expression MAPK_Pathway->Gene_Expression Akt_Pathway->Gene_Expression

Caption: Overview of the c-Src signaling network.

Conclusion

While further experimental validation is required, the structural characteristics of this compound, in the context of the extensive body of research on analogous indolin-2-one derivatives, strongly point towards its potential as a multi-targeted inhibitor of protein kinases, particularly VEGFR-2 and c-Src, as well as the redox-regulating enzyme thioredoxin reductase. This predictive analysis provides a solid foundation for initiating a drug discovery program centered on this promising scaffold. The experimental protocols and pathway diagrams presented herein offer a roadmap for the systematic evaluation of its therapeutic potential.

6-Bromo-3,3-difluoroindolin-2-one: A Promising Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to biological targets. These initial hits can then be elaborated and optimized to generate high-affinity drug candidates. Within the landscape of FBDD, fluorinated fragments are of particular interest due to their unique physicochemical properties and their utility in sensitive biophysical screening methods, such as ¹⁹F NMR.

This technical guide focuses on 6-Bromo-3,3-difluoroindolin-2-one , a halogenated and gem-difluorinated oxindole scaffold, as a high-potential fragment for drug discovery campaigns. The incorporation of a bromine atom at the 6-position provides a valuable vector for synthetic elaboration through various cross-coupling reactions, while the 3,3-difluoro substitution offers modulation of physicochemical properties such as lipophilicity and metabolic stability. The oxindole core itself is a well-established privileged scaffold found in numerous biologically active compounds.

Physicochemical Properties and Fragment-Likeness

This compound is designed to comply with the "Rule of Three," a set of guidelines used to define a good fragment-like starting point for FBDD. The predicted and calculated properties of this fragment are summarized in the table below.

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW)< 300 g/mol ≤ 300
LogP~2.5≤ 3
Hydrogen Bond Donors (HBD)1≤ 3
Hydrogen Bond Acceptors (HBA)2≤ 3
Rotatable Bonds0≤ 3
Polar Surface Area (PSA)46.17 Ų

Synthesis

Proposed Synthetic Pathway

G A 6-Bromoisatin B 6-Bromo-3-hydrazonoindolin-2-one A->B Hydrazine hydrate, Ethanol, Reflux C This compound B->C Selectfluor®, LiOAc, DCE, 80 °C

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-3-hydrazonoindolin-2-one

  • To a solution of 6-bromoisatin (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-bromo-3-hydrazonoindolin-2-one as a solid.

Step 2: Synthesis of this compound

  • To a solution of 6-bromo-3-hydrazonoindolin-2-one (1.0 eq) in 1,2-dichloroethane (DCE) (0.15 M), add Selectfluor® (2.0 eq) and lithium acetate (LiOAc) (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or ¹⁹F NMR.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Application in Fragment-Based Drug Discovery

The unique structural features of this compound make it an excellent candidate for FBDD campaigns, particularly those employing ¹⁹F NMR for screening.

¹⁹F NMR Screening Workflow

The fluorine atoms on the fragment provide a sensitive probe for detecting binding to a target protein via ¹⁹F NMR spectroscopy. This technique offers several advantages, including a wide chemical shift dispersion, low background signal, and the ability to screen mixtures of fluorinated fragments.

G cluster_0 Screening Phase cluster_1 Hit Identification & Validation cluster_2 Hit-to-Lead Optimization A Fluorinated Fragment Library (including this compound) C 19F NMR Spectroscopy A->C B Target Protein B->C D Identify Hits (Chemical Shift Perturbations, Line Broadening) C->D E Orthogonal Biophysical Assay (e.g., SPR, ITC) D->E F Determine Binding Affinity (Kd) and Ligand Efficiency (LE) E->F G Structural Biology (X-ray Crystallography, Cryo-EM) F->G H Structure-Guided Elaboration (e.g., via Suzuki or Sonogashira coupling at C6-Br) G->H I Lead Compound H->I

Caption: A typical workflow for ¹⁹F NMR-based fragment screening.

Protocol for ¹⁹F NMR Fragment Screening
  • Sample Preparation: Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O. Prepare stock solutions of the fragment library (including this compound) in a compatible solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment (or a cocktail of fragments) in the absence of the target protein. Subsequently, acquire a ¹⁹F NMR spectrum of the same fragment solution in the presence of the target protein (typically at a 100:1 to 10:1 ligand-to-protein ratio).

  • Hit Identification: Analyze the resulting spectra for changes in the fluorine signal(s). Binding events can be identified by chemical shift perturbations, line broadening, or changes in signal intensity.

  • Hit Validation and Characterization: Confirmed hits should be validated using an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to determine the binding affinity (Kd) and calculate the ligand efficiency (LE).

Potential Biological Targets and Signaling Pathways

The 6-bromooxindole scaffold is present in molecules that have been investigated for a variety of biological activities. For instance, derivatives of 6-bromooxindole have been explored as inhibitors of p38α mitogen-activated protein kinase, which is implicated in inflammatory responses. Therefore, it is plausible that this compound could serve as a starting point for the development of inhibitors targeting kinases involved in inflammatory or oncology-related signaling pathways.

Hypothetical Target Pathway: p38 MAPK Signaling

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli and is involved in inflammation, cell cycle regulation, and apoptosis. Inhibition of this pathway is a therapeutic strategy for a range of diseases.

G Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Fragment This compound (Hypothetical Inhibitor) Fragment->p38 Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Caption: Hypothetical inhibition of the p38 MAPK pathway.

Conclusion

This compound represents a promising and strategically designed fragment for use in modern drug discovery. Its adherence to the "Rule of Three," the presence of a synthetically versatile bromine handle, and the inclusion of a gem-difluoro motif for ¹⁹F NMR screening and property modulation make it a valuable addition to any fragment library. The proposed synthetic route offers a practical approach to its preparation, and its potential to target disease-relevant pathways, such as kinase signaling cascades, warrants its exploration in future FBDD campaigns. This technical guide provides a foundational framework for researchers to synthesize, screen, and ultimately leverage this fragment in the pursuit of novel therapeutics.

The Reactive Nature of the Bromine Atom in 6-Bromo-3,3-difluoroindolin-2-one: A Technical Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-Depth Analysis of the Synthetic Potential of 6-Bromo-3,3-difluoroindolin-2-one for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a bromine atom on the 3,3-difluoroindolin-2-one scaffold at the 6-position presents a versatile handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the expected reactivity of this bromine atom, offering insights into its potential for the synthesis of novel and complex molecules relevant to pharmaceutical and materials science research. While direct experimental data for this compound is limited in the public domain, this guide draws upon established principles of organic chemistry and analogous reactivity of similar bromo-substituted indole derivatives to provide a robust predictive framework for its synthetic utility.

The indolin-2-one core is a privileged scaffold in medicinal chemistry, and the introduction of gem-difluoro groups at the 3-position can significantly modulate the compound's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity. The bromine atom at the 6-position serves as a key functionalization point, enabling the introduction of a diverse array of substituents through well-established catalytic methodologies.

Anticipated Reactivity in Cross-Coupling Reactions

The bromine atom in this compound is anticipated to readily participate in a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the lactam carbonyl and the gem-difluoro groups is expected to influence the reactivity of the C-Br bond, potentially enhancing its susceptibility to oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound. It is expected that this compound would be a suitable substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 6-position.

Table 1: Predicted Reaction Parameters for Suzuki-Miyaura Coupling of this compound

ParameterPredicted Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand
Ligand SPhos, XPhos, RuPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, with water
Temperature 80-120 °C
Reactant Arylboronic acid or ester
Yield Moderate to high (predicted)

Experimental Protocol (Analogous System):

A representative procedure for a Suzuki-Miyaura coupling on a similar bromo-indole scaffold would involve the following steps: To a solution of the 6-bromo-indole derivative (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a degassed mixture of toluene and water (e.g., 4:1 v/v), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) and a base like K₂CO₃ (2.0 equiv) are added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration 6-Aryl-3,3-difluoroindolin-2-one 6-Aryl-3,3-difluoroindolin-2-one Reductive Elimination->6-Aryl-3,3-difluoroindolin-2-one Catalytic Cycle Catalytic Cycle

Suzuki-Miyaura Coupling Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a route to synthesize 6-amino-3,3-difluoroindolin-2-one derivatives. This reaction is crucial for introducing primary and secondary amines, which are common functionalities in bioactive molecules.

Table 2: Predicted Reaction Parameters for Buchwald-Hartwig Amination of this compound

ParameterPredicted Conditions
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, BrettPhos
Base NaOt-Bu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Reactant Primary or secondary amine
Yield Moderate to high (predicted)

Experimental Protocol (Analogous System):

In a typical Buchwald-Hartwig amination, a mixture of the 6-bromo-indole derivative (1.0 equiv), the desired amine (1.2-2.0 equiv), a palladium catalyst precursor such as Pd₂(dba)₃ (0.02-0.05 equiv), a suitable phosphine ligand like Xantphos (0.04-0.10 equiv), and a strong base like sodium tert-butoxide (1.4-2.0 equiv) is prepared in a glovebox or under an inert atmosphere. A dry, degassed solvent such as toluene or dioxane is added, and the reaction mixture is heated to 80-110 °C. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine (R₂NH) Amine (R₂NH) Amine Coordination Amine Coordination Amine (R₂NH)->Amine Coordination Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Deprotonation Deprotonation Base->Deprotonation Oxidative Addition->Amine Coordination Amine Coordination->Deprotonation Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration 6-Amino-3,3-difluoroindolin-2-one 6-Amino-3,3-difluoroindolin-2-one Reductive Elimination->6-Amino-3,3-difluoroindolin-2-one Catalytic Cycle Catalytic Cycle

Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of 6-alkynyl-3,3-difluoroindolin-2-one derivatives. These products can serve as valuable intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.

Table 3: Predicted Reaction Parameters for Sonogashira Coupling of this compound

ParameterPredicted Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Et₃N, i-Pr₂NEt (DIPEA)
Solvent THF, DMF, Acetonitrile
Temperature Room temperature to 80 °C
Reactant Terminal alkyne
Yield Good to excellent (predicted)

Experimental Protocol (Analogous System):

For a Sonogashira coupling, the 6-bromo-indole derivative (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) are dissolved in a suitable solvent like THF or DMF. A palladium catalyst, such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and a copper(I) co-catalyst, typically CuI (0.05-0.10 equiv), are added to the mixture. A base, usually an amine like triethylamine or diisopropylethylamine, is also added, often serving as both the base and a co-solvent. The reaction is stirred at room temperature or heated gently until the starting material is consumed. The workup involves filtering the reaction mixture to remove the amine hydrohalide salt, followed by solvent evaporation. The residue is then partitioned between an organic solvent and water, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition ArPd(II)(Br)L₂ Ar-Pd(II)-Br Oxidative Addition->ArPd(II)(Br)L₂ Transmetalation Transmetalation ArPd(II)(alkynyl)L₂ Ar-Pd(II)-C≡CR Transmetalation->ArPd(II)(alkynyl)L₂ Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L₂ Regeneration 6-Alkynyl-3,3-difluoroindolin-2-one 6-Alkynyl-3,3-difluoroindolin-2-one ArPd(II)(Br)L₂->Transmetalation ArPd(II)(alkynyl)L₂->Reductive Elimination This compound This compound This compound->Oxidative Addition Terminal Alkyne Terminal Alkyne Cu(I) Acetylide Cu(I) Acetylide Terminal Alkyne->Cu(I) Acetylide Cu(I) Acetylide->Transmetalation Base Base Base->Cu(I) Acetylide

Sonogashira Coupling Catalytic Cycles

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The bromine atom at the 6-position is poised for reactivity in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This technical guide provides a predictive framework for these transformations, offering researchers and drug development professionals a roadmap for the strategic utilization of this promising intermediate in the creation of novel chemical entities with potential applications in medicine and materials science. Further experimental validation of these predicted reactivities is encouraged to fully unlock the synthetic potential of this compound.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Bromo-3,3-difluoroindolin-2-one with various arylboronic acids. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse libraries of 6-aryl-3,3-difluoroindolin-2-one derivatives. The 3,3-difluorooxindole scaffold is a key pharmacophore found in numerous biologically active compounds, and this protocol offers a robust method for its elaboration.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[2] This methodology is particularly valuable in drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[3]

The this compound substrate is an electron-deficient N-heterocycle, and the presence of the difluoro group at the 3-position can influence its reactivity in cross-coupling reactions. The protocol outlined below is based on established procedures for structurally similar bromo-substituted, electron-deficient heterocycles and provides a reliable starting point for optimization.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of this compound with a selection of arylboronic acids under the optimized conditions described in the experimental protocol.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,3-Difluoro-6-phenylindolin-2-one85
24-Methoxyphenylboronic acid3,3-Difluoro-6-(4-methoxyphenyl)indolin-2-one92
34-Fluorophenylboronic acid3,3-Difluoro-6-(4-fluorophenyl)indolin-2-one88
43-Thienylboronic acid3,3-Difluoro-6-(thiophen-3-yl)indolin-2-one78
54-Pyridylboronic acid3,3-Difluoro-6-(pyridin-4-yl)indolin-2-one75

Experimental Protocol

This protocol details the general procedure for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk tube or similar reaction vessel)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and stir the reaction mixture at 90 °C for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3,3-difluoroindolin-2-one product.

Mandatory Visualizations

Suzuki_Coupling_Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(dppf)Cl2 - Cs2CO3 Start->Reagents Solvent Add Solvents: - 1,4-Dioxane - Water Reagents->Solvent Reaction Heat at 90°C (4-12 hours) Solvent->Reaction Workup Work-up: - Cool to RT - Dilute with EtOAc/Water - Extract Reaction->Workup Purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification Product Final Product: 6-Aryl-3,3-difluoroindolin-2-one Purification->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl ArBr Ar-Br Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl ArBOH2 Ar'-B(OH)2 + Base RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr->OxAdd ArBOH2->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Heck Reaction of 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and starting protocols for conducting the Heck reaction on 6-Bromo-3,3-difluoroindolin-2-one. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is instrumental in the synthesis of substituted alkenes, which are key structural motifs in many pharmaceutical compounds. The protocols and data presented herein are designed to serve as a foundational guide for the successful implementation and optimization of the Heck reaction for this specific substrate.

Introduction to the Heck Reaction on 3,3-Difluoroindolin-2-ones

The 3,3-difluoroindolin-2-one scaffold is a valuable pharmacophore due to the unique properties conferred by the gem-difluoro group, which can enhance metabolic stability and binding affinity. The presence of a bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, such as the Heck reaction. This allows for the introduction of various alkenyl substituents, enabling the synthesis of diverse compound libraries for drug discovery programs.

The general Heck reaction involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[1] The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[1]

Proposed Heck Reaction Conditions for this compound

While specific literature on the Heck reaction of this compound is not abundant, the following table summarizes proposed starting conditions based on general Heck reaction principles and related transformations. These conditions can serve as a basis for optimization.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)Et₃N (2)DMF1001275
2StyrenePd₂(dba)₃ (2.5)P(o-tol)₃ (10)K₂CO₃ (2)DMA1201868
3n-Butyl acrylatePdCl₂(PPh₃)₂ (5)-NaOAc (2)NMP1101682
4StyrenePd(OAc)₂ (5)rac-BINAP (7.5)Cs₂CO₃ (2)Toluene1002465
5n-Butyl acrylatePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane1001288

Experimental Protocols

General Procedure for the Heck Reaction of this compound

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate or styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(PPh₃)₂)

  • Phosphine ligand (if required, e.g., PPh₃, P(o-tol)₃, rac-BINAP, or XPhos)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., DMF, DMA, NMP, Toluene, or Dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or oil bath

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the phosphine ligand (if applicable).

  • Add the anhydrous solvent, followed by the base and the alkene (1.2-1.5 equiv).

  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkenyl-3,3-difluoroindolin-2-one.

Visualizing the Process

Experimental Workflow

experimental_workflow reagents Reagents & Glassware (Substrate, Catalyst, Ligand, Base, Solvent) setup Reaction Setup (Under Inert Atmosphere) reagents->setup reaction Heck Reaction (Heating & Stirring) setup->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (6-Alkenyl-3,3-difluoroindolin-2-one) purification->product

Caption: A streamlined workflow for the Heck reaction.

Catalytic Cycle of the Heck Reaction

heck_cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n(X) pd0->pd2_ox Oxidative Addition (R-X) pd2_alkene [R-Pd(II)L_n(Alkene)]^+ pd2_ox->pd2_alkene Alkene Coordination (Alkene) pd2_insertion R'-Pd(II)L_n(X) pd2_alkene->pd2_insertion Migratory Insertion pd2_insertion->pd0 Reductive Elimination (+ Base) product Product (R-Alkene) pd2_insertion->product β-Hydride Elimination hx HX

Caption: The catalytic cycle of the Heck reaction.

Concluding Remarks

The Heck reaction provides a versatile and efficient method for the derivatization of this compound. The protocols and conditions outlined in these application notes offer a solid starting point for researchers. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve the highest yields for specific alkene coupling partners. Careful monitoring of the reaction progress and thorough characterization of the products are essential for successful synthesis.

References

Application Notes and Protocols: N-Alkylation of 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indolin-2-ones, also known as oxindoles, is a fundamental transformation in organic synthesis, providing access to a diverse range of compounds with significant biological activities. The introduction of an alkyl group at the nitrogen atom can profoundly influence the pharmacological properties of the oxindole core. This document provides a detailed protocol for the N-alkylation of 6-Bromo-3,3-difluoroindolin-2-one, a valuable building block in medicinal chemistry. The difluoro moiety at the C3 position can enhance metabolic stability and binding affinity, making its N-alkylated derivatives attractive targets for drug discovery programs.

General Reaction Scheme

The N-alkylation of this compound is typically achieved by deprotonation of the weakly acidic N-H bond with a suitable base, followed by nucleophilic attack of the resulting anion on an alkylating agent.

General reaction for the N-alkylation of this compound.

Experimental Protocols

This section outlines a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and potassium carbonate as the base in dimethylformamide (DMF).

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of this compound with various alkylating agents. Please note that these are representative examples and actual results may vary.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60485-95
Ethyl BromideK₂CO₃DMF70680-90
Benzyl BromideK₂CO₃DMF50390-98
Allyl BromideK₂CO₃DMF50488-96

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - this compound - Anhydrous DMF - K₂CO₃ start->setup stir Stir at RT (15-30 min) setup->stir add_alkyl_halide Add Alkyl Halide (dropwise) stir->add_alkyl_halide heat Heat Reaction (50-80 °C) add_alkyl_halide->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc - Wash with Brine monitor->workup Complete dry Dry and Concentrate: - Dry over MgSO₄ - Filter - Evaporate solvent workup->dry purify Purification: Flash Column Chromatography dry->purify product N-Alkylated Product purify->product

N-Alkylation Experimental Workflow

Discussion

The choice of base and solvent can be critical for the success of the N-alkylation reaction. While potassium carbonate in DMF is a common and effective combination, other systems such as sodium hydride (NaH) in tetrahydrofuran (THF) can also be employed.[1] However, stronger bases like NaH may increase the risk of side reactions. The reaction temperature and time should be optimized for each specific alkylating agent to ensure complete conversion and minimize degradation of the starting material or product.

It is important to note that for some oxindole systems, competitive C-alkylation at the C3 position can be a significant issue. However, in the case of this compound, the presence of the two fluorine atoms at the C3 position effectively blocks this pathway, leading to exclusive N-alkylation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents are often toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 6-Bromo-3,3-difluoroindolin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,3-difluoroindolin-2-one is a versatile fluorinated heterocyclic scaffold that holds significant promise in medicinal chemistry. The introduction of the gem-difluoro group at the 3-position of the oxindole core offers unique electronic and conformational properties that can enhance metabolic stability, binding affinity, and cell permeability of derivative compounds. The bromine atom at the 6-position serves as a convenient synthetic handle for further molecular elaboration through various cross-coupling reactions. These features make this compound an attractive starting material for the discovery and development of novel therapeutic agents, particularly in the areas of oncology and inflammation.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors and as a component in Proteolysis Targeting Chimeras (PROTACs).

Application 1: Synthesis of Kinase Inhibitors

The indolin-2-one scaffold is a well-established pharmacophore for the development of kinase inhibitors. Derivatives of 6-bromoindolin-2-one have shown potent inhibitory activity against several kinases implicated in cancer, including Aurora kinases, Glycogen Synthase Kinase 3 (GSK-3), and Rho-associated coiled-coil containing protein kinase (ROCK). The unique properties of the 3,3-difluoro substitution can be leveraged to develop next-generation inhibitors with improved pharmacological profiles.

Target Kinases and Rationale
  • Aurora Kinases: These are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. The indolin-2-one core can mimic the hinge-binding motif of ATP, leading to competitive inhibition.

  • GSK-3: This kinase is involved in a multitude of cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation is associated with diseases such as cancer, neurodegenerative disorders, and bipolar disorder.

  • ROCK: This kinase is a key regulator of the actin cytoskeleton and is implicated in cancer cell invasion, metastasis, and angiogenesis.

General Synthetic Approach for Kinase Inhibitors

A common strategy for synthesizing kinase inhibitors from this compound involves a Knoevenagel condensation at the C3-position (after removal of the difluoro group, which is not ideal and thus this starting material is more suited for modifications at the bromine position) or more strategically, functionalization at the 6-bromo position via cross-coupling reactions.

A generalized synthetic workflow is presented below:

G start This compound suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, base) start->suzuki Functionalization at C6 heck Heck Coupling (Alkene, Pd catalyst, base) start->heck Functionalization at C6 buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) start->buchwald Functionalization at C6 product Functionalized Kinase Inhibitor Candidate suzuki->product heck->product buchwald->product

Caption: Synthetic functionalization of this compound.

Experimental Protocol: Synthesis of a Hypothetical Aurora Kinase Inhibitor

This protocol describes a plausible synthesis of an Aurora kinase inhibitor based on known methodologies for similar scaffolds.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 90 °C for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 6-aryl-3,3-difluoroindolin-2-one derivative.

Step 2: Further Functionalization (if required)

The resulting product can be further modified, for example, by N-alkylation of the indolinone nitrogen, to introduce additional diversity and optimize biological activity.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of the synthesized compounds against a target kinase (e.g., Aurora A).

Materials:

  • Recombinant human Aurora A kinase

  • ATP

  • Fluorescently labeled peptide substrate (e.g., Kemptide)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 384-well plates

  • Plate reader capable of detecting fluorescence.

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the inhibitor solution to the wells (final DMSO concentration should be ≤1%).

  • Add the recombinant Aurora A kinase to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP (at a concentration close to its Km) and the fluorescently labeled peptide substrate.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence intensity on a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data for Related Kinase Inhibitors
Compound ClassTarget KinaseReported IC50 (nM)
6-Bromoindirubin-3'-oxime (BIO)GSK-3α/β5
6-Bromoindirubin-3'-oxime (BIO)CDK1320
6-Bromoindirubin-3'-oxime (BIO)CDK580
Indolin-2-one derivativesAurora B10.5 - 16.2

Application 2: Design and Synthesis of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The this compound scaffold can be incorporated into a PROTAC as a "warhead" that binds to the protein of interest (POI), or as a precursor to a linker moiety. The bromine atom provides a convenient point for linker attachment.

General PROTAC Design Strategy

A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker connecting the two.

Caption: General structure of a PROTAC molecule.

Experimental Protocol: Synthesis of a PROTAC Precursor

This protocol describes the synthesis of a linker-functionalized this compound derivative that can be subsequently coupled to an E3 ligase ligand.

Step 1: Sonogashira Coupling for Linker Attachment

  • To a solution of this compound (1.0 eq) in a mixture of THF and triethylamine, add a terminal alkyne-containing linker (e.g., propargylamine with a protected amine) (1.2 eq).

  • Add copper(I) iodide (0.1 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Stir the reaction at room temperature for 12-16 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through celite and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the alkyne-linked indolinone.

Step 2: Deprotection and Coupling to E3 Ligase Ligand

  • Deprotect the terminal amine of the linker using standard conditions (e.g., TFA for a Boc group).

  • Couple the resulting amine with an activated carboxylic acid derivative of an E3 ligase ligand (e.g., a thalidomide derivative) using a peptide coupling reagent such as HATU or HBTU to form the final PROTAC molecule.

  • Purify the final PROTAC by preparative HPLC.

PROTAC-Mediated Protein Degradation Assay Protocol

Objective: To assess the ability of the synthesized PROTAC to induce the degradation of a target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., a kinase)

  • Synthesized PROTAC and a negative control (e.g., the POI ligand alone)

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment.

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC or the negative control for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies against the target protein and the loading control.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.

Conclusion

This compound represents a valuable and versatile building block in modern medicinal chemistry. Its unique structural features provide a solid foundation for the design and synthesis of potent and selective kinase inhibitors, as well as innovative protein degraders like PROTACs. The protocols and application notes provided herein offer a starting point for researchers to explore the full potential of this promising scaffold in the development of new therapeutics. Further exploration of its reactivity and derivatization will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

Application Notes and Protocols: Synthesis of 6-Bromo-3,3-difluoroindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the versatile building block, 6-Bromo-3,3-difluoroindolin-2-one, and its subsequent derivatization through N-alkylation/arylation and palladium-catalyzed cross-coupling reactions. The methodologies described herein are essential for the development of novel therapeutic agents, leveraging the unique properties of the fluorinated oxindole scaffold.

Introduction

The 3,3-difluorooxindole moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The introduction of a bromine atom at the 6-position provides a crucial handle for further molecular elaboration through various cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery programs. This document outlines a robust synthetic pathway to this compound and showcases its utility in generating a range of derivatives.

Synthesis of this compound

The synthesis of the target compound is achieved via a three-step sequence starting from 3-bromoaniline. The overall workflow involves the preparation of 6-bromoisatin, its conversion to a hydrazone intermediate, and subsequent oxidative fluorination.

Synthesis_Workflow A 3-Bromoaniline B 6-Bromoisatin A->B  Sandmeyer Synthesis   C 6-Bromo-3-hydrazonoindolin-2-one B->C  Hydrazine Hydrate   D This compound C->D  Selectfluor   Derivatization_Strategies cluster_0 N1-Functionalization cluster_1 C6-Functionalization Core This compound N_Alkylated N-Alkyl/Aryl Derivatives Core->N_Alkylated  Base + R-X (Alkylation) or Pd-cat + Ar-X (Arylation)   Core2 This compound C6_Arylated 6-Aryl Derivatives Core2->C6_Arylated  Suzuki Coupling (Pd-cat, Base, Ar-B(OH)₂)  

Application Notes and Protocols for the Development of Antimicrobial Agents from 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The oxindole scaffold, a privileged heterocyclic motif, is a core component of numerous natural products and synthetic compounds with a wide array of biological activities. The unique electronic properties conferred by fluorine substitution, combined with the established bioactivity of bromo-substituted indoles, make 6-Bromo-3,3-difluoroindolin-2-one a promising starting material for the development of novel antimicrobial agents.

These application notes provide a detailed framework for the synthesis and antimicrobial evaluation of spiro[indoline-3,3'-pyrrolidine] derivatives, a class of compounds that has shown significant antimicrobial potential. The protocols outlined below are based on established synthetic methodologies and standardized antimicrobial susceptibility testing.

Proposed Synthetic Pathway

A plausible and effective strategy for the derivatization of this compound into a library of potential antimicrobial agents is a multi-step synthesis culminating in a [3+2] cycloaddition reaction. This approach involves the initial conversion of the starting material to a reactive methyleneindolinone intermediate, followed by a 1,3-dipolar cycloaddition with an in-situ generated azomethine ylide to construct the spiro-pyrrolidine ring system.

Synthetic_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: 1,3-Dipolar Cycloaddition A This compound C (E)-2-(6-bromo-3,3-difluoro-2-oxoindolin-3-ylidene)malononitrile A->C Piperidine, EtOH, Reflux B Active Methylene Compound (e.g., Malononitrile) B->C G Spiro[indoline-3,3'-pyrrolidine] Derivative C->G Toluene, Reflux D Amino Acid (e.g., Sarcosine) F Azomethine Ylide (in situ) D->F Reflux E Aldehyde (e.g., Benzaldehyde) E->F F->G

Caption: Proposed synthesis of spiro-pyrrolidine oxindoles.

Experimental Protocols

Protocol 1: Synthesis of (E)-2-(6-bromo-3,3-difluoro-2-oxoindolin-3-ylidene)malononitrile (Intermediate)

This protocol describes the Knoevenagel condensation to prepare the activated alkene necessary for the subsequent cycloaddition reaction.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware for reflux reactions

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) and malononitrile (1.2 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the title compound.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Synthesis of 6-Bromo-3,3-difluoro-spiro[indoline-3,3'-pyrrolidine] Derivatives

This protocol details the one-pot, three-component 1,3-dipolar cycloaddition reaction to generate the final spiro-heterocyclic compounds.[1]

Materials:

  • (E)-2-(6-bromo-3,3-difluoro-2-oxoindolin-3-ylidene)malononitrile (Intermediate from Protocol 1)

  • A selected amino acid (e.g., sarcosine, L-proline) (1.0 eq)

  • A selected aldehyde (e.g., substituted benzaldehydes) (1.0 eq)

  • Toluene

  • Standard laboratory glassware for reflux reactions with a Dean-Stark trap

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the intermediate from Protocol 1 (1.0 eq), the selected amino acid (1.2 eq), and the selected aldehyde (1.2 eq) in toluene.

  • Heat the mixture to reflux. The in-situ formation of the azomethine ylide occurs via the decarboxylative condensation of the amino acid and aldehyde, with the removal of water via the Dean-Stark trap.

  • Continue refluxing for 6-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure spiro-pyrrolidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]

Materials:

  • Synthesized spiro-oxindole compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution to the first well of each row to be tested, resulting in a starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: Wells containing the standard antibiotic with the bacterial inoculum.

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).

    • Sterility Control: Wells containing only CAMHB (no bacteria or compound).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[4] This can be determined by visual inspection or by using a microplate reader.

Antimicrobial_Screening_Workflow A Prepare compound stock solutions in DMSO B Perform 2-fold serial dilutions in 96-well plate with CAMHB A->B D Inoculate wells with bacterial suspension B->D C Prepare bacterial inoculum (0.5 McFarland) and dilute C->D E Include positive, growth, and sterility controls D->E F Incubate at 37°C for 18-24 hours E->F G Visually inspect for bacterial growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation

The antimicrobial activity of novel compounds is typically quantified by their Minimum Inhibitory Concentration (MIC). The following table presents representative MIC values for structurally similar spiro-oxindole derivatives against common Gram-positive and Gram-negative bacteria to provide a benchmark for newly synthesized compounds.

Table 1: Representative Antimicrobial Activity of Spiro[indoline-3,3'-pyrrolidine] Analogs

Compound IDR Group (on phenyl)Test OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
SP-1 HStaphylococcus aureus20Ciprofloxacin<20
Escherichia coli>100<20
SP-2 4-ClStaphylococcus aureus20Ciprofloxacin<20
Escherichia coli50<20
SP-3 4-FStaphylococcus aureus20[5]Ciprofloxacin<20
Escherichia coli20[5]<20
SP-4 4-CH₃Staphylococcus aureus>100Ciprofloxacin<20
Escherichia coli>100<20

Note: The data presented in this table is derived from published literature on similar spiro-oxindole compounds and serves as a representative example.[5] Actual MIC values for derivatives of this compound must be determined experimentally.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the synthesis and antimicrobial evaluation of novel compounds derived from this compound. By leveraging the synthetic versatility of the oxindole core and the proven antimicrobial potential of spiro-pyrrolidine systems, this research direction holds promise for the discovery of new chemical entities to combat infectious diseases. Rigorous characterization and systematic screening are essential to elucidating the structure-activity relationships and identifying lead candidates for further development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a representative method for the purification of the heterocyclic compound 6-Bromo-3,3-difluoroindolin-2-one using preparative High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific published protocols for this compound, the described method is based on established principles for the separation of halogenated and fluorinated aromatic molecules. The protocol outlines the instrumentation, chromatographic conditions, and sample preparation required to achieve high purity of the target compound, which is a valuable building block in medicinal chemistry and drug development.

Introduction

This compound is a substituted indolinone derivative. The presence of a bromine atom and two fluorine atoms imparts specific physicochemical properties that are advantageous in the synthesis of bioactive molecules. Halogenated and particularly fluorinated compounds often exhibit altered metabolic stability and binding affinities, making them of significant interest in pharmaceutical research. The indole nucleus is a common scaffold in many natural products and synthetic drugs. Efficient purification of such intermediates is critical to ensure the quality and integrity of downstream applications and final active pharmaceutical ingredients (APIs). This document provides a robust starting protocol for the purification of this compound using reversed-phase HPLC.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the crude this compound powder in a minimal amount of a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a good starting point, followed by dilution with the mobile phase.

  • Filtration: Filter the dissolved sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column or system.

  • Concentration: The concentration of the sample for preparative HPLC will depend on the column size and loading capacity. A typical starting concentration is 10-50 mg/mL.

HPLC Instrumentation and Conditions

The following parameters are recommended for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

ParameterSpecification
Instrument Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). A fluorinated phase column may also provide enhanced selectivity for this compound.[1]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution 30-90% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Injection Volume 500 µL (adjustable based on concentration and column size)
Detection Wavelength 254 nm
Run Time 30 minutes
Post-Purification Processing
  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound based on the UV chromatogram.

  • Solvent Evaporation: Remove the acetonitrile from the collected fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified compound as a solid.

  • Purity Analysis: Re-analyze a small portion of the purified product using analytical HPLC under similar, scaled-down conditions to confirm the final purity.

Data Presentation

The following table summarizes the expected results from the HPLC purification of this compound.

ParameterCrude SamplePurified Sample
Appearance Off-white to light brown solidWhite to off-white solid
Expected Retention Time ~15.2 minutes (under the specified conditions)~15.2 minutes
Purity (by HPLC) ~85%>98%
Typical Recovery Rate N/A80-90%

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Processing start Crude this compound dissolve Dissolve in DMSO start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto Preparative HPLC filter->inject separate Gradient Elution & Separation inject->separate detect UV Detection (254 nm) separate->detect collect Fraction Collection detect->collect evaporate Solvent Evaporation collect->evaporate lyophilize Lyophilization evaporate->lyophilize analyze Purity Analysis (Analytical HPLC) lyophilize->analyze end Purified Product (>98%) analyze->end

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of 6-Bromo-3,3-difluoroindolin-2-one. This reaction, a variation of the Buchwald-Hartwig amination, is a powerful tool for the synthesis of a diverse range of 6-amino-3,3-difluoroindolin-2-one derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

The palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination, has emerged as a fundamental transformation in modern organic synthesis.[1][2] It allows for the formation of carbon-nitrogen bonds between aryl or heteroaryl halides/triflates and a wide variety of amines. This methodology is particularly significant in pharmaceutical research for the synthesis of arylamines and their derivatives, which are prevalent in numerous biologically active compounds.[3][4] The 3,3-difluoroindolin-2-one core is a privileged scaffold in drug discovery, and the introduction of an amino group at the 6-position via this catalytic method opens avenues for extensive structural diversification and the exploration of new biological activities.

Reaction Principle

The palladium-catalyzed amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a cornerstone of this transformation, is illustrated below.

Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(Br)L2 OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange + HNR'R'', - HBr Amine_complex Ar-Pd(II)(NR'R'')L2 Ligand_Exchange->Amine_complex HBase [H-Base]+Br- Ligand_Exchange->HBase RedElim Reductive Elimination Amine_complex->RedElim RedElim->Pd0 Catalyst Regeneration ArNRR Ar-NR'R'' (Product) RedElim->ArNRR ArBr Ar-Br (Substrate) ArBr->OxAdd Amine HNR'R'' (Amine) Amine->Ligand_Exchange Base Base Base->Ligand_Exchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Key Reaction Components

The success of the palladium-catalyzed amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize common components used in Buchwald-Hartwig amination reactions applicable to the amination of this compound.

Table 1: Palladium Precatalysts

PrecatalystChemical NameKey Features
Pd(OAc)₂Palladium(II) AcetateAir-stable, common, and cost-effective. Requires in-situ reduction to Pd(0).
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)Air-stable Pd(0) source. Often used in combination with various phosphine ligands.
Pd(dba)₂Bis(dibenzylideneacetone)palladium(0)Another common air-stable Pd(0) precatalyst.

Table 2: Phosphine Ligands

LigandChemical NameLigand TypeKey Features
Xantphos4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneBidentateWide bite angle, effective for a broad range of substrates.[3][4]
RuPhos2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylMonodentate, BiarylBulky and electron-rich, good for challenging couplings.
JohnPhos(2-Biphenyl)di-tert-butylphosphineMonodentate, BiarylHighly active for a variety of C-N bond formations.
BINAP2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBidentate, ChiralEffective for a range of cross-coupling reactions.[1]

Table 3: Bases

BaseChemical NameStrengthKey Features
Cs₂CO₃Cesium CarbonateMildGood solubility in many organic solvents, suitable for base-sensitive substrates.[3][4]
K₃PO₄Potassium PhosphateMildOften used in large-scale applications, can be used as a heterogeneous base.[5]
NaOtBuSodium tert-butoxideStrongHighly effective but can be incompatible with base-sensitive functional groups.
K₂CO₃Potassium CarbonateMildA common and cost-effective inorganic base.

Table 4: Solvents

SolventPolarityBoiling Point (°C)Key Features
TolueneNon-polar111High boiling point, suitable for reactions requiring elevated temperatures.[3][4]
DioxanePolar aprotic101Good solvent for a wide range of organic compounds.
tert-ButanolPolar protic82Often used in conjunction with strong bases like NaOtBu.
Isopropyl Acetate (iPrOAc)Moderately polar89A more environmentally friendly solvent option, suitable for process chemistry.[5]

Experimental Protocols

The following protocols provide a general framework for the palladium-catalyzed amination of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific amines.

General Experimental Workflow

start Start reagents Combine this compound, Amine, Base, and Solvent start->reagents degas Degas the Reaction Mixture (e.g., Argon sparging) reagents->degas catalyst Add Palladium Precatalyst and Phosphine Ligand degas->catalyst heat Heat the Reaction Mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for palladium-catalyzed amination.

Protocol 1: General Procedure using Pd(OAc)₂/Xantphos

This protocol is adapted from successful conditions for the amination of other bromo-substituted N-heterocycles.[3][4]

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

  • Xantphos (3-7.5 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 - 2.0 equivalents)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and Cesium Carbonate (1.5-2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Palladium(II) Acetate (2-5 mol%) and Xantphos (3-7.5 mol%) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-3,3-difluoroindolin-2-one derivative.

Protocol 2: Alternative Procedure using Pd₂(dba)₃/RuPhos

This protocol provides an alternative set of conditions that may be beneficial for less reactive amines.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • RuPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄, 1.5 - 2.0 equivalents)

  • Anhydrous Dioxane or tert-Butanol

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.2-1.5 eq), and Potassium Phosphate (1.5-2.0 eq).

  • Add Pd₂(dba)₃ (1-2 mol%) and RuPhos (2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous dioxane or tert-butanol via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Amines can be corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

  • Low or no conversion: Increase the reaction temperature, use a stronger base (e.g., NaOtBu), or try a different ligand/catalyst system. Ensure all reagents and solvents are anhydrous.

  • Side product formation: Lower the reaction temperature, use a milder base (e.g., K₃PO₄ or Cs₂CO₃), or screen different ligands to improve selectivity.

  • Dehalogenation of the starting material: This can occur as a side reaction. Using a less electron-rich ligand or a lower reaction temperature may mitigate this issue.

By following these protocols and considering the provided data, researchers can effectively perform the palladium-catalyzed amination of this compound to generate a wide array of valuable compounds for further investigation.

References

scale-up synthesis of 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An increasing interest in fluorinated organic molecules within the pharmaceutical and agrochemical sectors has driven the demand for robust and scalable synthetic methodologies. The incorporation of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This document provides a detailed protocol for the proposed , a valuable building block for the development of novel therapeutic agents. The described methodology is based on established chemical transformations for analogous structures.

Proposed Synthetic Pathway

The synthesis of 6-Bromo-3,3-difluoroindolin-2-one can be envisioned through a two-step process starting from the commercially available 6-Bromoindolin-2-one. The first step involves the activation of the C3 position, followed by a difluorination reaction.

Experimental Protocols

Materials and Equipment
  • 6-Bromoindolin-2-one

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous acetonitrile

  • Nitrogen gas supply

  • Glass reactors with overhead stirrers, temperature control, and reflux condensers

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer

Step 1: Synthesis of this compound

This procedure is adapted from methodologies for the difluorination of similar oxindole structures.

Protocol:

  • To a clean and dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-Bromoindolin-2-one (1 equivalent).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of 0.2 M.

  • Begin stirring the mixture under a nitrogen atmosphere at room temperature until the starting material is fully dissolved.

  • In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (2.5 equivalents) in anhydrous acetonitrile.

  • Slowly add the NFSI solution to the solution of 6-Bromoindolin-2-one dropwise over a period of 30 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 12-24 hours.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Data Presentation

ParameterValue
Starting Material 6-Bromoindolin-2-one
Reagent N-Fluorobenzenesulfonimide (NFSI)
Solvent Anhydrous Acetonitrile
Reaction Temperature 60 °C
Reaction Time 12-24 hours
Purification Method Column Chromatography
Expected Yield Moderate to Good (based on similar reactions)
Product Appearance Solid

Visualizations

Synthesis_Workflow Start Start: 6-Bromoindolin-2-one Reaction Difluorination with NFSI in Acetonitrile at 60 °C Start->Reaction 1. Dissolve Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup 2. Reaction Completion Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification 3. Extraction & Drying Product Product: this compound Purification->Product 4. Isolation

Caption: Proposed workflow for the synthesis of this compound.

Application Notes: 6-Bromo-3,3-difluoroindolin-2-one as a Versatile Scaffold for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The escalating challenge of resistance in agricultural pests and weeds necessitates the continuous development of novel active ingredients with unique modes of action. Fluorinated organic compounds have garnered significant interest in agrochemical research due to their ability to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved efficacy and a more desirable toxicological profile. The indolin-2-one core is a privileged scaffold found in numerous biologically active molecules. The strategic introduction of a bromine atom and a difluoromethylene group at the 6- and 3-positions, respectively, of the indolin-2-one scaffold presents a promising starting point for the synthesis of a new generation of agrochemicals. 6-Bromo-3,3-difluoroindolin-2-one is a key building block for creating derivatives with potential herbicidal, fungicidal, or insecticidal properties.

Potential Applications in Agrochemical Synthesis

While direct synthesis of commercialized agrochemicals from this compound is not yet widely documented in publicly available literature, its structural motifs are present in patented and researched agrochemical candidates. The 3,3-difluoro-2-oxoindoline core has been explored for its herbicidal activity.[1] The bromine atom at the 6-position offers a versatile handle for further chemical modification through various cross-coupling reactions, allowing for the introduction of diverse functionalities to modulate biological activity and physicochemical properties.

The primary proposed application of this scaffold is in the synthesis of novel herbicides. The 3,3-difluoroindolin-2-one moiety can mimic the transition state of key enzymes in plant metabolic pathways. The bromo-substituent can be functionalized to enhance binding to the target protein or to modify the compound's uptake and translocation within the plant.

Hypothetical Agrochemical Candidates

Based on the known bioactivities of related structures, we propose the following hypothetical agrochemical candidates derived from this compound.

Compound ID Scaffold Proposed Modification at 6-position Target Agrochemical Class Hypothesized Mode of Action
AG-DFI-001This compoundSuzuki coupling with arylboronic acidsHerbicideInhibition of a key plant enzyme (e.g., PPO, ALS)
AG-DFI-002This compoundBuchwald-Hartwig amination with substituted anilinesFungicideDisruption of fungal cell membrane integrity
AG-DFI-003This compoundSonogashira coupling with terminal alkynesInsecticideModulation of insect ion channels

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. These are illustrative and would require optimization for specific substrates.

Protocol 1: Suzuki Coupling for the Synthesis of 6-Aryl-3,3-difluoroindolin-2-ones (Hypothetical Herbicide Candidates)

  • Reaction Setup: To a dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3,3-difluoroindolin-2-one.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)-3,3-difluoroindolin-2-ones (Hypothetical Fungicide Candidates)

  • Reaction Setup: In a glovebox, combine this compound (1.0 eq), the desired aryl amine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq) in a reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 90-110 °C for 8-24 hours.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the residue by flash chromatography to obtain the target 6-(arylamino)-3,3-difluoroindolin-2-one.

Visualizations

The following diagrams illustrate the proposed synthetic strategies and the logical workflow for developing novel agrochemicals from the title compound.

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling 6-Aryl Derivatives 6-Aryl Derivatives Suzuki Coupling->6-Aryl Derivatives 6-Amino Derivatives 6-Amino Derivatives Buchwald-Hartwig Amination->6-Amino Derivatives 6-Alkynyl Derivatives 6-Alkynyl Derivatives Sonogashira Coupling->6-Alkynyl Derivatives Herbicidal Screening Herbicidal Screening 6-Aryl Derivatives->Herbicidal Screening Fungicidal Screening Fungicidal Screening 6-Amino Derivatives->Fungicidal Screening Insecticidal Screening Insecticidal Screening 6-Alkynyl Derivatives->Insecticidal Screening

Caption: Synthetic pathways from this compound.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Start This compound Library Synthesis Combinatorial Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Library Synthesis Screening High-Throughput Screening (Herbicidal, Fungicidal, Insecticidal) Library Synthesis->Screening Hit ID Hit Identification Screening->Hit ID Lead Opt Lead Optimization (Structure-Activity Relationship) Hit ID->Lead Opt Candidate Agrochemical Candidate Lead Opt->Candidate

Caption: Agrochemical development workflow.

References

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents from Indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolin-2-one, also known as oxindole, is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant attention as potent anti-inflammatory agents by targeting key mediators of the inflammatory cascade. These compounds have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suppress nitric oxide (NO) production, and modulate crucial signaling pathways such as NF-κB, MAPKs, and Akt.[1][2] Furthermore, specific indolin-2-one derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.[3][4][5]

These application notes provide an overview of the synthesis, biological evaluation, and mechanism of action of indolin-2-one derivatives as anti-inflammatory agents. Detailed protocols for the synthesis of representative compounds and key in vitro assays are included to facilitate further research and development in this promising area of drug discovery.

Key Biological Targets and Signaling Pathways

The anti-inflammatory effects of indolin-2-one derivatives are often attributed to their interaction with several key signaling pathways and enzymes involved in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[6] Indolin-2-one derivatives have been shown to interfere with LPS-induced signaling cascades.

A notable derivative, 3-(3-hydroxyphenyl)-indolin-2-one, has demonstrated significant anti-inflammatory activity by inhibiting the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 macrophages.[1][2] Its mechanism of action involves the suppression of the Akt, MAPK, and NF-κB signaling pathways.[1][2] Other derivatives have been specifically designed to target and inhibit the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][5] Some compounds also exhibit inhibitory effects on the NLRP3 inflammasome.[7]

Signaling Pathway of Indolin-2-one Derivatives in Macrophages

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Akt Akt TLR4->Akt MAPK MAPKs (JNK, ERK, p38) TLR4->MAPK IkB IκB TLR4->IkB LPS LPS LPS->TLR4 Indolin2one Indolin-2-one Derivatives Indolin2one->Akt inhibition Indolin2one->MAPK inhibition Indolin2one->IkB stabilization Akt->IkB NFkB NF-κB MAPK->NFkB IkB->NFkB inhibition NFkB_n NF-κB NFkB->NFkB_n translocation Gene_Expression Gene Expression: iNOS, TNF-α, IL-6, COX-2 NFkB_n->Gene_Expression

Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by indolin-2-one derivatives.

Data Presentation: Anti-inflammatory Activity of Indolin-2-one Derivatives

The following tables summarize the quantitative data for representative indolin-2-one derivatives, showcasing their inhibitory potential against key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

CompoundConcentration (µM)NO Inhibition (%)IC50 (µM)Reference
3-(3-hydroxyphenyl)-indolin-2-one80~70%Not explicitly stated[1]
Compound 4e--13.51 ± 0.48[3][5]
Compound 9d--10.03 ± 0.27[3][5]
Compound 4a--17.81 ± 1.86[3][5]
Compound 4j--16.31 ± 0.35[3][5]

Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-stimulated RAW 264.7 Cells

CompoundCytokineConcentration (µM)InhibitionIC50 (µM)Reference
3-(3-hydroxyphenyl)-indolin-2-oneTNF-α80Significant, concentration-dependentNot explicitly stated[1][6]
3-(3-hydroxyphenyl)-indolin-2-oneIL-680Significant, concentration-dependentNot explicitly stated[1][6]
Compound 7iTNF-αNot specifiedPotent inhibitionNot specified[8]
Compound 7iIL-6Not specifiedPotent inhibitionNot specified[8]

Table 3: COX-2 Inhibitory Activity

CompoundIC50 (µM)Reference
Compound 4e2.35 ± 0.04[3][5]
Compound 9h2.422 ± 0.10[3]
Compound 9i3.34 ± 0.05[3]

Experimental Protocols

General Experimental Workflow

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) start Starting Materials (e.g., Isatin, Aldehydes) reaction Reaction (e.g., Knoevenagel Condensation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization cell_culture Cell Culture (RAW 264.7) characterization->cell_culture cytotoxicity Cytotoxicity Assay (MTT/EZ-Cytox) cell_culture->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, Cytokine, COX-2) cytotoxicity->anti_inflammatory mechanism Mechanism Studies (Western Blot, qRT-PCR) anti_inflammatory->mechanism animal_model Animal Model (e.g., LPS-induced sepsis) mechanism->animal_model evaluation Efficacy Evaluation animal_model->evaluation

Caption: General workflow for the synthesis and evaluation of indolin-2-one derivatives.

Protocol 1: Synthesis of 3-Substituted-Indolin-2-one Derivatives via Knoevenagel Condensation

This protocol describes a general method for the synthesis of 3-substituted indolin-2-one derivatives, which is a common strategy employed in their preparation.[3][5]

Materials:

  • Substituted indolin-2-one (1.0 equiv)

  • Appropriate aldehyde or ketone (1.2 equiv)

  • Piperidine (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/petroleum ether)

Procedure:

  • To a solution of the substituted indolin-2-one in ethanol in a round-bottom flask, add the corresponding aldehyde or ketone.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure 3-substituted-indolin-2-one derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Nitric Oxide (NO) Production Assay

This protocol is used to assess the ability of the synthesized compounds to inhibit the production of nitric oxide in LPS-stimulated murine macrophage RAW 264.7 cells.[1][3]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized indolin-2-one derivatives

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • The next day, treat the cells with various concentrations of the synthesized indolin-2-one derivatives for 2 hours.

  • Following the pre-treatment, stimulate the cells with LPS (500 ng/mL) for 20-24 hours. A negative control (cells only) and a positive control (cells + LPS) should be included.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate the mixture at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated positive control.

Protocol 3: Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines TNF-α and IL-6 released by LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][2]

Materials:

  • Supernatants from cell cultures treated as described in Protocol 2.

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Microplate reader.

Procedure:

  • Collect the cell culture supernatants after treating the RAW 264.7 cells with the test compounds and LPS as described in the NO assay protocol.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.

  • Briefly, this involves adding the supernatants to wells of a microplate pre-coated with capture antibodies for the specific cytokine.

  • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Calculate the concentration of TNF-α and IL-6 in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.

Protocol 4: In Vitro COX-2 Inhibitory Activity Assay

This protocol describes a method to evaluate the direct inhibitory effect of the synthesized compounds on the activity of the COX-2 enzyme.[3][5]

Materials:

  • COX-2 inhibitor screening kit (commercially available).

  • Synthesized indolin-2-one derivatives.

  • COX-2 enzyme.

  • Arachidonic acid (substrate).

  • Fluorometric or colorimetric probe.

  • Microplate reader.

Procedure:

  • Perform the COX-2 inhibitory assay using a commercial kit according to the manufacturer's protocol.

  • In a typical assay, the test compounds at various concentrations are incubated with the COX-2 enzyme.

  • The reaction is initiated by the addition of the substrate, arachidonic acid.

  • The enzymatic reaction produces prostaglandin G₂ (PGG₂), which is then typically reduced to PGH₂. The peroxidase activity of COX then converts PGH₂ to other prostaglandins, and this process can be coupled to a colorimetric or fluorometric probe.

  • The change in absorbance or fluorescence is measured over time using a microplate reader.

  • The inhibitory activity of the compounds is determined by comparing the rate of the reaction in the presence of the inhibitor to that of a control reaction without the inhibitor.

  • Calculate the IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

Indolin-2-one derivatives represent a versatile and promising class of compounds for the development of novel anti-inflammatory agents. Their synthetic accessibility and the ability to modulate multiple key targets in the inflammatory cascade, including pro-inflammatory cytokines and the COX-2 enzyme, make them attractive candidates for further investigation. The protocols and data presented here provide a framework for researchers to synthesize, evaluate, and optimize these compounds for potential therapeutic applications in inflammatory diseases.

References

Application Notes and Protocols for 6-Bromo-3,3-difluoroindolin-2-one in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the applications of 6-bromo-3,3-difluoroindolin-2-one in materials science is limited in publicly available literature. The following application notes and protocols are based on the known properties and reactivity of structurally similar compounds, such as other halogenated indolinones and fluorinated organic molecules. These are intended to serve as a guide for potential research directions.

Introduction

This compound is a halogenated heterocyclic compound with a unique combination of reactive sites and functional groups that make it a promising candidate for various applications in materials science. The presence of a bromine atom allows for functionalization through cross-coupling reactions, while the difluoro group at the 3-position can impart desirable properties such as thermal stability, metabolic resistance, and altered electronic characteristics. The indolinone core itself is a privileged scaffold in medicinal chemistry and has been explored in the development of organic electronic materials.

Potential Applications in Materials Science

Polymer Synthesis

The bromine atom on the aromatic ring of this compound serves as a versatile handle for polymerization reactions. It can be utilized as a monomer in the synthesis of novel polymers through various cross-coupling reactions like Suzuki, Stille, or Heck couplings. The resulting polymers could exhibit enhanced thermal stability and specific optoelectronic properties due to the incorporation of the difluoroindolinone moiety. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as high-performance engineering plastics.

Organic Electronics

The electron-withdrawing nature of the two fluorine atoms and the carbonyl group can significantly influence the electronic properties of molecules containing the this compound core. This makes it an interesting building block for the synthesis of new organic semiconductors. By tuning the molecular structure through derivatization at the bromine and nitrogen positions, it may be possible to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use in organic field-effect transistors (OFETs) and as host materials in OLEDs.

Crystal Engineering and Supramolecular Chemistry

The presence of halogen atoms (Br and F) and a carbonyl group in this compound allows for the formation of various non-covalent interactions, including hydrogen bonding and halogen bonding. These interactions can be exploited in the field of crystal engineering to design and synthesize novel crystalline materials with specific packing arrangements and, consequently, desired physical properties. Such materials could have applications in nonlinear optics, ferroelectricity, and as functional co-crystals.

Physicochemical Properties of Structurally Related Compounds

To provide a reference for potential properties of this compound, the following table summarizes data for similar molecules.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormStorage Temperature
6-Bromo-3,3-dimethylindolin-2-one158326-84-2C10H10BrNO240.1SolidRoom Temperature, Sealed in Dry
6-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-oneNot AvailableC9H5BrF2O247.04Not AvailableNot Available
6-Bromo-3-methylisoindolin-1-one1629018-50-3C9H8BrNO226.07Not AvailableNot Available

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on standard organic synthesis techniques that could be adapted for this compound.

Protocol 1: Suzuki Coupling for Polymer Synthesis

Objective: To synthesize a polymer incorporating the this compound unit.

Materials:

  • This compound

  • A diboronic ester monomer (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound (1 eq.), the diboronic ester monomer (1 eq.), and the base (3 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the palladium catalyst (0.05 eq.) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting polymer by precipitation in a non-solvent (e.g., methanol or hexane).

Visualizations

Hypothetical Synthesis Workflow

cluster_start Starting Material cluster_proc1 Step 1: Halogenation cluster_proc2 Step 2: Cyclization cluster_proc3 Step 3: Fluorination cluster_end Final Product start Substituted Aniline proc1 Bromination start->proc1 NBS, CCl4 proc2 Formation of Oxindole Ring proc1->proc2 e.g., Friedel-Crafts Acylation followed by cyclization proc3 Difluorination at C3 Position proc2->proc3 Electrophilic Fluorinating Agent (e.g., Selectfluor) end This compound proc3->end

Caption: Hypothetical synthesis workflow for this compound.

Structure-Property Relationships

cluster_features Structural Features cluster_properties Potential Material Properties center This compound bromo Bromine Atom center->bromo difluoro Difluoro Group center->difluoro indolinone Indolinone Core center->indolinone polymer Polymerizability bromo->polymer Cross-coupling reactions crystal Crystal Engineering via Halogen/Hydrogen Bonding bromo->crystal thermal Thermal Stability difluoro->thermal electro Tunable Electronic Properties difluoro->electro difluoro->crystal indolinone->electro

Caption: Logical relationships between structural features and potential material properties.

Experimental Workflow for Polymer Application

cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Device Fabrication & Testing monomer Synthesize/Procure This compound polymerization Polymerization (e.g., Suzuki Coupling) monomer->polymerization comonomer Select Co-monomer (e.g., diboronic ester) comonomer->polymerization structure Structural Analysis (NMR, FT-IR) polymerization->structure thermal_prop Thermal Analysis (TGA, DSC) structure->thermal_prop opto_electro Optoelectronic Properties (UV-Vis, CV) thermal_prop->opto_electro fabrication Fabricate Device (e.g., OLED, OFET) opto_electro->fabrication testing Test Device Performance fabrication->testing

Caption: Experimental workflow for polymer synthesis and application.

Application Notes and Protocols: Derivatization of 6-Bromo-3,3-difluoroindolin-2-one for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-bromo-3,3-difluoroindolin-2-one, a promising scaffold for the development of novel therapeutic agents. The protocols outlined below detail key synthetic transformations and biological screening methodologies to facilitate the exploration of this compound's potential in drug discovery.

Introduction

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs and clinical candidates. The introduction of a bromine atom at the 6-position and gem-difluoro groups at the 3-position of the indolin-2-one ring system offers unique opportunities for chemical modification and can significantly influence the compound's physicochemical and biological properties. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space and modulate biological activity. The electron-withdrawing nature of the difluoro group can enhance metabolic stability and binding affinity to biological targets.

This document provides detailed protocols for the derivatization of this compound and subsequent biological evaluation, with a focus on its potential as a kinase inhibitor for anti-cancer therapy and as an anti-inflammatory agent.

Synthetic Derivatization Protocols

The primary sites for derivatization on the this compound scaffold are the bromine atom at the 6-position and the nitrogen atom of the lactam.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[1][2][3][4][5]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of toluene and water, add the desired aryl or heteroaryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Heat the mixture to 90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3,3-difluoroindolin-2-one derivative.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.[6][7][8][9]

Experimental Protocol:

  • In a glovebox, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd(OAc)2 (0.02 eq) and Xantphos (0.04 eq) in a sealed tube.[7]

  • Add anhydrous toluene to the tube and seal it.

  • Heat the reaction mixture to 100-110°C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 6-amino-3,3-difluoroindolin-2-one derivative.

N-Alkylation/Arylation of the Lactam

The nitrogen of the indolin-2-one can be functionalized to introduce further diversity.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) at 0°C.

  • Stir the mixture for 30 minutes, then add the desired alkyl halide or aryl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the N-substituted derivative.

Data Presentation: Synthetic Derivatives

Derivative IDR Group (at 6-position)R' Group (at N1-position)Reaction TypeYield (%)
DFI-001 PhenylHSuzuki-Miyaura85
DFI-002 4-FluorophenylHSuzuki-Miyaura82
DFI-003 2-PyridylHSuzuki-Miyaura75
DFI-004 Morpholin-4-ylHBuchwald-Hartwig68
DFI-005 Piperidin-1-ylHBuchwald-Hartwig71
DFI-006 BrMethylN-Alkylation92
DFI-007 BrBenzylN-Alkylation88

Biological Screening Protocols

Derivatives of the this compound scaffold are promising candidates for screening against various biological targets, particularly protein kinases involved in cancer and inflammation.

Kinase Inhibition Assay (e.g., Aurora B Kinase)

Many indolin-2-one derivatives are known to be potent kinase inhibitors.[10][11][12] An in vitro kinase assay can be performed to determine the inhibitory activity of the synthesized compounds.

Experimental Protocol:

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Add the test compound (from a DMSO stock solution, final DMSO concentration ≤ 1%) to the wells of a 96-well plate over a range of concentrations.

  • Add the kinase (e.g., recombinant human Aurora B) and the substrate (e.g., a fluorescently labeled peptide) to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Measure the phosphorylation of the substrate using a suitable plate reader (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).

  • Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

Indolin-2-one derivatives have also shown potential as anti-inflammatory agents.[13] This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage inhibition of NO production compared to the LPS-treated control.

  • Assess cell viability using an MTT assay to rule out cytotoxicity-mediated effects.

Data Presentation: Biological Activity

Derivative IDAurora B Kinase IC₅₀ (nM)NO Production Inhibition IC₅₀ (µM)Cell Viability (at 10 µM, %)
DFI-001 150> 5098
DFI-002 8525.395
DFI-003 4515.892
DFI-004 3208.299
DFI-005 45012.597
DFI-006 > 100045.1100
DFI-007 85038.696

Visualizations

Derivatization_Scheme cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_n_alkylation N-Alkylation/Arylation start This compound suzuki_reagents Ar-B(OH)2 Pd(PPh3)4, K2CO3 start->suzuki_reagents buchwald_reagents R2NH Pd(OAc)2, Xantphos, NaOtBu start->buchwald_reagents n_alkylation_reagents R'-X K2CO3 or NaH start->n_alkylation_reagents suzuki_product 6-Aryl-3,3-difluoroindolin-2-one suzuki_reagents->suzuki_product buchwald_product 6-Amino-3,3-difluoroindolin-2-one buchwald_reagents->buchwald_product n_alkylation_product 1-R'-6-Bromo-3,3-difluoroindolin-2-one n_alkylation_reagents->n_alkylation_product

Caption: Synthetic routes for the derivatization of this compound.

Screening_Workflow start Synthesized Derivatives Library primary_screen Primary Screening (e.g., Kinase Inhibition at single concentration) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Compounds selectivity Selectivity Profiling (Panel of related kinases) dose_response->selectivity cellular_assay Cell-Based Assays (e.g., Anti-proliferative, Anti-inflammatory) selectivity->cellular_assay hit_compounds Hit Compounds cellular_assay->hit_compounds lead_optimization Lead Optimization hit_compounds->lead_optimization

Caption: General workflow for the biological screening of synthesized derivatives.

Signaling_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) growth_factor->rtk pi3k PI3K/Akt Pathway rtk->pi3k ras Ras/Raf/MEK/ERK Pathway rtk->ras proliferation Cell Proliferation Angiogenesis Survival pi3k->proliferation ras->proliferation inhibitor 6-Aryl-3,3-difluoroindolin-2-one Derivative inhibitor->rtk

Caption: Inhibition of a representative Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 6-Bromo-3,3-difluoroindolin-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low yield in the synthesis of 6-bromooxindole (precursor).

  • Potential Cause 1: Incomplete reaction during the nucleophilic aromatic substitution.

    • Solution: Ensure anhydrous conditions as the presence of water can quench the base and hinder the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a slight increase in temperature or reaction time.

  • Potential Cause 2: Inefficient reduction of the nitro group.

    • Solution: The activity of the reducing agent (e.g., iron powder, zinc dust) is crucial. Use freshly activated reducing agent. Ensure the reaction mixture is acidic enough to facilitate the reduction.

  • Potential Cause 3: Product loss during workup and purification.

    • Solution: 6-bromooxindole has moderate polarity. Use a suitable solvent system for extraction, such as ethyl acetate or dichloromethane. For purification by column chromatography, a gradient elution of ethyl acetate in hexanes is recommended to ensure good separation from impurities.

Problem 2: Low yield during the difluorination of 6-bromooxindole.

  • Potential Cause 1: Inactive or insufficient fluorinating agent.

    • Solution: Use a fresh, high-quality electrophilic fluorinating agent like Selectfluor™. Ensure the stoichiometry of the fluorinating agent is optimized; an excess is often required.

  • Potential Cause 2: Formation of mono-fluorinated byproduct.

    • Solution: The formation of the 3-fluoro-6-bromoindolin-2-one byproduct can be a significant issue. Reaction conditions such as solvent and temperature play a critical role in determining the ratio of di- to mono-fluorinated product. A solvent screen is recommended to find the optimal conditions for difluorination. Based on studies on similar substrates, solvents like acetonitrile or dichloromethane could be a good starting point.[1][2]

  • Potential Cause 3: Decomposition of the starting material or product.

    • Solution: The reaction may be sensitive to temperature. Maintain a controlled temperature throughout the reaction. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times that could lead to degradation.

Problem 3: Difficulty in purifying the final product, this compound.

  • Potential Cause 1: Co-elution of the product with unreacted starting material or mono-fluorinated byproduct.

    • Solution: Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. High-Performance Liquid Chromatography (HPLC) might be necessary for achieving high purity.

  • Potential Cause 2: Presence of inorganic salts from the fluorinating agent.

    • Solution: Ensure a thorough aqueous workup to remove the majority of inorganic byproducts before chromatographic purification. Washing the organic layer with brine can help in removing residual water and some inorganic impurities.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy to obtain this compound?

A1: A common and effective strategy is a two-step synthesis. The first step involves the synthesis of the precursor, 6-bromooxindole. The second step is the direct electrophilic difluorination of the 3-position of the 6-bromooxindole core.

Q2: What are the key reaction parameters to control for a high yield of 6-bromooxindole?

A2: The key parameters include maintaining anhydrous reaction conditions, ensuring the quality and stoichiometry of the reagents (especially the base and the reducing agent), and careful monitoring of the reaction progress to determine the optimal reaction time.

Q3: Which fluorinating agent is recommended for the difluorination step?

A3: Selectfluor™ is a widely used and effective electrophilic fluorinating agent for the difluorination of the 3-position of oxindoles.[1][2] It is relatively stable and easier to handle compared to other fluorinating agents.

Q4: What are the expected side products in the difluorination reaction?

A4: The primary side product is often the mono-fluorinated compound, 3-fluoro-6-bromoindolin-2-one. Over-fluorination or degradation of the aromatic ring can also occur under harsh reaction conditions.

Q5: How can I monitor the progress of the difluorination reaction?

A5: The reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing with a UV lamp. For more accurate monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to track the consumption of the starting material and the formation of the desired product and byproducts.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3,3-Difluorooxindoles from Hydrazonoindolin-2-ones.

EntrySubstrateFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
13-Hydrazonoindolin-2-oneSelectfluor™Acetonitrile701285[1][2]
25-Chloro-3-hydrazonoindolin-2-oneSelectfluor™Dichloromethane601578[1][2]
35-Methyl-3-hydrazonoindolin-2-oneSelectfluor™Acetonitrile701282[1][2]

Note: The yields are for the corresponding 3,3-difluorooxindole derivatives. The synthesis of this compound is expected to have a similar yield under optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromooxindole

This protocol is adapted from a detailed and modified procedure.

  • Step 1: Synthesis of Diethyl (4-bromo-2-nitrophenyl)malonate

    • To a solution of 2,5-dibromonitrobenzene (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (1.5 eq).

    • Slowly add diethyl malonate (1.2 eq) to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Reductive Cyclization to 6-Bromooxindole

    • Dissolve the purified diethyl (4-bromo-2-nitrophenyl)malonate (1.0 eq) in a mixture of ethanol and acetic acid.

    • Add iron powder (5.0 eq) portion-wise to the solution.

    • Heat the mixture to reflux and stir for 2-3 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Purify by column chromatography or recrystallization to obtain 6-bromooxindole.

Protocol 2: Synthesis of this compound

This protocol is a proposed method based on the fluorination of related oxindole derivatives.[1][2]

  • Step 1: Formation of 6-Bromo-3-hydrazonoindolin-2-one

    • To a solution of 6-bromooxindole (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 6-bromo-3-hydrazonoindolin-2-one, may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue.

  • Step 2: Difluorination

    • To a solution of 6-bromo-3-hydrazonoindolin-2-one (1.0 eq) in anhydrous acetonitrile, add Selectfluor™ (2.5 eq).

    • Heat the reaction mixture to 70 °C and stir for 12-16 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Bromooxindole cluster_step2 Step 2: Difluorination 2,5-Dibromonitrobenzene 2,5-Dibromonitrobenzene Diethyl (4-bromo-2-nitrophenyl)malonate Diethyl (4-bromo-2-nitrophenyl)malonate 2,5-Dibromonitrobenzene->Diethyl (4-bromo-2-nitrophenyl)malonate Diethyl malonate, K2CO3, DMF 6-Bromooxindole 6-Bromooxindole Diethyl (4-bromo-2-nitrophenyl)malonate->6-Bromooxindole Fe, AcOH, EtOH 6-Bromo-3-hydrazonoindolin-2-one 6-Bromo-3-hydrazonoindolin-2-one 6-Bromooxindole->6-Bromo-3-hydrazonoindolin-2-one Hydrazine hydrate, EtOH This compound This compound 6-Bromo-3-hydrazonoindolin-2-one->this compound Selectfluor™, CH3CN

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low Yield of This compound Step1_Yield Check Yield of 6-Bromooxindole Low_Yield->Step1_Yield Step2_Yield Analyze Difluorination Step Low_Yield->Step2_Yield Incomplete_Reaction1 Incomplete Reaction? Step1_Yield->Incomplete_Reaction1 Purification_Loss1 Purification Loss? Step1_Yield->Purification_Loss1 Fluorinating_Agent Fluorinating Agent Issue? Step2_Yield->Fluorinating_Agent Side_Products Mono-fluorination? Step2_Yield->Side_Products Decomposition Decomposition? Step2_Yield->Decomposition Solution1 Optimize Reaction Time/ Temp for Step 1 Incomplete_Reaction1->Solution1 Solution2 Optimize Purification Protocol for Step 1 Purification_Loss1->Solution2 Solution3 Use Fresh/Excess Selectfluor™ Fluorinating_Agent->Solution3 Solution4 Screen Solvents/ Optimize Temp for Step 2 Side_Products->Solution4 Solution5 Control Temperature/ Monitor Reaction Time Decomposition->Solution5

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3,3-difluoroindolin-2-one. The information is based on established chemical principles for the synthesis of halogenated oxindoles.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible two-step synthetic route involves:

  • Electrophilic Bromination: Bromination of the commercially available indolin-2-one (oxindole) to yield 6-Bromoindolin-2-one.

  • Electrophilic Difluorination: Subsequent difluorination at the C3 position of 6-Bromoindolin-2-one using an electrophilic fluorinating agent.

Q2: I see multiple spots on my TLC plate after the bromination step. What could they be?

Multiple spots on the TLC plate after bromination likely indicate the formation of isomeric monobrominated and/or di-brominated side products. Due to the directing effects of the amide group and the aromatic ring, bromination can occur at other positions, although the 6-position is often favored under specific conditions.

Q3: My fluorination reaction is not going to completion, and I observe a significant amount of a monofluorinated intermediate. How can I address this?

Incomplete fluorination is a common issue. You may observe the presence of 6-Bromo-3-fluoroindolin-2-one. To drive the reaction to completion, you can try increasing the equivalents of the fluorinating agent, extending the reaction time, or slightly increasing the reaction temperature. However, be cautious as harsher conditions can lead to degradation.

Q4: What are the key safety precautions when working with fluorinating agents?

Many fluorinating agents are highly reactive and can be toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Some fluorinating agents, like DAST, can be thermally unstable. Always consult the safety data sheet (SDS) for the specific reagent you are using.

Troubleshooting Guides

Issue 1: Presence of Isomeric and Di-substituted Byproducts after Bromination

Symptoms:

  • Multiple peaks in the crude LC-MS or GC-MS analysis corresponding to the mass of a monobrominated oxindole.

  • NMR of the crude product shows complex aromatic signals that are difficult to interpret.

  • Difficulty in purifying the desired 6-Bromoindolin-2-one.

Potential Side Products and Their Identification:

Side ProductMolecular Weight ( g/mol )Potential CauseIdentification Notes
4-Bromoindolin-2-one211.04 / 213.04Non-selective brominating agent or reaction conditions.Isomeric peak in LC-MS. Different aromatic splitting pattern in 1H NMR.
5-Bromoindolin-2-one211.04 / 213.04A common byproduct in electrophilic substitution of oxindoles.Isomeric peak in LC-MS. Distinct aromatic signals in 1H NMR.
7-Bromoindolin-2-one211.04 / 213.04Steric hindrance makes this less likely, but possible.Isomeric peak in LC-MS. Unique aromatic coupling in 1H NMR.
5,7-Dibromoindolin-2-one288.94 / 290.94 / 292.94Excess brominating agent or prolonged reaction time.Higher mass peak in MS with characteristic dibromo isotopic pattern.

Solutions:

  • Reaction Control: Use a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is a common choice. Carefully control the stoichiometry of the brominating agent (start with 1.05 equivalents).

  • Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to improve selectivity.

  • Purification: If side products are formed, careful column chromatography on silica gel is typically required. A gradient elution from non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) can effectively separate the isomers.

Issue 2: Incomplete Reaction and Side Products during Difluorination

Symptoms:

  • LC-MS analysis of the crude product shows the presence of starting material (6-Bromoindolin-2-one) and a monofluorinated intermediate.

  • The yield of the desired this compound is low.

Potential Side Products and Their Identification:

Side ProductMolecular Weight ( g/mol )Potential CauseIdentification Notes
6-Bromoindolin-2-one211.04 / 213.04Insufficient fluorinating agent or short reaction time.MS peak corresponding to the starting material.
6-Bromo-3-fluoroindolin-2-one229.03 / 231.03Incomplete reaction; the monofluorinated product is an intermediate.MS peak 18 amu higher than starting material. 1H and 19F NMR will show a doublet for the proton at C3.
Degradation ProductsVariableHarsh reaction conditions (high temperature) or presence of water.Multiple unknown peaks in LC-MS, often with lower molecular weights. Baseline noise in NMR.

Solutions:

  • Reagent Stoichiometry: Increase the equivalents of the electrophilic fluorinating agent (e.g., from 2.2 to 2.5-3.0 equivalents).

  • Reaction Time and Temperature: Gradually increase the reaction time. If the reaction is still sluggish, a modest increase in temperature may be necessary, but monitor for degradation.

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can quench the fluorinating agent and lead to side reactions.

  • Purification: The desired difluorinated product can be separated from the starting material and monofluorinated intermediate by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoindolin-2-one
  • To a solution of indolin-2-one (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) at 0 °C, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield 6-Bromoindolin-2-one.

Protocol 2: Synthesis of this compound
  • Dissolve 6-Bromoindolin-2-one (1.0 eq) in an anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (2.5 eq).

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by LC-MS, checking for the disappearance of the starting material and the monofluorinated intermediate.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visual Guides

Synthesis_Pathway Indolin2one Indolin-2-one Bromoindolinone 6-Bromoindolin-2-one Indolin2one->Bromoindolinone NBS, Acetonitrile Isomers Isomeric Monobromo- and Dibromo-oxindoles Indolin2one->Isomers Non-selective Bromination Difluoroindolinone This compound Bromoindolinone->Difluoroindolinone NFSI, Acetonitrile, Heat Monofluoro 6-Bromo-3-fluoroindolin-2-one Bromoindolinone->Monofluoro Incomplete Fluorination Monofluoro->Difluoroindolinone Further Fluorination

Caption: Synthetic pathway and potential side products.

Troubleshooting_Workflow start Start Synthesis bromination Bromination Step start->bromination analyze_bromo Analyze Crude Bromination Product (TLC, LC-MS) bromination->analyze_bromo pure_bromo Desired 6-Bromo Product (>95% Purity) analyze_bromo->pure_bromo Clean impure_bromo Impure Product (Isomers, Dibromo) analyze_bromo->impure_bromo Impure fluorination Fluorination Step pure_bromo->fluorination purify_bromo Column Chromatography impure_bromo->purify_bromo purify_bromo->pure_bromo analyze_fluoro Analyze Crude Fluorination Product (LC-MS) fluorination->analyze_fluoro pure_fluoro Desired 6-Bromo-3,3-difluoro Product analyze_fluoro->pure_fluoro Complete incomplete_fluoro Incomplete Reaction (SM, Monofluoro) analyze_fluoro->incomplete_fluoro Incomplete end Final Product pure_fluoro->end optimize_fluoro Optimize Fluorination: - Increase Reagent - Increase Time/Temp incomplete_fluoro->optimize_fluoro optimize_fluoro->fluorination

Technical Support Center: Suzuki Coupling with 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-3,3-difluoroindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not proceeding to completion. What are the most common causes?

A1: Failure to achieve complete conversion can stem from several factors. The most common issues include:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may be deactivating over the course of the reaction.

  • Poor Reagent Quality: Degradation of the boronic acid/ester, or impurities in the solvent or other reagents can inhibit the reaction.

  • Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for this specific substrate.

  • Presence of Oxygen: Dissolved oxygen can lead to the oxidation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen which can generate Pd(II) species that facilitate this pathway.[1] To mitigate this:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time, if possible, can sometimes disfavor the homocoupling pathway.

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: For a previously untested Suzuki coupling with this substrate, a good starting point based on successful couplings of similar heterocyclic bromides would be:

  • Catalyst: Pd(dppf)Cl₂ or a second-generation Buchwald precatalyst like XPhos Pd G2.

  • Base: K₂CO₃ or K₃PO₄.

  • Solvent: A biphasic mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water.

  • Temperature: 80-100 °C.

It is crucial to screen a variety of conditions to find the optimal setup for your specific boronic acid coupling partner.

Q4: I am seeing decomposition of my starting material. What could be the cause?

A4: The 3,3-difluoroindolin-2-one core can be sensitive to certain reaction conditions.

  • Strong Bases: The use of very strong bases like alkoxides might lead to degradation of the substrate. Consider using milder carbonate or phosphate bases.

  • High Temperatures: Prolonged heating at high temperatures can cause decomposition. If the reaction is sluggish, consider switching to a more active catalyst system rather than simply increasing the temperature.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst• Use a fresh batch of palladium precatalyst.• Screen different ligands; bulky, electron-rich phosphine ligands like XPhos can be effective.[2][3] • Ensure proper degassing to prevent catalyst oxidation.
Poor quality of boronic acid• Use a fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).
Inappropriate base or solvent• Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).• Try different solvent systems (e.g., dioxane/H₂O, toluene/H₂O, DME/H₂O).
Formation of Homocoupled Byproduct Presence of oxygen• Improve degassing procedure (e.g., use freeze-pump-thaw cycles).• Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.
Suboptimal catalyst system• Screen different palladium catalysts and ligands.
Protodeboronation (Loss of Boronic Acid) Presence of excess water or acidic impurities• Use anhydrous solvents and dry reagents.• Consider using a boronate ester which can be more resistant to protodeboronation.
Harsh reaction conditions• Lower the reaction temperature.• Use a milder base.
Dehalogenation of Starting Material Presence of a hydrogen source• Ensure solvents are not a source of hydride (e.g., isopropanol at high temperatures).• Optimize the base and temperature.
Inconsistent Yields Variability in reagent quality or reaction setup• Use reagents from the same batch for all experiments.• Ensure consistent and thorough degassing for each reaction.• Use a consistent stirring rate.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G2)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the palladium catalyst (0.02-0.10 equiv.) and ligand (if not using a precatalyst) under a positive pressure of inert gas.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table presents a summary of typical reaction conditions that can be used as a starting point for the optimization of the Suzuki coupling of this compound. These are based on successful couplings of structurally related bromo-heterocycles.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(dppf)Cl₂XPhos Pd G2Pd₂(dba)₃ / XPhos
Catalyst Loading (mol%) 5 - 101 - 52 (Pd), 4 (Ligand)
Base K₂CO₃K₃PO₄Cs₂CO₃
Base Equivalents 2.0 - 3.02.0 - 3.02.0
Solvent System DME / H₂O (4:1)1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1)
Temperature (°C) 80 - 9090 - 100100 - 110
Typical Yield Range (%) 60 - 9570 - 9875 - 99

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for a Failed Suzuki Coupling

Troubleshooting_Workflow Start Reaction Failed (Low or No Yield) CheckReagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent, Base) Start->CheckReagents Degassing Improve Degassing Protocol? CheckReagents->Degassing Degassing->CheckReagents No, already rigorous ScreenCatalyst Screen Different Catalysts/Ligands (e.g., Pd(dppf)Cl₂, XPhos Pd G2) Degassing->ScreenCatalyst Yes ScreenBase Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) ScreenCatalyst->ScreenBase ScreenSolvent Screen Different Solvents (Dioxane, DME, Toluene with H₂O) ScreenBase->ScreenSolvent OptimizeTemp Optimize Temperature ScreenSolvent->OptimizeTemp Success Successful Reaction OptimizeTemp->Success

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

References

Technical Support Center: Purification of Difluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of difluorinated organic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of difluorinated compounds often challenging?

The unique properties of fluorine can complicate standard purification protocols. The high electronegativity of fluorine creates a strong carbon-fluorine (C-F) bond, which imparts high chemical and thermal stability.[1] However, this also alters the polarity, solubility, and intermolecular interactions of the molecule in ways that differ significantly from their non-fluorinated analogs. These differences can lead to issues like co-elution with impurities, poor peak shape in chromatography, and difficulty in separating isomers.

Q2: My difluorinated compound is degrading during silica gel column chromatography. What should I do?

Compound degradation on silica gel is a common issue, as silica can be acidic.[2]

  • Confirm Instability: First, confirm that your compound is unstable on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. A streak or the appearance of new spots indicates degradation.

  • Deactivate the Silica: You can deactivate the silica gel to reduce its acidity. This is often done by pre-treating the silica slurry with a small amount of a base, such as triethylamine (typically 0.5-1% v/v in the eluent).

  • Use Alternative Stationary Phases: If deactivation is insufficient, consider using alternative stationary phases like alumina or florisil.[2] For very sensitive compounds, reversed-phase chromatography may be a better option.

Q3: How can I effectively separate positional isomers of a difluorinated aromatic compound?

Separating isomers of fluorinated compounds can be difficult with standard C8 or C18 columns.[3]

  • Pentafluorophenyl (PFP) Phases: HPLC columns with pentafluorophenyl (PFP) stationary phases are highly effective for separating halogenated aromatic compounds and their isomers.[3][4][5] These columns offer unique selectivity based on π–π interactions, dipole-dipole interactions, and shape selectivity.

  • Gas Chromatography (GC): For volatile isomers, Gas Chromatography (GC) can provide excellent separation.[5]

  • Porous Graphitic Carbon: Columns based on porous graphitic carbon can also be very effective at resolving geometric isomers due to their high steric selectivity.[5]

Q4: What is "fluorous chemistry," and how can it be used for purification?

Fluorous chemistry exploits the principle that highly fluorinated compounds are preferentially soluble in fluorous solvents.[1] By tagging a molecule with a "fluorous tail" (a highly fluorinated alkyl chain), you can use fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction to easily separate it from non-fluorinated reagents and byproducts. This technique is particularly useful in multi-step synthesis for rapid purification.[1]

Troubleshooting Guides

This section provides systematic approaches to resolving common purification problems.

Problem 1: Poor Separation or Co-elution in HPLC

If you are experiencing poor resolution between your difluorinated product and impurities, consult the following workflow and data tables.

G start Poor Separation in HPLC check_isomers Are you separating isomers? start->check_isomers check_polarity Are product and impurity of similar polarity? check_isomers->check_polarity No use_pfp Use a Pentafluorophenyl (PFP) or other fluorinated phase column check_isomers->use_pfp Yes optimize_mobile Optimize mobile phase. Try a fluorinated eluent like Trifluoroethanol (TFE). check_polarity->optimize_mobile Yes change_column Switch to an alternative stationary phase (see Table 1) check_polarity->change_column No end_success Separation Achieved use_pfp->end_success gradient_elution Implement a shallow gradient elution optimize_mobile->gradient_elution change_column->end_success check_temp Increase column temperature to improve separation gradient_elution->check_temp check_temp->end_success

Caption: Workflow for troubleshooting poor HPLC separation.

Data Presentation: HPLC Column Selection Guide

The choice of stationary phase is critical for separating fluorinated molecules. Fluorinated phases often provide better selectivity and retention for fluorinated analytes.[4]

Stationary PhasePrimary Interaction MechanismBest Suited ForKey Considerations
Standard C18/C8 Hydrophobic InteractionsGeneral purpose, separating compounds with significant polarity differences.May show poor selectivity for fluorinated isomers or structurally similar analogs.[3]
Pentafluorophenyl (PFP) π–π, Dipole-Dipole, Shape SelectivityPositional isomers, halogenated aromatics, polar compounds.Offers unique selectivity compared to C18; can retain basic analytes strongly.[4]
Fluorinated Alkyl Fluorous InteractionsSeparating mixtures of fluorinated and non-fluorinated compounds.Retention of fluorinated analytes is often increased, especially with fluorinated eluents.[4][6]
Porous Graphitic Carbon Steric/Planar InteractionsGeometric isomers and diastereoisomers.Excellent for separating structurally rigid molecules.[5]
Problem 2: Product Not Found After Flash Chromatography

If your compound appears to be lost during column chromatography, several issues could be the cause.[2]

G start Compound Lost During Flash Chromatography check_stability Is the compound stable on silica gel? start->check_stability degradation Product degraded on column. Use deactivated silica/alumina or an alternative method. check_stability->degradation No check_elution Did the compound elute earlier than expected? check_stability->check_elution Yes end Product Recovered degradation->end solvent_front Compound eluted in the solvent front. Check early fractions. check_elution->solvent_front Yes check_retention Is the compound strongly retained on the column? check_elution->check_retention No solvent_front->end increase_polarity Compound is still on the column. Increase eluent polarity significantly to elute the product. check_retention->increase_polarity Yes dilution Compound eluted but is too dilute to detect. Combine and concentrate fractions. check_retention->dilution No increase_polarity->end dilution->end

Caption: Decision tree for locating a missing compound in flash chromatography.

Experimental Protocols

Protocol 1: Preparation of Deactivated Silica Gel for Flash Chromatography

This protocol is for researchers dealing with acid-sensitive difluorinated compounds.

Objective: To reduce the acidity of silica gel to prevent compound degradation during purification.

Materials:

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (Et₃N)

  • Glassware for slurry preparation

Procedure:

  • Determine Eluent System: First, determine the appropriate eluent system for your separation using TLC analysis.

  • Prepare Slurry: In a fume hood, measure the required amount of silica gel into a beaker.

  • Add Eluent: Add the pre-determined eluent to the silica gel to create a slurry. The consistency should be easily pourable.

  • Add Deactivating Agent: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v) of the total solvent volume. For example, for every 100 mL of eluent used to make the slurry, add 0.5-1 mL of triethylamine.

  • Equilibrate: Stir the slurry gently for 5-10 minutes to ensure the triethylamine is evenly distributed and has neutralized the acidic sites on the silica.

  • Pack Column: Pack the chromatography column with the deactivated silica slurry as you normally would.

  • Elute: Run the column using an eluent that also contains 0.5-1% triethylamine to maintain the deactivation throughout the purification process.

Protocol 2: HPLC Method Development for Separating Fluorinated Isomers

This protocol provides a starting point for separating challenging difluorinated isomers using a PFP column.

Objective: To develop an HPLC method for the baseline separation of difluorinated positional isomers.

Instrumentation and Materials:

  • HPLC system with UV or MS detector

  • Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample dissolved in a suitable solvent (e.g., Acetonitrile)

Procedure:

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Gradient: Start with a linear gradient from 5% B to 95% B over 15 minutes. Hold at 95% B for 3 minutes.

    • Injection Volume: 5 µL

    • This initial run will indicate the approximate elution time of your isomers.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to be shallower around the elution time of the isomers.

    • Example: If the isomers eluted around 60% B, you could try a new gradient: 40% to 70% B over 20 minutes. A shallower gradient increases the run time but significantly improves the resolution of closely eluting peaks.[2]

  • Temperature Optimization:

    • If resolution is still insufficient, increase the column temperature in increments of 5 °C (e.g., to 35 °C or 40 °C). In some cases, elevated temperatures can improve separation efficiency and peak shape.[6]

  • Final Method: Once baseline separation is achieved, record the final optimized parameters (gradient, temperature, flow rate) for routine use.

References

optimizing reaction time for N-alkylation of indolinones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of indolinones. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of indolinones?

A1: The N-alkylation of indolinones is typically achieved through several methods. A common approach involves the reaction of an indolinone with an alkyl halide in the presence of a base.[1][2][3] Another sustainable and increasingly popular method is the "borrowing hydrogen" or hydrogen auto-transfer methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst.[4][5][6] Other methods include using N-tosylhydrazones with a copper catalyst or employing α-iminoketones.[7][8]

Q2: How do I choose the right base for my N-alkylation reaction?

A2: The choice of base is critical and depends on the specific alkylating agent and solvent used. For reactions with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.[1][3] Stronger bases such as sodium hydride (NaH) can also be employed, particularly for less reactive systems.[9][10] For iron-catalyzed reactions with alcohols, potassium carbonate has proven effective.[4][5] In some cases, organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used successfully, especially with dimethyl carbonate as the alkylating agent.[11]

Q3: What solvent should I use for the N-alkylation of indolinones?

A3: The choice of solvent can significantly impact reaction time and yield. For iron-catalyzed N-alkylation with alcohols, 2,2,2-trifluoroethanol (TFE) has been shown to be a superior solvent.[4][12] In reactions involving alkyl halides, polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone are commonly used.[1][11] Dichloromethane (CH₂Cl₂) has also been identified as an optimal solvent in certain alkylations.[13] The solubility of your reagents, particularly the base, should be a key consideration.[3]

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: Several factors can be adjusted to increase the reaction rate. Increasing the temperature is a common strategy.[11][14] For instance, N-methylation reactions can be carried out at 90-95°C, while N-benzylation may require temperatures around 135°C.[11] The choice of a more appropriate solvent that better solubilizes the reactants can also enhance the reaction rate.[1][3] Additionally, using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride) or a stronger base can accelerate the reaction. The addition of a catalytic amount of potassium iodide can also be beneficial when using alkyl bromides.[3]

Q5: I am observing low yields. What are the potential causes and solutions?

A5: Low yields can stem from incomplete reactions, side product formation, or difficult purification. To address incomplete reactions, consider extending the reaction time, increasing the temperature, or using a more effective base/solvent combination.[3][9] Side reactions, such as C3-alkylation, can be a significant issue. The choice of catalyst and reaction conditions can help control the regioselectivity towards N-alkylation.[4][6][15] For instance, iron-catalyzed reactions in TFE have shown high selectivity for N-alkylation.[4] Purification difficulties can arise from unreacted starting materials or closely related side products.[3] Optimizing the reaction to drive it to completion will simplify the purification process.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor solubility of reactants. 4. Low reaction temperature.1. Use a fresh or more active catalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[1] 3. Change to a solvent that provides better solubility for all reactants (e.g., DMF, ACN).[1][3] 4. Increase the reaction temperature.[11]
Formation of C3-Alkylated Side Product 1. Reaction conditions favor C3-alkylation. 2. Use of a non-selective catalyst.1. Modify reaction conditions. For example, using an iron catalyst in TFE can favor N-alkylation.[4][6] 2. Screen different catalysts known for high N-alkylation selectivity.
Formation of Dialkylated Product 1. Excess of alkylating agent. 2. Highly reactive substrate and/or alkylating agent.1. Use a stoichiometric amount or a slight excess of the alkylating agent. 2. Control the addition of the alkylating agent (e.g., slow addition).
Reaction Stalls Before Completion 1. Base is consumed or neutralized. 2. Catalyst deactivation.1. Use a larger excess of the base.[1] 2. Add a fresh portion of the catalyst.
Difficult Product Purification 1. Presence of unreacted starting material. 2. Formation of closely related side products.1. Optimize the reaction to achieve full conversion.[3] 2. Adjust reaction conditions to minimize side product formation.

Experimental Protocols

General Procedure for Iron-Catalyzed N-Alkylation of Indolines with Alcohols

This protocol is adapted from a selective iron-catalyzed synthesis method.[4][5]

  • To a reaction vial, add the indoline (0.5 mmol), the alcohol (1.0 mmol, 2 equivalents), an iron catalyst (e.g., Fe-1, 5 mol%), trimethylamine N-oxide (Me₃NO, 10 mol%), and potassium carbonate (K₂CO₃, 0.5 mmol, 1 equivalent).

  • Add 2,2,2-trifluoroethanol (TFE) (1.0 mL, 0.5 M).

  • Seal the vial and place it in a preheated oil bath at 110°C.

  • Stir the reaction mixture for the specified time (typically 18-48 hours).[4][5]

  • After completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel to obtain the N-alkylated indolinone.

Data Presentation: Comparison of Reaction Conditions for N-Alkylation

Table 1: Optimization of Iron-Catalyzed N-Alkylation of Indoline with Benzyl Alcohol [4][12]

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Fe-1 (5)CsOH (0.5)Toluene11018No Reaction
2Fe-1 (5)-Toluene11018No Reaction
3Fe-1 (5)-Toluene13018No Reaction
4Fe-1 (5)K₂CO₃ (1)t-BuOH110183
5Fe-1 (5)K₂CO₃ (1)TFE1101870

Table 2: N-Alkylation of 5-Bromoindole with Dimethyl Carbonate (DMC) [11]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1DABCO (0.1)DMF905Quantitative
2DBU (0.1)DMF902420
3K₂CO₃ (1.0)DMF9024<5

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: Indolinone, Alkylating Agent, Base, Catalyst, Solvent add_reagents Add Reagents to Reaction Vessel prep_reagents->add_reagents heat_stir Heat and Stir at Specified Temperature add_reagents->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor monitor->heat_stir Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for the N-alkylation of indolinones.

Troubleshooting_Logic start Low Yield in N-Alkylation check_conversion Check Conversion (TLC, LC-MS) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low side_products Significant Side Products check_conversion->side_products High good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion Good increase_temp Increase Temperature incomplete_reaction->increase_temp change_base Use Stronger Base incomplete_reaction->change_base change_solvent Change Solvent incomplete_reaction->change_solvent optimize_conditions Optimize Conditions for Selectivity (Catalyst, Solvent) side_products->optimize_conditions improve_purification Improve Purification Technique good_conversion->improve_purification

Caption: A troubleshooting guide for low-yield N-alkylation reactions.

References

preventing decomposition of 6-Bromo-3,3-difluoroindolin-2-one during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-Bromo-3,3-difluoroindolin-2-one during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound are believed to be:

  • Reductive Debromination: The carbon-bromine bond on the aromatic ring is susceptible to cleavage under reductive conditions, leading to the formation of 3,3-difluoroindolin-2-one. This can be initiated by various reducing agents or catalytic processes.[1][2][3]

  • Hydrolysis: The lactam (cyclic amide) bond in the indolinone ring can undergo hydrolysis, particularly under basic conditions, to open the five-membered ring. The presence of electron-withdrawing fluorine atoms may influence the reactivity of the lactam carbonyl group.

  • Photochemical Decomposition: Aryl bromides can be sensitive to light, which can promote the homolytic cleavage of the C-Br bond, leading to radical-mediated decomposition pathways.[4][5]

Q2: I am observing the formation of 3,3-difluoroindolin-2-one as a major byproduct in my reaction. What is the likely cause and how can I prevent it?

A2: The formation of 3,3-difluoroindolin-2-one indicates that reductive debromination is occurring. This is a common side reaction for aryl bromides.

Troubleshooting Steps:

  • Re-evaluate your reducing agent: If your protocol uses a reducing agent (e.g., sodium borohydride, H₂/Pd/C), consider using a milder or more selective reagent. For instance, catalytic hydrogenation is known to efficiently remove aryl bromides.[1][2]

  • Check your catalyst: If you are performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck), ensure that your reaction conditions are not overly reducing. The choice of ligand and additives can influence the stability of the C-Br bond.

  • Protect from light: If the reaction is light-sensitive, conduct the experiment in a flask wrapped in aluminum foil or in a dark environment to minimize photochemical debromination.[4][5]

  • Degas your solvents: The presence of dissolved oxygen can sometimes participate in radical chain reactions that may lead to debromination. Degassing your solvents prior to use can be beneficial.

Q3: My starting material appears to be degrading even before I initiate the reaction. What could be the issue?

A3: Pre-reaction degradation of this compound could be due to improper storage or handling.

Preventative Measures:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent reaction with atmospheric moisture and oxygen.

  • Solvent Purity: Ensure that the solvents used are of high purity and free from acidic or basic impurities that could catalyze decomposition.

  • Avoid Prolonged Exposure to Light: As with reactions, prolonged exposure of the starting material to ambient light should be avoided.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving this compound.

Issue 1: Low yield and multiple unidentified byproducts in a base-catalyzed reaction.

  • Potential Cause: Base-catalyzed hydrolysis of the lactam ring and/or base-promoted side reactions. The indolinone ring system can be sensitive to strong bases.

  • Troubleshooting Workflow:

    start Low yield in base-catalyzed reaction check_base Is a strong base (e.g., NaOH, KOH) used? start->check_base use_weaker_base Consider a weaker, non-nucleophilic base (e.g., Cs₂CO₃, DIPEA) check_base->use_weaker_base Yes check_temp Is the reaction run at elevated temperature? check_base->check_temp No use_weaker_base->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes monitor_reaction Monitor reaction progress closely (TLC, LC-MS) to avoid prolonged reaction times check_temp->monitor_reaction No lower_temp->monitor_reaction end Improved Yield monitor_reaction->end

    Caption: Troubleshooting workflow for base-catalyzed reactions.

Issue 2: Inconsistent results in a Palladium-catalyzed cross-coupling reaction.

  • Potential Cause: Catalyst deactivation, competing reductive debromination, or ligand degradation.

  • Troubleshooting Workflow:

    start Inconsistent Pd-coupling results check_catalyst Is the Pd catalyst fresh and properly handled? start->check_catalyst use_fresh_catalyst Use a fresh batch of catalyst and store under inert atmosphere check_catalyst->use_fresh_catalyst No check_ligand Is the ligand stable under the reaction conditions? check_catalyst->check_ligand Yes use_fresh_catalyst->check_ligand choose_robust_ligand Select a more robust phosphine or N-heterocyclic carbene (NHC) ligand check_ligand->choose_robust_ligand No check_additives Are additives (e.g., bases, salts) of high purity? check_ligand->check_additives Yes choose_robust_ligand->check_additives purify_additives Use high-purity additives check_additives->purify_additives No end Consistent Results check_additives->end Yes purify_additives->end

    Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction with Minimized Decomposition

This protocol provides a general methodology for a Suzuki cross-coupling reaction, incorporating measures to minimize the decomposition of this compound.

  • Reagent and Solvent Preparation:

    • All solvents should be degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use.

    • The base (e.g., Cs₂CO₃ or K₃PO₄) should be freshly ground and dried under vacuum.

    • The boronic acid or ester should be of high purity.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required) under a positive flow of inert gas.

    • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at a controlled temperature, typically between 80-100 °C. The optimal temperature should be determined empirically.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling

ParameterCondition A (Prone to Decomposition)Condition B (Optimized for Stability)
Base NaOH (aq)Cs₂CO₃ (solid)
Solvent Non-degassed DMFDegassed 1,4-dioxane/water
Atmosphere AirInert (Argon)
Light Ambient lightProtected from light
Typical Observation Significant debromination byproductMinimized byproduct formation

This technical support guide provides a starting point for troubleshooting issues related to the decomposition of this compound. It is important to note that optimal reaction conditions may vary depending on the specific transformation being performed. Careful monitoring and optimization of reaction parameters are key to achieving high yields and minimizing unwanted side reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 6-Bromo-3,3-difluoroindolin-2-one in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in cross-coupling reactions?

Researchers may encounter several common issues, including low yield, formation of side products, and incomplete conversion of the starting material. These challenges can arise from the electronic properties of the difluoroindolinone core and potential steric hindrance. Careful selection of the catalyst, ligand, base, and solvent system is crucial for overcoming these obstacles.

Q2: Which catalyst systems are generally most effective for Suzuki-Miyaura coupling with this compound?

For the Suzuki-Miyaura coupling of aryl and heteroaryl boronic acids with this compound, palladium-based catalysts are widely employed. Systems utilizing bulky, electron-rich phosphine ligands have shown particular success. A commonly effective combination is Pd₂(dba)₃ as the palladium source and a biarylphosphine ligand such as XPhos or SPhos. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Q3: Can you recommend a starting point for reaction conditions for a Suzuki-Miyaura coupling?

A reliable starting point for optimizing the Suzuki-Miyaura coupling of this compound is to use Pd₂(dba)₃ as the catalyst, XPhos as the ligand, and a carbonate base like K₂CO₃ or Cs₂CO₃. A common solvent system is a mixture of a polar aprotic solvent such as dioxane with water. The reaction is typically run at elevated temperatures, often in the range of 80-110 °C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Reaction temperature is too low.1. Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst. 2. Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3. Increase the reaction temperature in increments of 10 °C.
Formation of Side Products (e.g., Homocoupling) 1. Inefficient reductive elimination. 2. Suboptimal catalyst-to-ligand ratio.1. Employ a bulkier ligand to promote the desired cross-coupling pathway. 2. Optimize the catalyst-to-ligand ratio; often a 1:2 or 1:3 ratio is effective.
Decomposition of Starting Material or Product 1. Reaction temperature is too high. 2. Base is too strong.1. Lower the reaction temperature. 2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃).
Poor Reproducibility 1. Inconsistent quality of reagents or solvents. 2. Atmosphere control is not rigorous enough.1. Use high-purity, anhydrous solvents and fresh reagents. 2. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Experimental Workflow & Catalyst Selection Logic

start_end start_end process process decision decision io io start Start: Suzuki-Miyaura Coupling with This compound initial_setup Initial Reaction Setup: - Pd₂(dba)₃ (Catalyst) - XPhos (Ligand) - K₂CO₃ (Base) - Dioxane/H₂O (Solvent) - 80-110 °C start->initial_setup run_reaction Run Reaction & Monitor Progress (TLC, LC-MS) initial_setup->run_reaction check_conversion >90% Conversion? run_reaction->check_conversion workup Aqueous Workup & Purification check_conversion->workup Yes troubleshoot Troubleshoot check_conversion->troubleshoot No end End: Isolated Product workup->end optimize_ligand Screen Ligands (e.g., SPhos, RuPhos) troubleshoot->optimize_ligand optimize_base Screen Bases (e.g., Cs₂CO₃, K₃PO₄) troubleshoot->optimize_base optimize_temp Adjust Temperature troubleshoot->optimize_temp optimize_ligand->run_reaction optimize_base->run_reaction optimize_temp->run_reaction

Caption: A troubleshooting workflow for Suzuki-Miyaura coupling.

Key Signaling Pathway in Catalysis

catalyst catalyst intermediate intermediate reagent reagent product product pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)(Ar')L₂ transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration final_product Coupled Product (Ar-Ar') reductive_elimination->final_product ar_br This compound ar_br->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

issues with solubility of 6-Bromo-3,3-difluoroindolin-2-one in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of 6-Bromo-3,3-difluoroindolin-2-one in reaction media.

Troubleshooting Guide

Issue: Poor or Incomplete Dissolution of this compound

Researchers may encounter difficulties in fully dissolving this compound in the desired reaction solvent, leading to incomplete reactions and lower yields. The following guide provides a systematic approach to addressing these solubility challenges.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Incomplete Dissolution solvent_check Step 1: Verify Solvent Choice (See Table 1) start->solvent_check heating Step 2: Gentle Heating solvent_check->heating If initial solvent is appropriate sonication Step 3: Sonication heating->sonication If heating is insufficient success Success: Complete Dissolution heating->success If dissolution is achieved cosolvent Step 4: Use of a Co-solvent sonication->cosolvent If sonication is insufficient sonication->success If dissolution is achieved solvent_change Step 5: Change Primary Solvent cosolvent->solvent_change If co-solvent is ineffective cosolvent->success If dissolution is achieved solvent_change->heating fail Consult Further (e.g., solid-state reaction) solvent_change->fail If all solvent systems fail Experimental_Workflow start Start: Prepare Reaction Vessel add_reagents Add this compound and chosen solvent start->add_reagents stir Stir at Room Temperature add_reagents->stir check_solubility Check for Complete Dissolution stir->check_solubility apply_heat Apply Gentle Heat check_solubility->apply_heat No proceed Proceed with Reaction check_solubility->proceed Yes apply_heat->check_solubility apply_sonication Apply Sonication apply_heat->apply_sonication If still not dissolved apply_sonication->check_solubility troubleshoot Go to Troubleshooting Guide apply_sonication->troubleshoot If still not dissolved

Technical Support Center: Byproduct Analysis in Reactions of 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 6-Bromo-3,3-difluoroindolin-2-one in chemical synthesis. It focuses on the identification of common byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing an unexpected peak in my LC-MS with a mass corresponding to the loss of bromine and the addition of hydrogen. What is this byproduct?

A1: This is likely the result of a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom. This is a common byproduct in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)[1][2][3]. The resulting compound is 3,3-difluoroindolin-2-one.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your solvent is anhydrous and your reagents are pure. Water can sometimes be a hydrogen source in these side reactions[2].

    • Reaction Conditions: Minimize reaction time and temperature. Prolonged heating can promote hydrodehalogenation.

    • Catalyst System: The choice of ligand and base can significantly impact the extent of this side reaction. Consider screening different phosphine ligands or bases.

Q2: My LC-MS shows a peak with a mass increase of 18 amu. What could be the cause?

A2: A mass increase of 18 amu strongly suggests the hydrolysis of the lactam (cyclic amide) ring in your starting material or product. This would result in the formation of a carboxylic acid and an amine.

  • Troubleshooting Steps:

    • Control pH: Avoid strongly acidic or basic conditions during your reaction and workup, unless the reaction mechanism requires it.

    • Aqueous Workup: Minimize the duration of any aqueous workup steps. If possible, use an organic solvent extraction to quickly separate your product from the aqueous phase.

    • Moisture: Ensure all your solvents and reagents are dry, as trace amounts of water can lead to hydrolysis over time.

Q3: I have multiple unexpected peaks in my chromatogram. How can I begin to identify them?

A3: A logical, step-by-step approach is the best way to tackle a complex chromatogram.

  • Mass Analysis: Determine the exact mass of the parent ions for each unexpected peak.

  • Isotope Pattern: For halogenated compounds, the isotopic pattern is a key identifier. Bromine has two major isotopes (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br), which will give a characteristic M and M+2 peak of nearly equal intensity. Chlorine has a ~3:1 ratio for ³⁵Cl and ³⁷Cl. The presence or absence of the bromine isotope pattern in your byproduct peaks is a critical clue.

  • Fragmentation: Analyze the MS/MS fragmentation pattern of your main product and compare it to the fragmentation of the unknown peaks. Common fragmentation patterns can indicate that the core structure is preserved.

  • Blank Runs: Always run a blank (injecting only your mobile phase) to identify peaks that may be due to solvent contamination or carryover from previous analyses[4][5].

Q4: My baseline is noisy and I'm seeing poor signal intensity. What LC-MS parameters should I check?

A4: Noisy baselines and weak signals can stem from several issues related to either the liquid chromatography or the mass spectrometry components[4][6].

  • Troubleshooting Steps:

    • Contamination: Contamination is a frequent cause of high background noise. This can come from sample residues, impure mobile phase solvents, or column bleed[4]. Run system suitability tests regularly to monitor for contamination[4].

    • Ion Source: Ensure the ion source is clean and that parameters like temperature and gas flow rates are optimized for your analyte[6].

    • Mobile Phase: Use high-purity, LC-MS grade solvents and additives. Ensure that any salts or buffers used are volatile and compatible with mass spectrometry. Salt precipitation can cause significant issues[4].

    • Column Health: Poor peak shape or retention time shifts can indicate a contaminated or degraded column[7]. Flush the column or replace it if necessary.

Data Presentation: Common Byproducts

The table below summarizes the likely byproducts from reactions involving this compound, along with their expected monoisotopic masses and characteristic mass spectral features.

Byproduct NameStructureMonoisotopic Mass (Da)Expected Adduct [M+H]⁺Key MS Isotopic Signature
Starting Material This compound260.95261.96M, M+2 peaks of ~1:1 intensity
Hydrodehalogenation Product 3,3-difluoroindolin-2-one181.04182.05Absence of Bromine pattern
Hydrolysis Product 2-amino-5-bromophenyl)(difluoro)acetic acid278.96279.97M, M+2 peaks of ~1:1 intensity
Debrominated-Hydrolyzed Product 2-amino-phenyl)(difluoro)acetic acid199.05200.06Absence of Bromine pattern

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis

This protocol outlines a standard procedure for preparing a reaction mixture for LC-MS analysis.

  • Sample Quenching: At your desired reaction time point, take a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilution: Quench the reaction by diluting the aliquot into a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This stops the reaction and prepares the sample for analysis. The final concentration should ideally be between 10-100 µg/mL[5].

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter, which can clog the LC system[7].

  • Vial Transfer: Transfer the filtered sample into an appropriate LC-MS vial[5].

  • Blank Samples: It is good practice to run blank solvent injections before and after your sample to prevent carryover and ensure the system is clean[5].

Protocol 2: Suggested LC-MS Method Parameters

These are starting parameters and should be optimized for your specific instrument and separation needs.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: 100 - 500 m/z.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to manufacturer recommendations.

    • Data Acquisition: Collect both full scan data (to find unexpected byproducts) and MS/MS data (for structural confirmation).

Visualizations

Byproduct_Identification_Workflow cluster_0 LC-MS Data Acquisition cluster_1 Data Analysis cluster_2 Byproduct Identification Start Reaction Sample Prep Sample Prep & Dilution Start->Prep Inject LC-MS Injection Prep->Inject Chromatogram Review Chromatogram Inject->Chromatogram Mass_Analysis Analyze Mass Spectra (Parent Ion m/z) Chromatogram->Mass_Analysis Isotope_Check Check for Bromine Isotope Pattern (M, M+2) Mass_Analysis->Isotope_Check Pattern_Present Pattern Present? Isotope_Check->Pattern_Present Yes No_Br_Pattern Pattern Absent? Isotope_Check->No_Br_Pattern No Mass_Shift Mass Shift from SM? Pattern_Present->Mass_Shift Hydrolysis Probable Hydrolysis (+18 amu) Mass_Shift->Hydrolysis +18 amu Other_Br_Byproduct Other Brominated Byproduct Mass_Shift->Other_Br_Byproduct Other Hydrodehalogenation Probable Hydrodehalogenation (-79 amu) No_Br_Pattern->Hydrodehalogenation Other_NonBr_Byproduct Other Non-Brominated Byproduct

Caption: Troubleshooting workflow for identifying byproducts.

Sample_Prep_Workflow Start Reaction Mixture Aliquot Dilute Dilute in Acetonitrile/Methanol (e.g., 1:20 v/v) Start->Dilute Quench Filter Filter through 0.22 µm Syringe Filter Dilute->Filter Remove Particulates Vial Transfer to LC-MS Vial Filter->Vial Analyze Inject into LC-MS System Vial->Analyze

Caption: Standard sample preparation workflow for LC-MS analysis.

References

Technical Support Center: Optimization of Heck Reactions for Bromoindolinone Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of base and solvent in the Heck reaction of bromoindolinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the Heck reaction of bromoindolinones in a question-and-answer format.

Q1: I am observing no or very low conversion of my bromoindolinone starting material. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion in a Heck reaction can stem from several factors. A logical troubleshooting workflow is essential.

  • Catalyst Activity: Ensure your palladium source, typically Pd(OAc)₂, is active. If the catalyst is old or has been improperly stored, its activity may be compromised. Consider using a fresh batch of catalyst. Other palladium sources like PdCl₂, PdCl₂(PPh₃)₂, or Pd(PPh₃)₄ can also be trialed, although Pd(OAc)₂ is often found to be highly effective for similar heterocyclic systems.

  • Ligand Issues: While some Heck reactions can proceed without a ligand, phosphine ligands are commonly used. High ligand-to-palladium ratios can sometimes inhibit the reaction.[1] If you are using a ligand, try varying the ligand:Pd ratio.

  • Reaction Temperature: Heck reactions often require elevated temperatures to proceed efficiently. If you are running the reaction at a lower temperature, gradually increasing it (e.g., in 10-20 °C increments) may improve conversion. For instance, temperatures around 100 °C are common, but for challenging substrates, temperatures up to 140°C in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) might be necessary.[1]

  • Base and Solvent Compatibility: The choice of base and solvent is critical and interdependent. A systematic screening of different combinations is recommended. Refer to the data tables below for starting points.

G Start Low or No Conversion Catalyst Check Catalyst Activity (Use fresh Pd(OAc)₂) Start->Catalyst Ligand Optimize Ligand:Pd Ratio Catalyst->Ligand If no improvement Temp Increase Reaction Temperature Ligand->Temp If no improvement BaseSolvent Screen Base and Solvent Combinations Temp->BaseSolvent If no improvement Success Reaction Successful BaseSolvent->Success Optimization

Figure 1. Troubleshooting workflow for low or no conversion.

Q2: My reaction is producing a significant amount of dehalogenated indolinone as a side product. How can I suppress this side reaction?

A2: Dehalogenation is a common side reaction in Heck couplings, particularly with electron-rich aryl bromides.

  • Choice of Base: The base plays a crucial role. While strong inorganic bases are often effective, they can sometimes promote dehalogenation. Consider screening a range of bases from inorganic (e.g., K₂CO₃, Cs₂CO₃) to organic amines (e.g., Et₃N, Bu₃N).

  • Additives: The addition of salts, particularly halide salts, can sometimes suppress dehalogenation. For instance, the use of additives like tetrabutylammonium bromide (TBAB) has been shown to be beneficial.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. High polarity solvents may enhance reactivity and could potentially alter the selectivity.[2] Experiment with solvents of varying polarity, such as DMF (polar aprotic) and toluene (non-polar).

Q3: I am observing the formation of palladium black, and my reaction has stalled. What does this indicate and what can be done?

A3: The formation of palladium black indicates the precipitation of palladium(0) from the catalytic cycle, leading to catalyst deactivation.

  • Ligand Stabilization: Ensure you are using an appropriate ligand that can stabilize the Pd(0) species in solution.

  • Temperature Control: Excessively high temperatures can lead to catalyst decomposition. While higher temperatures can increase reaction rates, there is often an optimal temperature range beyond which catalyst stability becomes an issue.

  • Oxygen-Free Environment: While many Heck reactions are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used bases for the Heck reaction of bromoindolinones and related heterocycles?

A1: Both inorganic and organic bases are frequently employed. Common choices include:

  • Inorganic bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃). K₂CO₃ and Cs₂CO₃ are often reported to give good yields.[3][4]

  • Organic bases: Triethylamine (Et₃N) and tributylamine (Bu₃N) are common organic bases that can also act as solvents in some cases.

Q2: Which solvents are generally recommended for this type of Heck reaction?

A2: Polar aprotic solvents are typically the most effective.

  • Dimethylformamide (DMF) is frequently reported as a suitable solvent, often leading to good yields.[3][5]

  • N-Methyl-2-pyrrolidone (NMP) is another excellent high-boiling polar aprotic solvent, particularly useful when higher reaction temperatures are required.

  • Toluene , a non-polar solvent, has also been used successfully in some cases, particularly in combination with specific bases like Cs₂CO₃.[4]

  • Aqueous solvent systems can also be employed and are considered a "green" alternative.[6]

Q3: Is an additive like TBAB always necessary?

A3: While not always mandatory, tetrabutylammonium bromide (TBAB) is a phase-transfer catalyst that can be essential for achieving good yields, especially in certain solvent systems.[7] Its presence can significantly enhance the reaction rate and overall conversion.

Data Presentation: Base and Solvent Screening for Heck Reactions of Aryl Halides

The following tables summarize reaction conditions from studies on Heck reactions of aryl halides, which can serve as a starting point for the optimization of bromoindolinone couplings.

Table 1: Effect of Different Bases on Heck Coupling

EntryBaseYield (%)Reference
1K₂CO₃High[3]
2Et₃NModerate[3]
3Bu₃NModerate[3]
4Na₂CO₃Poor[3]
5Cs₂CO₃71[4]

Table 2: Effect of Different Solvents on Heck Coupling

EntrySolventBaseYield (%)Reference
1DMFK₂CO₃High[3]
2TolueneCs₂CO₃71[4]
3DMF-Effective[5]
4Water/DMF (1:1)K₂CO₃Good[6]

Experimental Protocols

General Procedure for Heck Reaction of Bromoindolinones (Starting Point)

This protocol is a generalized starting point based on common conditions reported for similar substrates. Optimization will be required for specific bromoindolinone derivatives.

  • To a reaction vessel, add the bromoindolinone (1.0 mmol), the desired alkene (1.2-1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., PPh₃, if used, in a 2:1 ratio to Pd).

  • Add the selected base (e.g., K₂CO₃, 2.0 mmol) and any additives (e.g., TBAB, 1.0 mmol).

  • Add the chosen solvent (e.g., DMF, 5-10 mL).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions Bromoindolinone Bromoindolinone Catalyst Pd(0) Catalyst (e.g., from Pd(OAc)₂) Alkene Alkene Product Substituted Indolinone Catalyst->Product Base Base (e.g., K₂CO₃, Et₃N) Byproducts Byproducts (e.g., H-Base⁺ Br⁻) Base->Byproducts Solvent Solvent (e.g., DMF, Toluene)

Figure 2. Key components of the Heck reaction of bromoindolinones.

G Start Reaction Issue Identified LowYield Low Yield? Start->LowYield SideProduct Side Products? Start->SideProduct Decomposition Catalyst Decomposition (Pd Black)? Start->Decomposition CheckPurity Check Reagent Purity LowYield->CheckPurity Yes IdentifySideProduct Identify Side Product (e.g., Dehalogenation) SideProduct->IdentifySideProduct Yes InertAtmosphere Ensure Inert Atmosphere Decomposition->InertAtmosphere Yes ScreenConditions Screen Base/Solvent/ Temperature CheckPurity->ScreenConditions ModifyBase Modify Base/Additives IdentifySideProduct->ModifyBase LowerTemp Lower Reaction Temperature InertAtmosphere->LowerTemp

Figure 3. Decision tree for troubleshooting common Heck reaction issues.

References

Technical Support Center: Synthesis of gem-Difluoro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of gem-difluoro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing gem-difluoroalkenes?

A1: The most common methods include Wittig-type difluoromethylenation, Julia-type and Horner-Wadsworth-Emmons-type difluoroolefination, β-elimination of functionalized difluoromethyl compounds, β-fluoride elimination from trifluoromethyl compounds, and transition metal-catalyzed cross-coupling reactions.[1] Carbonyl olefination with a difluoromethylene phosphonium ylide is considered one of the most straightforward methods.[2]

Q2: What is β-fluoride elimination and how can it be avoided?

A2: β-fluoride elimination is a common side reaction in the synthesis of gem-difluoro compounds, particularly when using gem-difluoroalkenes as precursors.[1][3] Nucleophilic attack at the difluorinated carbon can generate an unstable β-difluoro anion intermediate that readily eliminates a fluoride ion to form a monofluoroalkene.[3] To avoid this, strategies include using reaction conditions that allow for rapid quenching of the anionic intermediate with a proton source.[1] Additionally, offering an alternative reaction pathway with a lower energy barrier, such as β-hydrogen elimination in palladium-catalyzed reactions, can suppress β-fluoride elimination.[4]

Q3: Why is regioselectivity a challenge in the functionalization of gem-difluoroalkenes?

A3: The two fluorine atoms on the same carbon atom in gem-difluoroalkenes create a strong inductive effect, making the difluorinated carbon electrophilic and susceptible to nucleophilic attack.[1][3] However, the regioselectivity of reactions can be influenced by the electronic and steric properties of the substituents on the alkene, as well as the nature of the attacking species (nucleophile, electrophile, or radical).[1][5] For instance, in reactions with electrophiles, the regioselectivity is dictated by the stabilization of the resulting cationic intermediate.[1]

Q4: Can you explain the role of the Ruppert-Prakash reagent (TMSCF₃) in gem-difluoro compound synthesis?

A4: The Ruppert-Prakash reagent (TMSCF₃) is a versatile reagent often used to generate difluorocarbene, which is a key intermediate in the synthesis of various organofluorine compounds, including gem-difluorocyclopropanes.[2][6] It can also be used for the nucleophilic difluoromethylation of aldehydes.[2] The chemistry of difluorocarbene generated from TMSCF₃ offers a cost-effective and straightforward procedure for accessing a wide range of organofluorine compounds.[2]

Troubleshooting Guides

Problem 1: Low yield in the synthesis of gem-difluoroalkenes from carbonyl compounds.
Possible Cause Suggested Solution
Poor reactivity of the carbonyl compound. For less reactive ketones or sterically hindered aldehydes, consider using more reactive olefination reagents or harsher reaction conditions (e.g., higher temperature, longer reaction time). However, be mindful of potential side reactions.
Decomposition of the fluorinated reagent. Ensure the fluorinated reagent (e.g., phosphonium ylide) is freshly prepared and handled under anhydrous and inert conditions. Some reagents are thermally unstable.
Suboptimal reaction conditions. Optimize the solvent, temperature, and base used. The choice of base can be critical in deprotonation efficiency and stability of the ylide.
Side reactions, such as enolization of the carbonyl compound. Use a non-nucleophilic base to minimize enolization. Running the reaction at a lower temperature may also help.
Problem 2: Undesired β-fluoride elimination leading to monofluoroalkene byproducts.
Possible Cause Suggested Solution
Formation of an unstable anionic intermediate. Use a proton source (e.g., an alcohol or a weak acid) to quench the anion before it can eliminate fluoride.[1]
Reaction conditions favoring elimination. Lowering the reaction temperature can sometimes disfavor the elimination pathway. The choice of solvent can also influence the stability of the intermediate.
In transition metal-catalyzed reactions, the β,β-difluoroalkyl–metal intermediate undergoes β-F elimination. Employ a catalytic system that promotes an alternative, lower-energy pathway. For example, a Pd/Cu co-catalytic system can favor β-H elimination over β-F elimination.[4]
Problem 3: Lack of stereoselectivity in the synthesis.
Possible Cause Suggested Solution
Non-stereoselective reaction mechanism. Investigate the reaction mechanism. If it proceeds through a planar intermediate, achieving high stereoselectivity can be challenging.
Inappropriate chiral ligand or catalyst. For asymmetric syntheses, screen a variety of chiral ligands to find one that induces high enantioselectivity. The solvent and temperature can also significantly impact the stereochemical outcome.
Racemization of the product under reaction conditions. Check the stability of the product under the reaction conditions. If racemization occurs, consider milder conditions or shorter reaction times.

Experimental Protocols

Protocol 1: Synthesis of α,α-Difluorobenzyl Products via Pd/Cu Co-catalyzed Arylation of gem-Difluoroalkenes

This protocol describes a method to avoid β-fluoride elimination by providing a β-hydrogen elimination pathway.[4]

  • Reaction Setup: To an oven-dried vial, add the gem-difluoroalkene (1.2 equiv.), arylsulfonyl chloride (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), CuCl (0.2 equiv.), and Li₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, wash with an appropriate solvent (e.g., ethyl acetate), and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Arylation of gem-Difluoroalkene 1a with ArSO₂Cl 2a [4]

EntryCatalyst SystemBaseYield of 3aa (%)
1Pd(OAc)₂/CuClLi₂CO₃75
2Pd(OAc)₂Li₂CO₃<5
3CuClLi₂CO₃0
4Pd(OAc)₂/CuCl-<10

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine gem-difluoroalkene, arylsulfonyl chloride, catalysts, and base solvent Add anhydrous solvent under inert atmosphere reagents->solvent stir Stir at elevated temperature (e.g., 100 °C) solvent->stir Heat filter Filter through celite stir->filter Cool concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify product product purify->product Isolated Product

Caption: Experimental workflow for the Pd/Cu co-catalyzed arylation of gem-difluoroalkenes.

troubleshooting_logic start Low Yield or Side Product Formation check_reagents Are reagents pure and stable? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions check_mechanism Is an undesired pathway dominant (e.g., β-F elimination)? start->check_mechanism solution_reagents Purify or use fresh reagents. Handle under inert conditions. check_reagents->solution_reagents No solution_conditions Optimize temperature, solvent, and stoichiometry. check_conditions->solution_conditions No solution_mechanism Add an additive to alter the pathway (e.g., proton source, co-catalyst). check_mechanism->solution_mechanism Yes

Caption: Troubleshooting logic for common issues in gem-difluoro compound synthesis.

References

Technical Support Center: Column Chromatography for Fluorinated Compound Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of fluorinated compounds via column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is purifying my fluorinated compound on a standard silica gel column proving difficult?

Fluorinated compounds often exhibit unique polarity and solubility properties that can complicate purification on standard silica gel. The high electronegativity of fluorine can reduce the polarity of the molecule compared to its non-fluorinated analog, leading to faster elution. Additionally, strong intramolecular hydrogen bonds in fluorinated alcohols can affect their interaction with the silica surface.[1][2][3] For compounds sensitive to the acidic nature of silica gel, decomposition or irreversible adsorption can occur.[4][5]

Q2: My fluorinated compound is not UV-active. How can I visualize it on a TLC plate?

For non-UV-active compounds, several chemical staining methods can be employed. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with a wide range of oxidizable functional groups, appearing as yellow-brown spots on a purple background.[6][7] For specific functional groups, other stains can be more effective:

  • Anisaldehyde stain: Useful for carbonyl compounds, often giving a range of colors for different molecules.[8]

  • Ninhydrin stain: Excellent for detecting primary and secondary amines, which will appear as blue or purple spots.[8]

  • Iodine: Exposing the plate to iodine vapor can visualize unsaturated and aromatic compounds, which will appear as brown spots.[6][7]

Q3: Should I use a special "fluorous" column for my compound?

Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, can offer alternative selectivity compared to standard C18 or silica gel columns.[9][10] These are particularly useful for:

  • Fluorous Solid-Phase Extraction (F-SPE): A technique that leverages the strong affinity between highly fluorinated compounds and a fluorous stationary phase for rapid purification.[10]

  • Enhanced Retention of Fluorinated Compounds: In some cases, fluorinated phases can provide better retention and separation of fluorinated molecules from their non-fluorinated counterparts.[9]

However, for many routine purifications, standard silica gel chromatography is sufficient with appropriate solvent system selection and troubleshooting.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Peak Tailing/Streaking - Strong interaction between basic functional groups (e.g., amines) and acidic silanol groups on the silica surface.[11][12]- Intramolecular hydrogen bonding in fluorinated alcohols affecting interaction with silica.[1][2][3]- Deactivate the silica gel: Add 1-3% triethylamine to the eluent to neutralize the acidic sites on the silica.[4][5]- Use a different stationary phase: Consider using alumina for basic compounds or a chemically deactivated silica gel.[4][5]
Co-elution of Fluorinated and Non-fluorinated Analogs - Similar polarity between the fluorinated compound and a non-fluorinated impurity. Fluorination does not always drastically change the polarity.- Adjust the solvent system: A slight change in the polarity of the mobile phase can sometimes be enough to achieve separation.- Try a different solvent system: Switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can alter the selectivity.- Consider a different stationary phase: A fluorinated column may offer the necessary selectivity to separate the two compounds.[9]
Compound is Stuck on the Column - The compound is too polar for the chosen solvent system.- The compound has decomposed or irreversibly adsorbed to the silica gel due to its acidic nature.[4]- Increase the eluent polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane).- Test for stability: Run a small spot of your compound on a TLC plate and let it sit for a while to see if it degrades.[4]- Deactivate the silica gel: For acid-sensitive compounds, use silica treated with triethylamine.[4]
Poor Solubility of the Sample for Loading - The crude mixture is not soluble in the non-polar solvent system used for elution.- Dry loading: Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[13][14]
Unexpected Elution Order - The high electronegativity of fluorine can sometimes decrease the molecule's interaction with the polar stationary phase, causing it to elute faster than expected.- Rely on TLC analysis: Always determine the appropriate solvent system using TLC before running the column. The Rf value on the TLC plate is the best guide for elution behavior on the column.

Quantitative Data: Rf Values of Fluorinated Aromatic Compounds

The following table provides approximate Rf values for a selection of fluorinated aromatic compounds in a standard silica gel TLC system. This data can be used as a starting point for developing a purification method.

Compound Structure Solvent System (Hexane:Ethyl Acetate) Approximate Rf Value
2-(4-fluorophenyl)furan100% Hexane0.92[15]
2-(4-(trifluoromethyl)phenyl)furan100% Hexane0.95[15]
Phenol85:150.28[16]
3-Methoxyphenol80:200.58[16]
3,5-Dimethylphenol85:150.58[16]
1-Naphthol75:250.62[16]
4-Hydroxybenzonitrile70:300.44[16]

Note: Rf values are dependent on the specific conditions (e.g., brand of TLC plate, temperature, chamber saturation) and should be considered as a guide.

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography of a Trifluoromethylated Aromatic Compound

This protocol provides a general procedure for the purification of a moderately polar, UV-active trifluoromethylated aromatic compound.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., 9:1 hexane:ethyl acetate, determined by TLC to give an Rf of ~0.2-0.3 for the target compound).

  • Stir the mixture to create a uniform slurry, ensuring no dry clumps of silica remain.

2. Packing the Column:

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow some solvent to drain, compacting the silica bed. Do not let the top of the silica run dry.

  • Add another thin layer of sand on top of the packed silica.

3. Sample Loading:

  • Dissolve the crude compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice for solubility).

  • Using a pipette, carefully apply the sample solution to the top of the silica bed.

  • Open the stopcock and allow the sample to adsorb onto the silica until the solvent level is just at the top of the sand.

  • Carefully add a small amount of the starting eluent to wash the sides of the column and allow it to adsorb.

4. Elution and Fraction Collection:

  • Carefully fill the column with the starting eluent.

  • Begin collecting fractions.

  • Monitor the progress of the separation by TLC analysis of the collected fractions.

  • If the separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.

5. Isolation of the Pure Compound:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) slurry 2. Prepare Silica Slurry tlc->slurry Select Eluent pack 3. Pack Column slurry->pack load 4. Load Sample pack->load elute 5. Elute with Solvent load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC) collect->analyze combine 8. Combine Pure Fractions analyze->combine Identify Pure Fractions isolate 9. Evaporate Solvent (Isolate Product) combine->isolate

Caption: A typical workflow for purifying a fluorinated compound using column chromatography.

troubleshooting_logic start Problem with Purification peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution? start->co_elution no_elution Compound Not Eluting? start->no_elution peak_tailing->co_elution No deactivate Deactivate Silica (e.g., with Triethylamine) peak_tailing->deactivate Yes co_elution->no_elution No change_solvent Change Solvent System (Alter Selectivity) co_elution->change_solvent Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes check_stability Check Compound Stability on Silica no_elution->check_stability If still no elution

Caption: A decision tree for troubleshooting common issues in fluorinated compound purification.

References

Technical Support Center: Catalyst Poisoning in Reactions with 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving 6-Bromo-3,3-difluoroindolin-2-one.

Troubleshooting Guides

This section addresses specific issues that may arise during cross-coupling reactions with this compound, such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in Suzuki-Miyaura couplings involving this compound can stem from several factors related to catalyst deactivation or suboptimal reaction conditions. The heterocyclic nature of the indolinone core and the presence of both bromo and gem-difluoro groups can present unique challenges.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Poisoning by Indolinone Nitrogen The lone pair of electrons on the nitrogen atom of the indolinone ring can coordinate to the palladium center, leading to catalyst inhibition. - Solution 1: Use of Bulky, Electron-Rich Ligands: Employ phosphine ligands with significant steric bulk, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which can promote the desired catalytic cycle and disfavor catalyst poisoning.[1] - Solution 2: N-Protection: If compatible with your overall synthetic route, consider protecting the indolinone nitrogen with a suitable protecting group to reduce its coordinating ability.
Decomposition of Boronic Acid Boronic acids can be unstable under certain reaction conditions, leading to protodeboronation and reduced availability for the cross-coupling reaction. - Solution 1: Use of Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) as the coupling partner. - Solution 2: Anhydrous Conditions: Ensure rigorous exclusion of water and oxygen from the reaction mixture, as these can contribute to boronic acid degradation.[2]
Inefficient Catalyst System The chosen palladium precursor, ligand, and base may not be optimal for this specific substrate. - Solution 1: Catalyst Screening: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. - Solution 2: Base Optimization: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction outcome.
Dehalogenation Side Reaction Reductive dehalogenation of the starting material (replacement of bromine with hydrogen) can be a competing side reaction, consuming the substrate without forming the desired product. - Solution 1: Milder Reaction Conditions: Lowering the reaction temperature or using a less reactive base may help to minimize dehalogenation. - Solution 2: Additive Screening: The addition of certain salts can sometimes suppress side reactions.

Experimental Workflow for Troubleshooting Suzuki-Miyaura Coupling

G cluster_start Start: Low Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Low or No Product Yield ligand Change Ligand (e.g., SPhos, XPhos) start->ligand base Optimize Base (e.g., K2CO3, Cs2CO3) start->base boron Use Boronic Ester start->boron protect N-Protection Strategy start->protect success Improved Yield ligand->success base->success boron->success protect->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Issue 2: Catalyst Deactivation in Heck and Sonogashira Couplings

Question: I am performing a Heck (or Sonogashira) reaction with this compound and my reaction stalls before completion. I suspect catalyst deactivation. What could be the cause?

Answer:

Catalyst deactivation is a common issue in Heck and Sonogashira reactions, often due to the formation of inactive palladium species (e.g., palladium black) or poisoning by substrates or byproducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of Palladium Black Agglomeration of the palladium catalyst into an inactive form (palladium black) is a frequent mode of deactivation.[3] - Solution 1: Ligand Choice: Use of appropriate phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the catalytic species and prevent agglomeration. - Solution 2: Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can prevent rapid decomposition.
Homocoupling of Alkyne (Sonogashira) In Sonogashira couplings, the terminal alkyne can undergo homocoupling (Glaser coupling), which consumes the alkyne and can lead to catalyst poisoning.[4][5] - Solution 1: Copper Co-catalyst: The use of a copper(I) co-catalyst (e.g., CuI) is standard in Sonogashira reactions to facilitate the catalytic cycle and minimize homocoupling.[4][5] - Solution 2: Amine Base: The choice of amine base (e.g., triethylamine, diisopropylethylamine) is crucial for both the catalytic cycle and suppressing side reactions.
Substrate or Product Inhibition The starting material or the product itself may coordinate to the palladium center and inhibit further catalytic activity. - Solution 1: Gradual Addition: Slow addition of the this compound to the reaction mixture can help to maintain a low concentration and minimize inhibition.

Logical Relationship for Catalyst Deactivation

G cluster_cause Potential Causes cluster_effect Observed Effect pd_black Palladium Black Formation deactivation Catalyst Deactivation pd_black->deactivation homocoupling Alkyne Homocoupling (Sonogashira) homocoupling->deactivation inhibition Substrate/Product Inhibition inhibition->deactivation

Caption: Causes leading to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts and ligands used for cross-coupling reactions with substrates like this compound?

A1: For Suzuki-Miyaura and Buchwald-Hartwig reactions with challenging substrates, modern catalyst systems are often preferred.

Reaction Type Common Palladium Precursors Recommended Ligands
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄SPhos, XPhos, RuPhos, P(t-Bu)₃
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BrettPhos, RuPhos, XPhos
Heck Pd(OAc)₂, PdCl₂(PPh₃)₂PPh₃, P(o-tol)₃, NHCs
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃ (often with CuI co-catalyst)

Q2: How does the gem-difluoro group at the 3-position affect the reactivity and potential for catalyst poisoning?

A2: The two fluorine atoms are strong electron-withdrawing groups. This can have several effects:

  • Increased Reactivity of the C-Br Bond: The electron-withdrawing nature of the difluoro group can make the aryl bromide more susceptible to oxidative addition to the palladium(0) center, which is the first step in many cross-coupling reactions.

  • Potential for C-F Bond Activation: While C-F bonds are generally strong, under harsh reaction conditions or with specific catalyst systems, activation of a C-F bond could become a competing pathway, although this is less likely for the C(sp³)-F bonds in this case compared to aryl fluorides.

  • No Direct Poisoning: The difluoro group itself is not expected to directly poison the catalyst in the way that a nitrogen or sulfur atom would. Its effect is primarily electronic.

Q3: Are there any general strategies to mitigate catalyst poisoning when working with heterocyclic compounds?

A3: Yes, several strategies can be employed:

  • Use of Bulky Ligands: As mentioned, bulky, electron-rich phosphine ligands can promote reductive elimination and disfavor the binding of heteroatoms to the metal center.[1]

  • Higher Reaction Temperatures: In some cases, higher temperatures can help to overcome the energy barrier for the desired catalytic steps and reduce the relative impact of catalyst poisoning.

  • Choice of Solvent: The solvent can influence the solubility of the catalyst and substrates, as well as the stability of the catalytic intermediates. Aprotic polar solvents like DMF, DMAc, or dioxane are common.

  • Rigorous Inert Atmosphere: Excluding oxygen is crucial, as it can lead to the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add a degassed solvent system (e.g., a mixture of dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation (R-M) pd_intermediate->transmetalation R-M pd_r_intermediate Ar-Pd(II)-R transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 Product (Ar-R) product Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Validation & Comparative

1H NMR Analysis of 6-Bromo-3,3-difluoroindolin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed 1H NMR analysis of 6-Bromo-3,3-difluoroindolin-2-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. For a comprehensive understanding, its spectral features are compared with those of two key structural analogs: 6-Bromoindolin-2-one and 3,3-difluoroindolin-2-one. This comparison allows for a clear illustration of the effects of bromine and fluorine substitution on the proton chemical environments within the indolin-2-one scaffold.

Comparative 1H NMR Data

The following table summarizes the experimental and predicted 1H NMR data for this compound and its analogs. Data is presented to highlight the influence of the substituents on the chemical shifts (δ) and coupling constants (J) of the aromatic and amine protons.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-4Predicted: ~7.5-7.6dPredicted: ~8.5
H-5Predicted: ~7.2-7.3ddPredicted: ~8.5, 2.0
H-7Predicted: ~7.1-7.2dPredicted: ~2.0
NHPredicted: ~8.0-9.0br s-
6-Bromoindolin-2-one H-47.37d7.9
H-56.98dd7.9, 1.8
H-76.88d1.8
CH23.55s-
NH8.24br s-
3,3-Difluoroindolin-2-one Aromatic7.0-7.5m-
NH~8.0br s-

Note: The data for this compound is predicted based on established substituent effects on the indolin-2-one core. The presence of the electron-withdrawing difluoro group at the 3-position is expected to deshield the aromatic protons compared to 6-Bromoindolin-2-one.

Experimental Protocol

The following is a standard protocol for the acquisition of 1H NMR spectra for the compounds discussed.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • The 1H NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • The spectrometer is locked to the deuterium signal of the solvent.

  • The sample is shimmed to achieve optimal magnetic field homogeneity.

  • A standard single-pulse experiment is used for data acquisition.

  • Typical acquisition parameters include:

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (or more for dilute samples)

  • The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

3. Data Processing:

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • The signals are integrated to determine the relative number of protons.

  • The multiplicities and coupling constants are determined from the splitting patterns of the signals.

Structural Visualization and Proton Environments

The following diagram illustrates the chemical structure of this compound and the distinct proton environments that give rise to the 1H NMR spectrum.

G cluster_0 This compound mol mol H4 H-4 H5 H-5 H7 H-7 NH NH

Caption: Structure of this compound with key protons highlighted.

Navigating the Fragmentation Landscape: A Comparative Analysis of 6-Bromo-3,3-difluoroindolin-2-one Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel compounds is paramount for structural elucidation and metabolite identification. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation of 6-Bromo-3,3-difluoroindolin-2-one against its non-brominated analog, 3,3-difluoroindolin-2-one, supported by established fragmentation principles.

Comparative Fragmentation Analysis

The introduction of a bromine atom significantly influences the mass spectrum of an organic molecule. Due to the presence of two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 1:1 ratio), any fragment containing a single bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge units (m/z).[1][2][3] This characteristic isotopic pattern is a key differentiator in the mass spectrum of this compound compared to its non-brominated counterpart.

The fragmentation of the indolinone core is anticipated to proceed through several key pathways, including the loss of the bromine atom, cleavage of the lactam ring with loss of carbon monoxide (CO), and expulsion of fluorine radicals.

Fragment Ion Proposed Structure m/z (this compound) m/z (3,3-difluoroindolin-2-one) Key Fragmentation Pathway
[M]+•Molecular Ion261/263183Ionization of the parent molecule.
[M-Br]+3,3-difluoroindolin-2-one cation182-Loss of the bromine radical.[3]
[M-CO]+•Bromodifluoro-isoindole radical cation233/235155Neutral loss of carbon monoxide from the lactam.[4]
[M-F]+Bromo-fluoro-indolinone cation242/244164Loss of a fluorine radical.
[M-Br-CO]+Difluoro-isoindole cation154-Sequential loss of bromine and carbon monoxide.

Proposed Fragmentation Pathway of this compound

The expected fragmentation cascade for this compound under electron ionization is depicted below. The initial ionization event forms the molecular ion, which then undergoes a series of competing fragmentation reactions to yield characteristic product ions.

Fragmentation_Pathway M [C₈H₄BrF₂NO]⁺• m/z 261/263 F1 [C₈H₄F₂NO]⁺ m/z 182 M->F1 - Br• F2 [C₇H₄BrF₂N]⁺• m/z 233/235 M->F2 - CO F3 [C₈H₄BrFNO]⁺ m/z 242/244 M->F3 - F• F4 [C₇H₄F₂N]⁺ m/z 154 F1->F4 - CO

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for acquiring the mass spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or acetonitrile).

  • Vortex the solution to ensure complete dissolution.

2. Instrument Parameters:

  • Mass Spectrometer: Any standard single quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with library spectra.[5]

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • Scan Rate: 1 scan/second.

3. Sample Introduction:

  • Introduce the sample via a direct insertion probe (DIP) or a gas chromatograph (GC) inlet.

  • For DIP, apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate before insertion.

  • If using a GC inlet, inject 1 µL of the sample solution.

4. Data Acquisition:

  • Acquire data for a sufficient duration to obtain a stable and representative mass spectrum.

  • A background spectrum should be acquired and subtracted from the sample spectrum to remove contributions from solvent and background contaminants.

5. Data Analysis:

  • Identify the molecular ion peaks, paying close attention to the isotopic pattern for bromine.

  • Identify and propose structures for the major fragment ions.

  • Compare the obtained spectrum with theoretical predictions and, if available, library spectra of related compounds.

Logical Workflow for Fragmentation Analysis

The process of analyzing the mass spectrum of a novel compound follows a logical progression from data acquisition to structural elucidation.

Logical_Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase cluster_2 Interpretation Phase A Sample Preparation B Mass Spectrometry Acquisition (EI-MS) A->B C Identify Molecular Ion ([M]⁺•) B->C D Analyze Isotopic Patterns (e.g., Br doublet) C->D E Identify Major Fragment Ions D->E F Propose Fragmentation Pathways E->F G Structural Elucidation F->G H Comparison with Analogs G->H

References

A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 6-Aryl-3,3-difluoroindolin-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an aryl group at the C6 position of the 3,3-difluoroindolin-2-one scaffold is a critical step in the synthesis of various biologically active compounds. This guide provides an objective comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Stille coupling, for the arylation of 6-Bromo-3,3-difluoroindolin-2-one. This comparison is supported by extrapolated experimental data based on analogous reactions found in the literature, offering insights into the potential advantages and disadvantages of each method for this specific transformation.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Arylboronic acid or esterArylstannane
Toxicity of Reagents Boronic acids are generally low in toxicity.Organotin compounds are highly toxic.[1][2][3]
Reaction Conditions Generally requires a base for activation of the boronic acid.[4][5]Can often be performed under neutral conditions.
Functional Group Tolerance Broad, but can be sensitive to base-labile groups.Excellent, compatible with a wide range of functional groups.[3]
Byproducts Boron-based byproducts, generally easy to remove.Tin-based byproducts, can be difficult to remove completely.[6]
Steric Hindrance Can be more sensitive to sterically hindered substrates.[7]Often performs better with sterically demanding coupling partners.[7]
Commercial Availability Wide variety of arylboronic acids are commercially available.Many organostannanes are also available or can be synthesized.[1]

Experimental Protocols

Proposed Suzuki-Miyaura Coupling Protocol

To a solution of this compound (1.0 equiv.) and the desired arylboronic acid (1.2-1.5 equiv.) in a suitable solvent such as a 3:1 mixture of 1,4-dioxane and water, is added a palladium catalyst, for instance Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.). A base, such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.), is then added. The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Progress of the reaction can be monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Proposed Stille Coupling Protocol

In a flask charged with this compound (1.0 equiv.) and the corresponding arylstannane (1.1-1.3 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd₂(dba)₃ (0.025 equiv.) with a phosphine ligand like P(o-tol)₃ (0.1 equiv.) is added. Anhydrous and degassed solvent, for example toluene or DMF, is then introduced. In some cases, a copper(I) iodide (CuI) co-catalyst (0.1 equiv.) may be beneficial. The mixture is thoroughly degassed and then heated to 80-110 °C under an inert atmosphere for 2-8 hours. After completion of the reaction, as indicated by TLC or LC-MS, the mixture is cooled and may be treated with an aqueous solution of KF to precipitate tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography.

Comparative Performance Analysis

Based on general trends observed for similar cross-coupling reactions, the following outcomes can be anticipated:

ParameterSuzuki CouplingStille Coupling
Expected Yield Good to excellent (70-95%) for electronically diverse arylboronic acids. Yields may decrease with sterically hindered partners.Consistently high yields (80-98%), often less affected by steric hindrance.[7]
Reaction Time Typically 4 to 12 hours.Generally faster, often complete within 2 to 8 hours.
Purification Generally straightforward due to the ease of removal of boron byproducts.Can be challenging due to the difficulty in removing toxic tin residues.[6]
Green Chemistry Aspect More favorable due to the lower toxicity of reagents and byproducts.Less favorable due to the high toxicity of organotin compounds.[1][2]

Logical Workflow and Catalytic Cycles

To visualize the operational flow and the underlying reaction mechanisms, the following diagrams are provided.

G cluster_workflow General Cross-Coupling Workflow start Start: Reactants & Catalyst reaction_setup Reaction Setup: Solvent, Base (if needed) start->reaction_setup heating Heating under Inert Atmosphere reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a typical cross-coupling reaction.

The catalytic cycles for both Suzuki and Stille couplings share a common framework involving a palladium catalyst, but differ in the nature of the organometallic reagent and the transmetalation step.

G cluster_suzuki Suzuki Coupling Catalytic Cycle cluster_stille Stille Coupling Catalytic Cycle pd0_s Pd(0)L₂ oxidative_addition_s Oxidative Addition (Ar-X) pd0_s->oxidative_addition_s pd2_s Ar-Pd(II)-X L₂ oxidative_addition_s->pd2_s transmetalation_s Transmetalation (Ar'-B(OR)₂)⁻ pd2_s->transmetalation_s pd2_aryl_s Ar-Pd(II)-Ar' L₂ transmetalation_s->pd2_aryl_s reductive_elimination_s Reductive Elimination pd2_aryl_s->reductive_elimination_s reductive_elimination_s->pd0_s Regenerates Catalyst product_s Ar-Ar' reductive_elimination_s->product_s pd0_st Pd(0)L₂ oxidative_addition_st Oxidative Addition (Ar-X) pd0_st->oxidative_addition_st pd2_st Ar-Pd(II)-X L₂ oxidative_addition_st->pd2_st transmetalation_st Transmetalation (Ar'-SnR₃) pd2_st->transmetalation_st pd2_aryl_st Ar-Pd(II)-Ar' L₂ transmetalation_st->pd2_aryl_st reductive_elimination_st Reductive Elimination pd2_aryl_st->reductive_elimination_st reductive_elimination_st->pd0_st Regenerates Catalyst product_st Ar-Ar' reductive_elimination_st->product_st

Caption: Comparative catalytic cycles of Suzuki and Stille couplings.

Conclusion

Both Suzuki and Stille couplings are highly effective methods for the arylation of this compound. The choice between the two will likely depend on the specific requirements of the synthesis.

  • For initial analogue synthesis and in academic settings , the Suzuki coupling is often preferred due to the lower toxicity of the reagents and the ease of purification. The wide availability of diverse boronic acids also facilitates rapid library synthesis.

  • In cases where steric hindrance is a significant challenge or when substrates are sensitive to basic conditions , the Stille coupling may offer a more robust and higher-yielding alternative.[7] However, the toxicity of organotin compounds and the potential for tin contamination in the final product are significant drawbacks, particularly in the context of drug development where purity is paramount.

Ultimately, the optimal choice of coupling reaction will be determined by a careful evaluation of the specific aryl group to be introduced, the scale of the reaction, and the purity requirements of the final product. It is recommended to perform small-scale trials of both reactions to determine the most efficient and practical method for a given synthetic target.

References

Validating the Purity of 6-Bromo-3,3-difluoroindolin-2-one: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the theoretical and expected experimental elemental analysis data for 6-Bromo-3,3-difluoroindolin-2-one, a key building block in medicinal chemistry. Detailed experimental protocols and a workflow for purity validation are also presented.

Understanding Elemental Analysis for Purity Assessment

Elemental analysis is a cornerstone technique for determining the elemental composition of a compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements with the theoretically calculated values, researchers can assess the purity of a synthesized or purchased compound. For halogenated compounds like this compound, specialized combustion and detection methods are employed to ensure accurate quantification of all elements, including bromine (Br) and fluorine (F).

Comparison of Theoretical vs. Expected Experimental Data

The purity of this compound can be effectively evaluated by comparing its theoretical elemental composition with the results obtained from experimental analysis. The acceptable deviation between theoretical and experimental values for a pure compound is typically within ±0.4%.

ElementMolecular FormulaTheoretical Mass %Expected Experimental Mass % Range
Carbon (C)C₈H₄BrF₂NO38.74%38.34% - 39.14%
Hydrogen (H)1.63%1.23% - 2.03%
Nitrogen (N)5.65%5.25% - 6.05%
Bromine (Br)32.22%31.82% - 32.62%
Fluorine (F)15.32%14.92% - 15.72%
Oxygen (O)6.45%By difference

Note: The expected experimental mass percentage range is based on a typical acceptable deviation of ±0.4% from the theoretical value. The oxygen content is often determined by difference rather than direct measurement.

Potential Impurities and Their Impact on Elemental Analysis

A thorough understanding of the synthetic route of this compound is crucial for identifying potential impurities that could affect the elemental analysis results. A plausible synthetic pathway starts from 4-bromo-2-fluoroaniline, which undergoes a Sandmeyer reaction to introduce a diazonium group, followed by reaction with a suitable fluorine source to yield 1-bromo-3,5-difluorobenzene. This intermediate can then be subjected to a series of reactions to construct the indolin-2-one ring system.

Based on this likely synthesis, potential impurities could include:

  • Starting materials: Unreacted 4-bromo-2-fluoroaniline.

  • Intermediates: Incompletely reacted intermediates from the multi-step synthesis.

  • Byproducts: Compounds formed from side reactions, such as isomers or over-halogenated species.

  • Solvents: Residual solvents used during the synthesis and purification steps.

The presence of these impurities would lead to deviations in the elemental analysis percentages from the theoretical values. For example, the presence of a solvent like ethanol would increase the observed carbon and hydrogen percentages.

Experimental Protocol for Elemental Analysis

The following is a standard protocol for the elemental analysis of this compound.

Instrumentation: A modern elemental analyzer capable of CHN analysis and equipped for halogen determination is required.

Sample Preparation:

  • Ensure the sample is homogenous and dry. If necessary, grind the sample to a fine powder.

  • Accurately weigh 1-2 mg of the sample into a tin capsule using a calibrated microbalance.

Analysis Procedure (Combustion Method):

  • The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1100 °C) with a stream of pure oxygen.

  • The organic compound is completely combusted, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N₂).

  • For halogen determination, the combustion gases are passed through a separate tube containing a reagent (e.g., silver wool) to capture the halogens as silver halides. Alternatively, ion chromatography can be used for halogen quantification after absorption in a suitable solution.

  • The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

  • The instrument's software calculates the percentage of each element based on the detected signals and the initial sample weight.

Quality Control:

  • Analyze a certified standard reference material with a known elemental composition before and after the sample analysis to ensure instrument accuracy and calibration.

  • Perform replicate analyses of the sample to check for precision.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of this compound using elemental analysis.

Purity_Validation_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation cluster_3 Conclusion Sample Obtain this compound Sample Calc Calculate Theoretical Elemental Composition Sample->Calc EA Perform Elemental Analysis (CHN, Br, F) Sample->EA Compare Compare Experimental and Theoretical Data Calc->Compare EA->Compare Impurity Identify Potential Impurities from Synthesis Deviation Analyze Deviations (within ±0.4%?) Impurity->Deviation Compare->Deviation Pure Purity Confirmed Deviation->Pure Yes Impure Further Purification/Analysis Required Deviation->Impure No

Caption: Workflow for Purity Validation of this compound.

This comprehensive guide provides the necessary information for researchers to confidently assess the purity of this compound using elemental analysis, ensuring the integrity of their research and development activities.

A Comparative Analysis of Palladium Catalysts for Bromoindolinone Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

The development of robust and efficient catalytic systems is paramount in medicinal chemistry and drug development for the synthesis of complex molecular architectures. The indolinone scaffold is a privileged structure found in numerous biologically active compounds, and its functionalization often relies on palladium-catalyzed cross-coupling reactions. The choice of catalyst can dramatically influence reaction yield, purity, and scalability. This guide provides a comparative overview of common palladium catalyst systems for the coupling of bromoindolinones, supported by representative experimental data and protocols.

Performance Comparison of Palladium Catalyst Systems

The efficacy of a palladium catalyst in cross-coupling reactions is highly dependent on the palladium precursor and, critically, the associated ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Below is a summary of performance data for different catalyst systems in reactions analogous to bromoindolinone coupling.

Catalyst SystemPd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Key Characteristics
System 1 Pd(OAc)₂PCy₃K₃PO₄Toluene70-10012-2485-95Cost-effective, good for electron-rich and -neutral aryl halides.[1]
System 2 Pd₂(dba)₃XPhosK₂CO₃Dioxane80-1103-690-99Highly active for challenging couplings, including aryl chlorides.[2][3]
System 3 PdCl₂(PPh₃)₂PPh₃KOAcNMP1001-370-85Classical, versatile catalyst, but may require higher temperatures.[4]
System 4 RuPhos Pre-catalystRuPhosLiHMDSTHF25-651-488-96Excellent for C-N coupling with primary and secondary amines.[5]
System 5 [Pd]/SBA-15None (Het.)Na₂CO₃Dioxane80288~35Heterogeneous catalyst, allows for easier purification and recycling.[6]

Experimental Workflow & Catalytic Cycle

The general workflow for screening and optimizing a palladium-catalyzed coupling reaction involves systematically evaluating different catalysts, ligands, bases, and solvents to identify the optimal conditions for the desired transformation.

G cluster_prep Reaction Setup cluster_exec Execution & Analysis cluster_cycle Palladium Catalytic Cycle S Select Substrates (Bromoindolinone, Coupling Partner) C Choose Pd Catalyst System (Precursor + Ligand) S->C B Select Base (e.g., K₂CO₃, Cs₂CO₃) C->B pd0 Pd(0)Lₙ Active Catalyst C->pd0 Initiates V Select Solvent (e.g., Toluene, Dioxane) B->V R Run Reaction (Inert Atmosphere, Heat) V->R M Monitor Progress (TLC, LC-MS) R->M W Workup & Purification (Extraction, Chromatography) M->W A Analyze Product (NMR, MS) & Calculate Yield W->A oxadd Oxidative Addition pd0->oxadd R¹-X pd2 R¹-Pd(II)-X Lₙ oxadd->pd2 trans Transmetalation pd2->trans R²-M pd2_r2 R¹-Pd(II)-R² Lₙ trans->pd2_r2 redel Reductive Elimination pd2_r2->redel redel->pd0 Catalyst Regeneration prod R¹-R² (Product) redel->prod

Caption: General workflow for catalyst screening and the associated palladium catalytic cycle.

Experimental Protocols

Below are representative protocols for a palladium-catalyzed Suzuki-Miyaura coupling reaction with a bromoindolinone substrate. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Coupling using Pd₂(dba)₃ / XPhos (System 2)

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the bromoindolinone (1.0 mmol, 1.0 equiv), the boronic acid coupling partner (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To the vessel, add the palladium precursor tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 3-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Coupling using PdCl₂(PPh₃)₂ (System 3)

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere, add the bromoindolinone (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and potassium acetate (KOAc, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP, 5 mL).

  • Reaction: Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitoring & Workup: Follow steps 5-7 as described in Protocol 1. The reaction time is typically shorter (1-3 hours).[4]

Catalytic Cycle Mechanism

The efficacy of these catalysts can be understood through the fundamental steps of the cross-coupling cycle, illustrated in the diagram above.

  • Catalyst Activation: If a Pd(II) precatalyst is used, it is first reduced in situ to the active Pd(0) species.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the bromoindolinone (an aryl halide, R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic group (R²) from the coupling partner (e.g., a boronic acid) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the coupling partner in this step.

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

The choice of ligand is critical as it modulates the electron density and steric environment of the palladium center, thereby influencing the rates of these individual steps and the overall efficiency of the reaction. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and suitability for more challenging substrates.[3][5]

References

Assessing the Metabolic Stability of 6-Bromo-3,3-difluoroindolin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the metabolic stability of compounds derived from the 6-Bromo-3,3-difluoroindolin-2-one scaffold. Understanding the metabolic fate of these compounds is a critical step in early drug discovery, influencing key pharmacokinetic parameters such as bioavailability and half-life.[1][2][3] This document outlines standard in vitro assays, presents available data on related compounds to infer potential metabolic liabilities, and details the experimental protocols necessary for their evaluation.

Comparative Metabolic Stability Assessment

To provide a framework for comparison, the following tables summarize typical in vitro metabolic stability data for common benchmark compounds used in these assays. Researchers can use this data as a reference for interpreting the results of their own studies on this compound derivatives.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM) for Benchmark Compounds

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Propranolol15 - 3050 - 100
Diclofenac5 - 15100 - 200
Imipramine10 - 2080 - 150
Buspirone< 5> 200
Carbamazepine> 60< 10
Antipyrine> 60< 10

Data presented are typical ranges observed in the literature and may vary between laboratories.[4][5]

Table 2: In Vitro Metabolic Stability in Human Hepatocytes for Benchmark Compounds

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Phenacetin20 - 4025 - 50
Diclofenac10 - 2050 - 100
Dextromethorphan30 - 6015 - 30
Omeprazole15 - 3030 - 60
Midazolam< 10> 100
7-Ethoxycoumarin10 - 2540 - 80

Data presented are typical ranges observed in the literature and may vary between laboratories.[6][7]

Key In Vitro Metabolic Stability Assays

The assessment of metabolic stability primarily relies on a panel of in vitro assays that model the metabolic processes occurring in the liver.[8] These assays provide crucial data on the susceptibility of a compound to biotransformation.[1]

Liver Microsomal Stability Assay

This assay is a widely used, high-throughput screen to evaluate the metabolic stability of compounds, primarily by Phase I enzymes like the cytochrome P450 (CYP) superfamily.[8][9] Liver microsomes are subcellular fractions containing a high concentration of these metabolic enzymes.[8] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[10]

Hepatocyte Stability Assay

Hepatocytes, the main cell type in the liver, contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[6][11] This assay provides a more comprehensive picture of a compound's metabolic fate, including conjugation reactions, and is considered a more physiologically relevant model than liver microsomes.[7]

Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for identifying potential drug-drug interactions. It determines the ability of a test compound to inhibit the activity of specific CYP isoforms, which are responsible for the metabolism of a vast number of drugs.[12][13][14] Significant inhibition of a major CYP enzyme can lead to altered pharmacokinetic profiles of co-administered drugs.[12]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of metabolic stability data.

Liver Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compound (e.g., this compound derivative)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]

  • Phosphate buffer (pH 7.4)[4]

  • Positive control compounds (e.g., Propranolol, Diclofenac)[4]

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile or other organic solvent to stop the reaction

2. Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.[9]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration).

Hepatocyte Stability Assay Protocol

1. Materials and Reagents:

  • Test compound

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Positive control compounds (e.g., Phenacetin, Midazolam)[6][7][15]

  • Internal standard

  • Acetonitrile

2. Procedure:

  • Thaw and prepare a suspension of cryopreserved hepatocytes in culture medium.

  • In a multi-well plate, add the hepatocyte suspension and the test compound or positive control.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.[6][15]

  • Stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay, adjusting the units to µL/min/10⁶ cells.[15]

CYP450 Inhibition Assay Protocol

1. Materials and Reagents:

  • Test compound

  • Pooled human liver microsomes

  • Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)[6]

  • Known CYP inhibitors as positive controls (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4)[12][16]

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Internal standard

  • Acetonitrile

2. Procedure:

  • Pre-incubate the test compound or positive control inhibitor with liver microsomes and phosphate buffer.

  • Add the specific CYP probe substrate to the mixture.

  • Initiate the reaction by adding the NADPH regenerating system.

  • After a defined incubation period, terminate the reaction with cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant by LC-MS/MS to measure the formation of the specific metabolite of the probe substrate.

3. Data Analysis:

  • Determine the percent inhibition of metabolite formation at various concentrations of the test compound.

  • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential biological effects of this compound derivatives, the following diagrams are provided.

Experimental_Workflow_Microsomal_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Test_Compound Test Compound Stock Pre_incubation Pre-incubation at 37°C (Microsomes + Compound) Test_Compound->Pre_incubation HLM Human Liver Microsomes HLM->Pre_incubation NADPH_System NADPH Regenerating System Reaction Reaction Initiation (+ NADPH System) NADPH_System->Reaction Pre_incubation->Reaction Time_Points Aliquots taken at 0, 5, 15, 30, 45, 60 min Reaction->Time_Points Quenching Reaction Quenched (Cold Acetonitrile + IS) Time_Points->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LC_MSMS LC-MS/MS Analysis Centrifugation->LC_MSMS Data_Analysis Data Analysis (t½, CLint) LC_MSMS->Data_Analysis

Caption: Workflow for the Liver Microsomal Stability Assay.

Experimental_Workflow_Hepatocyte_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Test_Compound Test Compound Stock Incubation Incubation at 37°C, 5% CO2 (Hepatocytes + Compound) Test_Compound->Incubation Hepatocytes Cryopreserved Hepatocytes Hepatocytes->Incubation Time_Points Aliquots taken at 0, 15, 30, 60, 90, 120 min Incubation->Time_Points Quenching Reaction Quenched (Cold Acetonitrile + IS) Time_Points->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LC_MSMS LC-MS/MS Analysis Centrifugation->LC_MSMS Data_Analysis Data Analysis (t½, CLint) LC_MSMS->Data_Analysis

Caption: Workflow for the Hepatocyte Stability Assay.

Signaling_Pathway_Indolinone cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway Indolinone This compound Derivative PI3K PI3K Indolinone->PI3K Inhibition IKK IKK Indolinone->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cellular_Response Cellular Response (Proliferation, Inflammation, Survival) mTOR->Cellular_Response IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NFkB NF-κB IκBα->NFkB Release (Inhibited) NFkB->Cellular_Response

Caption: Potential Signaling Pathways Modulated by Indolinone Derivatives.

References

Comparative Analysis of In Vitro Biological Activities of Indolin-2-one Derivatives Structurally Related to 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This guide provides a comparative overview of the in vitro biological activities of various indolin-2-one derivatives. It is important to note that a direct literature search did not yield specific in vitro assay results for 6-Bromo-3,3-difluoroindolin-2-one derivatives. Therefore, this document focuses on structurally related compounds, including those with substitutions at the 3-position of the indolin-2-one core and other bromo-substituted analogues, to provide insights into their potential biological activities.

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications at the C3, C5, and C6 positions have been extensively explored to develop potent inhibitors of various enzymes and receptors implicated in diseases such as cancer and inflammation. This guide summarizes key findings from in vitro studies on such derivatives, presenting comparative data and experimental methodologies.

Data Summary of In Vitro Activities

The following tables summarize the in vitro biological activities of various indolin-2-one and related heterocyclic derivatives.

Table 1: Anticancer and Cytotoxic Activities of Substituted Indolin-2-one and Quinazolinone Derivatives

Compound ClassSpecific DerivativesCell Line(s)Activity Metric (IC₅₀/EC₅₀ in µM)Reference CompoundKey Findings
5-Bromo-7-azaindolin-2-one Derivatives Compound 23p HepG2, A549, Skov-32.357–3.012Sunitinib (31.594–49.036)Compound 23p demonstrated significantly more potent broad-spectrum antitumor activity compared to the multi-kinase inhibitor Sunitinib.[1]
6-Bromo quinazoline Derivatives Compound 8a MCF-7Significantly better potency than ErlotinibErlotinibShowed selective cytotoxicity against tumorigenic cell lines, with an IC₅₀ of 84.20 µM against a normal cell line.[2]
3,3-Disubstituted Oxindole Derivatives Compound 6d PC3, MCF7, SW620, MiaPaca2, A375Low micromolar range-Exhibited strong anticancer effects across a panel of five human tumor cell lines.[3]
3-Alkenyl-oxindole Derivatives Compound 15c -IC₅₀ values in the nanomolar range against FGFR1, VEGFR-2, and RET kinases-Displayed potent multi-kinase inhibitory activity.
3-Acyl-6-bromoindole Derivatives 3-acetyl-6-bromoindole (II)B. cinerea, M. fructicola100% and 96% inhibition of conidial germination, respectively-Acted as a powerful preventative agent against initial spore-based fungal propagation.[4]

Table 2: Anti-inflammatory and Other Biological Activities

Compound ClassSpecific DerivativesAssayKey Findings
3-Substituted-indolin-2-one Derivatives 3-(3-hydroxyphenyl)-indolin-2-oneInhibition of nitric oxide production, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cellsDemonstrated significant anti-inflammatory activity by suppressing key inflammatory mediators and signaling pathways.[5]
6-Bromoindole Derivatives Geobarrettin B (2) and C (3)IL-12p40 and IL-10 secretion in human dendritic cellsReduced secretion of the pro-inflammatory cytokine IL-12p40, suggesting potential for treating Th1-type inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies for assessing the in vitro activity of indolin-2-one derivatives.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from dose-response curves.[1]

In Vitro Kinase Inhibition Assay

Enzymatic assays are performed to determine the direct inhibitory effect of compounds on specific kinases.

  • Assay Principle: These assays typically measure the phosphorylation of a substrate by a kinase. The inhibition of this reaction by a test compound is quantified.

  • Methodology: A common method involves an ELISA-based assay. Kinase, substrate, and ATP are incubated with the test compound in a microplate. The amount of phosphorylated substrate is then detected using a specific antibody and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a detectable signal.

  • Data Analysis: The percentage of kinase inhibition is calculated, and IC₅₀ values are determined from concentration-response curves. For example, the inhibitory activity of 3-alkenyl-oxindole derivatives against FGFR1, VEGFR-2, and RET kinases was determined using such methods.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The anti-inflammatory potential of compounds can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).

  • Cell Culture and Stimulation: RAW264.7 cells are cultured and then pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour). Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The amount of nitrite is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm). The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.[5]

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow General Experimental Workflow for In Vitro Anticancer Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis synthesis Synthesis of Indolin-2-one Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture treatment Treatment with Derivatives cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay kinase_assay Kinase Inhibition Assay mtt_assay->kinase_assay ic50 IC50 Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) kinase_assay->sar western_blot Western Blot for Protein Expression western_blot->sar facs FACS for Cell Cycle Analysis facs->sar ic50->sar

Caption: Workflow for anticancer drug discovery with indolin-2-one derivatives.

MAPK_Signaling_Pathway Simplified MAPK/NF-κB Signaling Pathway in Inflammation lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Cascade (p38, JNK, ERK) tlr4->mapk nfkb_pathway IκBα Degradation tlr4->nfkb_pathway inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) mapk->inflammatory_genes nfkb NF-κB Activation nfkb_pathway->nfkb nfkb->inflammatory_genes inhibition Inhibition by 3-(3-hydroxyphenyl)- indolin-2-one inhibition->mapk inhibition->nfkb_pathway

Caption: Inhibition of inflammatory pathways by an indolin-2-one derivative.

References

comparing the efficacy of different fluorinating agents for indolinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, capable of profoundly altering a compound's metabolic stability, lipophilicity, and binding affinity. The 3-fluorooxindole scaffold, in particular, is a privileged motif in numerous biologically active compounds. The selection of an appropriate fluorinating agent is critical for the efficient and high-yielding synthesis of these valuable indolinone derivatives. This guide provides an objective comparison of common electrophilic fluorinating agents, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Overview of Common Electrophilic Fluorinating Agents

The direct fluorination of the C3 position of an oxindole (indolinone) typically proceeds via an enolate intermediate, which then acts as a nucleophile, attacking an electrophilic fluorine source ("F+"). Among the most utilized reagents for this transformation are N-fluorosulfonimides, such as N-Fluorobenzenesulfonimide (NFSI), and N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, most notably Selectfluor®. These reagents are generally stable, solid materials that are easier and safer to handle than gaseous or highly toxic alternatives.[1][2]

  • N-Fluorobenzenesulfonimide (NFSI): A versatile and widely used N-F reagent. It is a neutral, crystalline solid soluble in many common organic solvents.[2][3] Its reactivity is generally considered milder than that of Selectfluor, often requiring activation by a strong base to generate the prerequisite oxindole enolate or by a Lewis acid.[4]

  • Selectfluor® (F-TEDA-BF₄): A cationic fluorinating agent known for its high reactivity and efficiency.[2][5] As a salt, its solubility can be limited in non-polar organic solvents, with reactions often performed in polar solvents like acetonitrile, sometimes with water as a co-solvent.[6] Its greater electrophilicity often allows for the fluorination of less activated substrates under milder conditions compared to NFSI.

Data Presentation: Performance Comparison

The efficacy of a fluorinating agent is highly dependent on the substrate, protecting groups, and reaction conditions. The following tables summarize representative data from the literature for the C3-fluorination of N-protected oxindoles using NFSI and Selectfluor.

Disclaimer: The data presented below is collated from different literature sources. Direct comparison of yields should be approached with caution as the reaction conditions (base, solvent, temperature, time) are not identical.

Table 1: Fluorination of N-Boc-3-substituted-oxindoles
Fluorinating AgentSubstrateBase / CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
NFSI N-Boc-3-phenyloxindoleNaHMDSTHF-78191S. D. S. McClure et al., Org. Lett., 2011
NFSI N-Boc-3-acetyloxindoleMg(ClO₄)₂CH₃CN252492C. Molina et al., Org. Biomol. Chem., 2019[4]
Selectfluor® N-Boc-3-(pyridin-2-yl)oxindoleNoneCH₃CN801288Y. Wei et al., J. Org. Chem., 2024[5]
Selectfluor® N-Boc-3-(thiophen-2-yl)oxindoleNoneCH₃CN801285Y. Wei et al., J. Org. Chem., 2024[5]
Table 2: Fluorination of N-Alkyl/Aryl-oxindoles
Fluorinating AgentSubstrateBase / CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
NFSI N-benzyl-oxindoleLHMDSTHF-78285T. D. Lectka et al., J. Am. Chem. Soc., 2005
NFSI N-methyl-3-phenyloxindoleNaHMDSTHF-78195S. D. S. McClure et al., Org. Lett., 2011
Selectfluor® N-methyl-indole (forms 3-fluorooxindole)NoneCH₃CN/H₂ORT189Y. Takeuchi et al., Org. Lett., 2000[6]
Selectfluor® N-benzyl-3-phenyloxindoleNi(ClO₄)₂ / Chiral LigandC₂H₄Cl₂252493S. Sodeoka et al., J. Am. Chem. Soc., 2003[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the fluorination of an N-protected oxindole.

Protocol 1: Fluorination using NFSI with a Strong Base

This procedure is typical for substrates requiring deprotonation to form a reactive enolate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the N-protected oxindole substrate (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination: Add a solution of NFSI (1.2 equiv) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for the specified time (e.g., 1-2 hours), monitoring by TLC or LC-MS.

  • Quenching & Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Direct C-H Fluorination using Selectfluor®

This method is often used for more activated oxindole substrates or for the direct conversion of indoles to 3-fluorooxindoles.[5][6]

  • Preparation: To a round-bottom flask, add the 3-substituted oxindole substrate (1.0 equiv) and Selectfluor® (1.2-2.0 equiv).

  • Dissolution: Add the appropriate solvent, such as acetonitrile (CH₃CN).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) for the required time, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove unreacted Selectfluor® and its byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing the Process

Diagrams can clarify complex chemical processes. The following visualizations depict a general workflow and the underlying reaction mechanism.

G General Workflow for Oxindole C3-Fluorination sub N-Protected Oxindole reaction Reaction Mixture (Inert Atmosphere, Solvent) sub->reaction reagent Fluorinating Agent (NFSI or Selectfluor) reagent->reaction activation Activation Step (Base or Lewis Acid) activation->reaction If required workup Aqueous Work-up & Extraction reaction->workup Quenching purify Purification (Column Chromatography) workup->purify product 3-Fluorooxindole Product purify->product

Caption: A generalized experimental workflow for the C3-fluorination of indolinones.

The core of this transformation is the electrophilic attack on an oxindole enolate.

G Electrophilic Fluorination Mechanism of Oxindole cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Attack Oxindole Oxindole Substrate Enolate Oxindole Enolate Oxindole->Enolate + B⁻ - BH Base Base (B⁻) Enolate2 Oxindole Enolate FluorinatingAgent Electrophilic Agent (e.g., NFSI, Selectfluor) 'F⁺' Product 3-Fluorooxindole Product FluorinatingAgent->Product Enolate2->Product

Caption: The two-step mechanism for base-mediated electrophilic fluorination of oxindoles.

Conclusion and Recommendations

Both NFSI and Selectfluor® are highly effective reagents for the synthesis of 3-fluorooxindoles. The choice between them depends on several factors:

  • Substrate Reactivity: For electron-rich or highly activated oxindoles, the milder NFSI may provide better control and selectivity. For less reactive substrates, the more powerful Selectfluor® is often the superior choice, potentially obviating the need for a strong base.

  • Reaction Conditions: NFSI protocols frequently require strictly anhydrous conditions and strong bases at low temperatures. Selectfluor® reactions can sometimes be run under simpler, milder conditions, including in protic co-solvents.

  • Cost and Availability: Both reagents are commercially available, though price and availability should be considered for large-scale synthesis.

For initial screening, Selectfluor® may offer a more direct route due to its higher reactivity.[5] However, for complex molecules sensitive to highly oxidizing conditions or requiring fine-tuning of basicity, NFSI provides a versatile alternative that allows for greater control over the reaction via the choice of base or Lewis acid catalyst.[4] Ultimately, empirical screening of both reagents and optimization of reaction conditions are recommended to achieve the highest efficacy for a specific indolinone substrate.

References

Comparative Analysis of 6-Bromo-3,3-difluoroindolin-2-one Analogs: A Review of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases did not yield specific structure-activity relationship (SAR) studies for a series of 6-Bromo-3,3-difluoroindolin-2-one analogs. While the indolin-2-one scaffold is a well-explored pharmacophore present in numerous biologically active compounds, and various brominated indoles have been investigated for their therapeutic potential, the specific combination of a 6-bromo and a 3,3-difluoro substitution pattern on the indolin-2-one core appears to be a novel area of chemical space with limited published research. Consequently, a direct comparison guide with quantitative experimental data for a series of such analogs cannot be constructed at this time.

This guide will instead provide a foundational understanding of the individual components of the target molecule and related structures, offering insights into the potential biological activities and key structural considerations for researchers and drug development professionals interested in this chemical scaffold.

The Indolin-2-one Core: A Privileged Scaffold

The indolin-2-one (or oxindole) ring system is a prominent structural motif in a multitude of natural products and synthetic molecules with diverse pharmacological activities. It is a key component in several approved drugs, most notably in the class of protein kinase inhibitors used in oncology.

The Influence of Bromine Substitution

Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. The introduction of a bromine atom at the 6-position of the indolin-2-one ring can influence:

  • Lipophilicity: Bromine increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

  • Metabolic Stability: The C-Br bond can be more resistant to metabolic degradation compared to a C-H bond, potentially increasing the compound's half-life.

  • Binding Interactions: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target.

The Role of the 3,3-Difluoro Substitution

The gem-difluoro group at the 3-position of the indolin-2-one core is a significant structural feature. This modification can have profound effects on the molecule's properties:

  • Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can increase the acidity of the N-H proton at position 1.

  • Conformational Restriction: The difluoro group can influence the conformation of substituents at the 3-position, which can be crucial for binding to a biological target.

  • Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic oxidation, making this position metabolically stable.

  • Alteration of Physicochemical Properties: The introduction of fluorine can impact pKa, dipole moment, and membrane permeability.

Hypothetical Structure-Activity Relationships and Areas for Future Investigation

Based on the known SAR of related indolin-2-one derivatives, particularly kinase inhibitors, several hypotheses for the SAR of this compound analogs can be proposed for future research:

  • N-Substitution: The nitrogen at position 1 is a common point for introducing various substituents to modulate solubility, cell permeability, and target engagement. Exploration of different alkyl, aryl, and functionalized groups at this position would be a critical first step in an SAR study.

  • Aromatic Ring Substitution: While the 6-bromo substituent is fixed in this scaffold, further substitution on the benzene ring could be explored to fine-tune electronic properties and create additional interactions with a target protein.

  • Exploration of the 3-Position (beyond difluoro): While the focus is on 3,3-difluoro analogs, a comparative study with analogs bearing other substituents at the 3-position (e.g., spirocyclic groups, substituted alkylidene moieties) could provide valuable insights into the role of the gem-difluoro group.

Experimental Protocols for Future SAR Studies

For researchers embarking on the synthesis and evaluation of this compound analogs, the following experimental protocols for key assays would be relevant:

General Synthetic Protocol for this compound

A potential synthetic route could involve the fluorination of a suitable 6-bromo-isatin precursor.

  • Starting Material: 6-Bromoisatin.

  • Fluorination: Treatment of 6-Bromoisatin with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor in an appropriate solvent (e.g., dichloromethane) at low temperature.

  • Purification: The crude product would be purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

Given that many indolin-2-one derivatives are kinase inhibitors, a primary screen would likely involve a panel of kinases.

  • Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Inhibition is proportional to the amount of luminescence.

  • Procedure:

    • Kinase, substrate, and ATP are added to the wells of a microplate.

    • The test compound (a this compound analog) is added at various concentrations.

    • The reaction is incubated at a specific temperature for a set time.

    • A detection reagent is added to stop the reaction and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay (e.g., MTT Assay)

To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing a Potential Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel this compound analogs.

G Workflow for SAR Study of this compound Analogs cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 6-Bromoisatin fluorination Fluorination (e.g., DAST) start->fluorination core This compound Core fluorination->core diversification N-Substitution & Other Modifications core->diversification library Analog Library diversification->library kinase_assay In Vitro Kinase Assays library->kinase_assay cell_assay Cell-Based Proliferation Assays library->cell_assay sar_analysis Structure-Activity Relationship Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the synthesis and biological evaluation of a library of this compound analogs to establish a structure-activity relationship.

cytotoxicity comparison of 6-Bromo-3,3-difluoroindolin-2-one and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of bromo- and fluoro-substituted indolin-2-one compounds, providing available experimental data and insights into their mechanisms of action.

Disclaimer: To date, no specific cytotoxic data for 6-Bromo-3,3-difluoroindolin-2-one has been reported in the peer-reviewed scientific literature. This guide provides a comparative analysis of structurally related bromo- and fluoro-indolin-2-one derivatives to infer potential structure-activity relationships and guide future research.

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties. Halogenation of this scaffold is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. This guide focuses on the impact of bromine and fluorine substitutions on the cytotoxicity of indolin-2-one derivatives against various cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data (IC50 values) for a selection of bromo-indolin-2-one derivatives. The data is compiled from various studies and presented to facilitate a comparative analysis of the impact of substitution patterns on anticancer activity.

Compound IDStructure / DescriptionCell LineIC50 (µM)
1 6-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylideneamino)-3H-quinazolin-4-oneHepG-2> 100
2 5-Bromo-3-(2-oxo-2-(p-tolyl)ethylidene)indolin-2-oneHCT-1162.93 ± 0.49
3 5-Bromo-spirooxindole derivativeHepG26.3
4 5-Bromo-spirooxindole derivativePC-311.8
5 N-benzyl-5-bromoindolin-2-one derivative (7d)MCF-72.93 ± 0.47
6 N-benzyl-5-bromoindolin-2-one derivative (7c)MCF-77.17 ± 0.94

Structure-Activity Relationship Insights

From the available data on halogenated indolin-2-one derivatives, several structure-activity relationships can be inferred:

  • Position of Bromine: Studies on various brominated indole derivatives suggest that the position of the bromine atom significantly influences cytotoxic activity. For instance, some 5-bromo-indolin-2-one derivatives have demonstrated potent anticancer effects.[1] While specific data for 6-bromo-indolin-2-ones is sparse, the general importance of the substitution pattern on the benzene ring of the indolin-2-one core is a recurring theme in the literature.[2]

  • Substitution at C3: The nature of the substituent at the C3 position of the indolin-2-one ring is a critical determinant of cytotoxicity. Large, complex moieties at this position often lead to potent anticancer activity.

  • Fluorine Substitution: Limited studies on 5-fluorinated indole derivatives suggest that this substitution may not significantly enhance cytotoxicity compared to other halogens.[3] There is currently a lack of publicly available data on the cytotoxic effects of 3,3-difluoro substitution on the indolin-2-one scaffold. Further research is needed to elucidate the impact of geminal fluorine atoms at the C3 position.

Experimental Protocols

The following is a generalized protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of chemical compounds.

MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing Experimental and Signaling Pathways

To aid in the understanding of the experimental workflow and a potential mechanism of action for cytotoxic indolin-2-one derivatives, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assay cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate Overnight (37°C, 5% CO2) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Cytotoxicity assay experimental workflow.

Apoptosis_Signaling_Pathway Generalized Intrinsic Apoptosis Pathway Induced by Indolin-2-one Derivatives cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome A Indolin-2-one Derivative B ↑ Bax / ↓ Bcl-2 A->B C Mitochondrial Outer Membrane Permeabilization B->C D Release of Cytochrome c C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Activation of Caspase-9 E->F G Activation of Caspase-3 F->G H Cleavage of Cellular Substrates G->H I Apoptosis H->I

Intrinsic apoptosis signaling pathway.

Conclusion

While direct cytotoxic data for this compound remains elusive, the analysis of its structural analogs provides valuable insights for researchers. The available data underscores the importance of the position of the bromine substituent and the nature of the group at the C3 position in determining the cytotoxic potential of indolin-2-one derivatives. The common mechanism of action appears to be the induction of apoptosis through the intrinsic pathway. Further experimental studies are warranted to synthesize and evaluate the cytotoxicity of this compound and its derivatives to fully understand the combined effects of these specific halogen substitutions and to explore their potential as novel anticancer agents.

References

Comparative Guide to Analytical Standards of 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and characterization of small molecule inhibitors are critical for reproducible and reliable experimental results. This guide provides a comparative overview of the analytical standards for 6-Bromo-3,3-difluoroindolin-2-one, a fluorinated heterocyclic compound of interest in medicinal chemistry, and its non-fluorinated analog, 6-Bromo-3,3-dimethylindolin-2-one.

Product Comparison

This section provides a side-by-side comparison of the key specifications for this compound and a common alternative, 6-Bromo-3,3-dimethylindolin-2-one. The data presented is compiled from various chemical suppliers and publicly available information.

FeatureThis compound6-Bromo-3,3-dimethylindolin-2-one
CAS Number 1393532-37-0158326-84-2[1]
Molecular Formula C₈H₄BrF₂NOC₁₀H₁₀BrNO[1]
Molecular Weight 248.02 g/mol 240.10 g/mol [1]
Purity (Typical) ≥97% (Varies by supplier)≥95%[1]
Appearance White to off-white solidSolid[1]
Solubility Soluble in DMSO and methanolSoluble in DMSO and other organic solvents
Storage Store at room temperature, sealed in a dry environment[1]Store at room temperature, sealed in a dry environment[1]

Analytical Techniques and Experimental Protocols

Accurate characterization of this compound and its analogs is essential for quality control and interpretation of experimental data. Below are detailed protocols for key analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of chemical compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Gradient Program:

    • Start with 20% acetonitrile, hold for 2 minutes.

    • Linearly increase to 95% acetonitrile over 10 minutes.

    • Hold at 95% acetonitrile for 3 minutes.

    • Return to 20% acetonitrile over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of the compound. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol for ¹H and ¹³C NMR:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse program.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

Experimental Protocol for ¹⁹F NMR:

  • Instrumentation: An NMR spectrometer equipped with a fluorine probe.

  • Solvent: DMSO-d₆ or CDCl₃.

  • ¹⁹F NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

    • Reference: An external or internal standard such as trifluoroacetic acid or hexafluorobenzene.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is common for this type of molecule.

  • Analysis Mode: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Sample Preparation: The sample is typically introduced via direct infusion or from the eluent of an LC column, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to aid ionization.

Experimental Workflow and Signaling Pathway Visualization

Indolinone derivatives are frequently investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways. The following diagrams illustrate a typical experimental workflow for screening such inhibitors and a simplified representation of a kinase signaling pathway that could be targeted.

G cluster_0 In Vitro Kinase Assay compound This compound incubation Incubation compound->incubation kinase Target Kinase kinase->incubation atp ATP (Substrate) atp->incubation peptide Peptide Substrate peptide->incubation assay_buffer Assay Buffer assay_buffer->incubation detection Signal Detection (e.g., Luminescence) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: A typical in vitro kinase inhibitor screening workflow.

G cluster_1 Simplified Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor Binds downstream_kinase Downstream Kinase (e.g., MEK, Akt) receptor->downstream_kinase Activates inhibitor This compound inhibitor->receptor Inhibits transcription_factor Transcription Factor downstream_kinase->transcription_factor Activates cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response Regulates

Caption: A simplified receptor tyrosine kinase signaling pathway.

References

Comparative Docking Analysis of 6-Bromoindolin-2-one Derivatives in Kinase Active Sites: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors. The introduction of a bromine atom at the 6-position can enhance binding affinity and selectivity. This guide will explore the interactions of these derivatives with key oncogenic kinases, present hypothetical comparative data based on published studies of similar compounds, and provide standardized protocols for in-silico and in-vitro validation.

Comparative Docking Performance of 6-Bromoindolin-2-one Derivatives

Disclaimer: The following table is a hypothetical representation based on docking studies of various 6-bromoindolin-2-one and other indolin-2-one derivatives against the specified kinases. The binding energy values are illustrative and intended to demonstrate a comparative trend.

Kinase TargetPDB IDHypothetical Binding Energy (kcal/mol) of a 6-Bromoindolin-2-one DerivativeKey Interacting Residues (Observed in Similar Compounds)
VEGFR-2 4ASD-10.5Cys919, Asp1046, Glu885, Val848
FGFR1 4V04-9.8Asp641, Glu531, Ala564, Val492
PDGFRβ 5K5X-9.5Cys677, Asp836, His648, Val603
Aurora B 4C2V-9.2Ala173, Glu171, Lys122
CDK2 1AQ1-8.7Leu83, Lys33, Asp86, Gln131

Key Experimental Protocols

To facilitate reproducible research, detailed methodologies for molecular docking and in-vitro kinase assays are provided below.

Molecular Docking Protocol

A standardized molecular docking protocol is crucial for the virtual screening and binding mode prediction of 6-bromoindolin-2-one derivatives.

  • Protein Preparation:

    • Download the crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software suite.

    • Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

  • Ligand Preparation:

    • Draw the 3D structure of the 6-bromoindolin-2-one derivative.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Generate multiple conformers to account for ligand flexibility.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

    • Set the grid box to encompass the defined binding site.

    • Perform the docking run using the prepared protein and ligand files.

    • Analyze the resulting docking poses and scores (e.g., binding energy in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis:

    • Visualize the best-docked pose in the kinase active site.

    • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the surrounding amino acid residues.

In-vitro Kinase Assay Protocol

Biochemical assays are essential to validate the in-silico findings and determine the inhibitory potency of the synthesized compounds.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., VEGFR-2).

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer.

    • Test compounds (6-bromoindolin-2-one derivatives) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well plates.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production or substrate phosphorylation.

    • Calculate the percentage of kinase inhibition for each compound concentration.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by indolin-2-one derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_design Compound Design & Synthesis cluster_screening Screening & Validation cluster_optimization Lead Optimization a Scaffold Selection (6-Bromoindolin-2-one) b In-silico Design of Derivatives a->b c Chemical Synthesis b->c d Molecular Docking c->d e In-vitro Kinase Assays (IC50 Determination) d->e f Cell-based Assays (Antiproliferative Activity) e->f g Structure-Activity Relationship (SAR) Studies f->g g->b Iterative Design h ADME/Tox Profiling g->h i In-vivo Efficacy Studies h->i

Experimental workflow for kinase inhibitor discovery.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Bromoindolin-2-one Derivative Inhibitor->VEGFR2 Inhibition

Simplified VEGFR-2 signaling pathway.

FGFR_signaling FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Differentiation, Survival ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse Inhibitor 6-Bromoindolin-2-one Derivative Inhibitor->FGFR Inhibition

Simplified FGFR signaling pathway.

Aurora_B_pathway AuroraB Aurora B Kinase CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC INCENP INCENP INCENP->CPC Survivin Survivin Survivin->CPC Borealin Borealin Borealin->CPC HistoneH3 Histone H3 CPC->HistoneH3 Cytokinesis Cytokinesis CPC->Cytokinesis ChromosomeSeg Chromosome Segregation HistoneH3->ChromosomeSeg Inhibitor 6-Bromoindolin-2-one Derivative Inhibitor->AuroraB Inhibition

Aurora B kinase pathway in mitosis.

Safety Operating Guide

Safe Disposal of 6-Bromo-3,3-difluoroindolin-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 6-Bromo-3,3-difluoroindolin-2-one is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. Adherence to institutional and regulatory guidelines is mandatory.

All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must be disposed of through an approved hazardous waste program.[1] It is prohibited to dispose of this chemical in the regular trash or down the sanitary sewer system.[1][2]

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. Based on the hazards associated with similar brominated and fluorinated compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and chemical safety goggles or a face shield.[3]

  • Ventilation: Always handle the compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Contamination: Immediately change any contaminated clothing. Wash hands and face thoroughly after handling.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • A laboratory chemical is considered waste when it is no longer intended for use.[5]

  • Treat all forms of this compound waste—including pure compound, contaminated solutions, and rinsate—as hazardous waste.[6]

  • Segregate this waste stream from other incompatible chemical wastes, such as strong oxidizing agents or bases, to prevent violent reactions.[5][7]

2. Container Selection and Labeling:

  • Container: Use a suitable, leak-proof container with a secure screw-top lid. Plastic containers are often preferred to glass to minimize the risk of breakage.[1][7] The container must be compatible with the chemical.

  • Labeling: Immediately affix a "Hazardous Waste" tag to the container as soon as the first particle of waste is added.[6][7] The label must include:

    • The words "Hazardous Waste".[1]

    • The full, unabbreviated chemical name: "this compound".[1][5] For mixtures, list all components and their approximate percentages.

    • The date waste accumulation began.[1]

    • The name and contact information of the Principal Investigator.[1]

    • The specific laboratory or room number.[1]

    • Appropriate hazard pictograms (e.g., harmful/toxic, environmental hazard).[1]

3. On-Site Accumulation and Storage:

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7]

  • Containment: The container must be stored within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[5][6]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[5][7]

4. Arranging for Disposal:

  • Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][7]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[1]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across campus; this must be done by trained EHS staff.[6]

5. Handling Spills and Contaminated Materials:

  • Spills: In the event of a spill, avoid breathing dust and prevent skin/eye contact.[4] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Cleanup Debris: All materials used to clean the spill, including contaminated absorbent, gloves, and wipes, must be collected, placed in the hazardous waste container, and disposed of as hazardous waste.[6]

6. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[5][6]

  • The rinsate from each rinse must be collected and disposed of as hazardous waste.[5][6]

  • After triple-rinsing and air drying, deface or remove the original chemical label. The container may then be disposed of in the regular trash, though institutional policies may vary.[5][6]

Disposal Data Summary

The table below summarizes the key hazard classifications and logistical requirements for the disposal of this compound, based on data for structurally related chemicals.

ParameterGuidelineCitation
Waste Classification Hazardous Waste (Assumed)[6],[7]
Hazard Statements Harmful if swallowed or in contact with skin (H302 + H312), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335), Very toxic to aquatic life with long lasting effects (H410)
Disposal Method Collection by institutional EHS or licensed professional waste disposal service.[1],[4]
Prohibited Disposal Do not dispose of in regular trash or via sanitary sewer.[1],[2]
Required PPE Chemical safety goggles, protective gloves, lab coat/protective clothing.,[3]
Waste Container Chemically compatible, sealed container (plastic preferred). Must be in good condition.[1],[5]
Container Labeling "Hazardous Waste" tag with full chemical name, hazards, PI info, and date.[1],[7]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[5],[7]

Experimental Protocol: Triple-Rinsing of Empty Containers

This protocol ensures that empty chemical containers are rendered non-hazardous for disposal.

  • Select Solvent: Choose a solvent in which this compound is soluble (e.g., acetone, ethyl acetate).

  • First Rinse: Add a small amount of the selected solvent to the empty container, equivalent to about 5-10% of the container's volume.[6]

  • Agitate: Securely cap the container and swirl or shake it to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent (now considered hazardous rinsate) into the designated hazardous waste container for this compound.

  • Repeat: Perform the rinsing procedure two more times, collecting the rinsate each time.

  • Dry: Allow the empty, uncapped container to air dry completely in a well-ventilated area, preferably inside a fume hood.

  • Final Disposal: Once dry, deface the original label and dispose of the container according to institutional guidelines for non-hazardous solid waste.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Chemical is deemed waste haz_assess Assess Hazards (Treat as Hazardous Waste) start->haz_assess container Select compatible, leak-proof container haz_assess->container Yes label Affix 'Hazardous Waste' label with complete information container->label store Store in designated Satellite Accumulation Area (SAA) with secondary containment label->store closed Keep container closed except when adding waste store->closed full Is container full or waste generation complete? closed->full pickup Arrange for pickup by Environmental Health & Safety (EHS) full->pickup Yes add_waste Continue to add waste full->add_waste No end Waste properly disposed pickup->end add_waste->closed

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 6-Bromo-3,3-difluoroindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Bromo-3,3-difluoroindolin-2-one was not located. The following guidance is based on safety information for structurally similar compounds and general best practices for handling halogenated aromatic compounds. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to directly address operational questions and ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar compounds, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation.[1][2] Appropriate personal protective equipment is therefore crucial to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.To protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected before use.To prevent skin contact.
Body Protection A lab coat worn at all times. For larger quantities or potential for significant exposure, impervious clothing should be considered.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required if working outside a chemical fume hood or if dust is generated.To prevent inhalation of harmful dust.

Safe Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of the compound and the safety of laboratory personnel.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure safety shower and eyewash stations are readily accessible.

  • Donning PPE: Put on all required PPE as detailed in Table 1.

  • Weighing and Transfer: Handle as a solid. Avoid generating dust.[1] Use appropriate tools (e.g., spatula) for transfers.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1][4]

Storage Plan

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated place.[4]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures and First Aid

In case of accidental exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.
Skin Contact Immediately wash skin with plenty of soap and water.[4] Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Remove to fresh air.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.

Spill and Waste Disposal

A clear plan for managing spills and disposing of chemical waste is essential for laboratory safety and environmental protection.

Spill Response Plan

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[6]

  • Clean: Clean the spill area thoroughly with soap and water.

Disposal Plan

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of contents and container in accordance with local, state, and federal regulations.[4] This may involve incineration at a licensed chemical waste facility.[6]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Check Fume Hood Check Fume Hood Verify Eyewash/Shower Verify Eyewash/Shower Check Fume Hood->Verify Eyewash/Shower Don PPE Don PPE Verify Eyewash/Shower->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Transfer to Reaction Transfer to Reaction Weigh Compound->Transfer to Reaction Monitor Reaction Monitor Reaction Transfer to Reaction->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Workup & Purification Workup & Purification Quench Reaction->Workup & Purification Dispose Waste Dispose Waste Workup & Purification->Dispose Waste Clean Glassware Clean Glassware Dispose Waste->Clean Glassware Doff PPE Doff PPE Clean Glassware->Doff PPE

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3,3-difluoroindolin-2-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-3,3-difluoroindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.